(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;(2S)-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDRZKLQBDQTN-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656937 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212353-38-2 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
Introduction
(S)-2-Methylpyrrolidine is a cornerstone chiral building block in modern medicinal chemistry and drug development. Its rigid, stereodefined pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds. The free amine, however, is often a volatile and hygroscopic oil, posing challenges for storage, handling, and purification. Conversion to a stable, crystalline salt is therefore a critical step for practical application. The 4-methylbenzenesulfonate (tosylate) salt offers excellent crystallinity, stability, and handling properties, making it an ideal form for pharmaceutical development.
This technical guide provides a comprehensive overview of the most robust and field-proven synthetic pathways to high-purity (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and offer a comparative analysis of competing synthetic strategies, empowering researchers to make informed decisions for their specific applications.
Primary Synthetic Pathway: Chiral Pool Synthesis from (S)-Prolinol
The most reliable and stereochemically precise route to (S)-2-methylpyrrolidine originates from the commercially available chiral pool starting material, (S)-prolinol. This strategy leverages the pre-existing stereocenter of the starting material, avoiding costly and often inefficient chiral resolution or asymmetric synthesis steps. The overall transformation involves a four-step sequence: amine protection, activation of the primary hydroxyl group, reductive displacement, and final deprotection, followed by salt formation.
Caption: Overall workflow for the synthesis of the target salt from (S)-Prolinol.
Step 1: Amine Protection with a tert-Butoxycarbonyl (Boc) Group
Causality: The secondary amine of (S)-prolinol is nucleophilic and would interfere with the subsequent activation of the hydroxyl group. Therefore, protection is mandatory. The tert-butoxycarbonyl (Boc) group is the protector of choice for this synthesis. Its steric bulk prevents unwanted side reactions, it is stable to the basic and reductive conditions in the subsequent steps, and it can be cleanly removed under acidic conditions without affecting the final product's stereointegrity.[1]
The reaction proceeds by treating (S)-prolinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as triethylamine (Et₃N). The base serves to neutralize the carbonic acid byproduct, driving the reaction to completion.[1]
Step 2: Hydroxyl Group Activation via Tosylation
Causality: The hydroxyl group is a notoriously poor leaving group (hydroxide, HO⁻, is a strong base).[2] To facilitate its displacement in the subsequent reduction step, it must be converted into an excellent leaving group. Conversion to a p-toluenesulfonate (tosylate) ester is an ideal solution. The tosylate anion is a very weak base due to the extensive resonance delocalization of its negative charge across the three oxygen atoms and the inductive effect of the sulfonyl group, making it an exceptional leaving group.[2]
This transformation is achieved by reacting N-Boc-(S)-prolinol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine.[3] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, preventing potential acid-catalyzed side reactions. A critical feature of this step is that the reaction occurs at the oxygen atom and does not involve the chiral carbon center, thus proceeding with complete retention of stereochemistry.[2]
Step 3: Reductive Cleavage of the Tosylate Group
Causality: With the tosylate installed as a superb leaving group, the C-O bond is now primed for cleavage. The formation of the target methyl group is accomplished via a nucleophilic substitution (Sₙ2) reaction using a powerful hydride source. Standard reducing agents like NaBH₄ or LiAlH₄ are often insufficient for this transformation. A more potent nucleophilic hydride reagent, such as Lithium triethylborohydride (LiBH(Et)₃, often sold as Super-Hydride®), is required to efficiently displace the tosylate and form the C-H bond, yielding N-Boc-(S)-2-methylpyrrolidine.[1]
Step 4: Boc Deprotection to Yield the Free Amine
Causality: The final step in forming the chiral amine is the removal of the Boc protecting group. This is reliably achieved under acidic conditions. Treatment of the N-Boc-(S)-2-methylpyrrolidine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane or dioxane, efficiently cleaves the tert-butyl carbamate to release the free secondary amine, (S)-2-methylpyrrolidine.[1] The byproducts, isobutylene and carbon dioxide, are volatile gases, simplifying the work-up procedure.
Final Step: 4-methylbenzenesulfonate Salt Formation
Causality: The synthesized (S)-2-methylpyrrolidine free base is a low-boiling, often hygroscopic oil, which is difficult to handle and accurately weigh. Forming a salt converts it into a stable, non-volatile, and crystalline solid that is easily purified by recrystallization.
The salt formation is a straightforward acid-base reaction. The basic (S)-2-methylpyrrolidine is dissolved in a suitable organic solvent, such as ethyl acetate or isopropanol. A solution containing one molar equivalent of p-toluenesulfonic acid (p-TsOH) is then added. The resulting this compound salt typically precipitates from the solution and can be isolated by simple filtration, washed, and dried.
Caption: Acid-base reaction for the final salt formation.
Alternative Synthetic Pathways
While the (S)-prolinol route is preferred for its stereochemical fidelity, other methods exist and may be suitable depending on starting material availability and cost.
-
Resolution of Racemic 2-Methylpyrrolidine: This approach begins with the synthesis of racemic 2-methylpyrrolidine, typically via the catalytic hydrogenation of 2-methylpyrroline using a platinum catalyst.[4] The resulting racemic mixture is then resolved by forming diastereomeric salts with a chiral acid. To isolate the (S)-amine, D-tartaric acid is used.[5] The (S)-amine-D-tartrate salt has different solubility properties than its (R)-amine counterpart, allowing for its selective crystallization. Several recrystallization cycles are often necessary to achieve high enantiomeric purity (>98% ee).[5] While this method uses cheaper starting materials, the theoretical maximum yield is only 50%, and the process can be labor-intensive.
-
Synthesis from (S)-Proline: It is also possible to synthesize the target compound from (S)-proline itself. These methods typically involve the formation of a bicyclic intermediate to activate the α-position for methylation. For example, (S)-proline can be reacted with chloral hydrate to form an azetidinone intermediate, which is then deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) and alkylated with methyl iodide.[6] Subsequent hydrolysis under acidic conditions yields (S)-2-methylproline, which would require a final decarboxylation step.[6][7] This route is generally more complex and less direct than the prolinol-based synthesis.
Data Presentation and Protocols
Comparative Analysis of Synthesis Pathways
| Parameter | (S)-Prolinol Route | Racemic Resolution Route | (S)-Proline Methylation Route |
| Starting Material | (S)-Prolinol | 2-Methylpyrroline | (S)-Proline |
| Stereocontrol | Substrate-controlled (Excellent) | Chiral Resolution | Substrate-controlled (Good) |
| Key Reagents | Boc₂O, TsCl, LiBH(Et)₃, p-TsOH | PtO₂, D-Tartaric Acid | Chloral Hydrate, LDA, MeI |
| Key Advantages | High enantiopurity, direct, well-defined pathway.[1] | Utilizes inexpensive achiral starting materials.[5] | Readily available chiral pool starting material.[4] |
| Key Disadvantages | Multi-step process; requires potent reducing agents. | Theoretical max yield of 50%; multiple recrystallizations needed.[5] | Multiple steps; requires cryogenic conditions and strong bases (LDA).[6] |
Detailed Experimental Protocol: (S)-Prolinol Pathway
This protocol is a representative synthesis adapted from established procedures and should be performed by qualified personnel with appropriate safety precautions.
Step 1: Synthesis of N-Boc-(S)-prolinol[1]
-
To a cooled (0 °C) solution of (S)-prolinol (1.0 eq) in ethyl acetate, add triethylamine (2.0 eq) dropwise, maintaining the temperature below 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in ethyl acetate dropwise to the reaction mixture, again keeping the temperature below 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Perform an aqueous work-up by washing the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol, which can often be used without further purification.
Step 2: Synthesis of N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine
-
Dissolve N-Boc-(S)-prolinol (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add triethylamine (2.0 eq) or pyridine (catalytic to stoichiometric) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature overnight until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with a mild acidic solution (e.g., saturated NaH₂PO₄), followed by water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography on silica gel to obtain the pure tosylate.
Step 3 & 4: Reduction and Deprotection to (S)-2-Methylpyrrolidine
-
Dissolve the purified tosylate (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Lithium triethylborohydride (Super-Hydride®, 1.0 M solution in THF, ~1.5 eq) dropwise.
-
Stir the reaction at room temperature for several hours until completion.
-
Carefully quench the reaction with water, followed by an aqueous work-up.
-
Remove the solvent and dissolve the crude N-Boc-(S)-2-methylpyrrolidine in dichloromethane.
-
Add trifluoroacetic acid (TFA, ~5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete.
-
Concentrate the mixture under reduced pressure, then basify with NaOH solution and extract the free amine into an organic solvent. Dry and concentrate carefully to obtain crude (S)-2-methylpyrrolidine.
Step 5: Formation of the Tosylate Salt
-
Dissolve the crude (S)-2-methylpyrrolidine (1.0 eq) in isopropanol or ethyl acetate.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.
-
Add the acid solution dropwise to the amine solution with stirring.
-
Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Characterization and Purity Analysis
The identity and purity of the final product must be rigorously confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum of 2-methylpyrrolidine typically shows a characteristic doublet for the methyl group around 1.1-1.2 ppm.[8] The presence of aromatic protons from the tosylate counter-ion will also be evident.
-
Chiral HPLC: The enantiomeric purity of the final salt should be assessed using a suitable chiral HPLC column to ensure high enantiomeric excess (>99% ee).
-
Melting Point: A sharp melting point is indicative of high purity for a crystalline solid.
-
Elemental Analysis: Confirms the elemental composition of the salt.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a stereocontrolled, multi-step sequence starting from the chiral pool material (S)-prolinol. This pathway, involving amine protection, hydroxyl activation via tosylation, reductive displacement, and deprotection, consistently delivers the target amine with high enantiopurity. The final, straightforward conversion to the tosylate salt provides a stable, crystalline product that is ideally suited for applications in pharmaceutical research and development. While alternative routes exist, the prolinol-based synthesis remains the gold standard for its precision and reliability.
References
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MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
Abstract
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate, a chiral salt of significant interest in synthetic organic chemistry, serves as a crucial building block and organocatalyst in asymmetric synthesis. Its efficacy is intrinsically linked to its stereochemical purity and defined physicochemical properties. This technical guide provides a comprehensive examination of these properties, offering researchers, scientists, and drug development professionals a consolidated resource. The document details the compound's structural and chemical identity, summarizes its key physical and chemical characteristics, and presents validated, step-by-step protocols for their experimental determination. By explaining the causality behind analytical choices, this guide aims to equip scientists with the practical knowledge required for the effective handling, characterization, and application of this important chiral compound.
Introduction and Scientific Context
This compound, also known as (S)-2-Methylpyrrolidine tosylate, is the salt formed between the chiral amine (S)-2-Methylpyrrolidine and p-toluenesulfonic acid. The formation of this tosylate salt is a common strategy in synthetic chemistry to handle volatile or basic amines, converting them into stable, crystalline, and easily weighable solids.
The primary significance of this compound lies in its chiral (S)-2-methylpyrrolidine cation. This moiety is a widely used building block and precursor for chiral ligands and organocatalysts. The stereochemical integrity of the pyrrolidine ring is paramount for inducing stereoselectivity in asymmetric reactions. Therefore, precise characterization of the bulk material is not merely a procedural formality but a critical checkpoint for ensuring predictable and reproducible outcomes in multi-step syntheses and catalytic applications. This guide provides the foundational data and methodologies required to validate the quality and suitability of this compound for its intended scientific applications.
Chemical Identity and Structural Elucidation
-
IUPAC Name: (2S)-2-methylpyrrolidine;4-methylbenzenesulfonic acid
-
Common Names: (S)-2-Methylpyrrolidine tosylate, (S)-2-Methylpyrrolidine p-toluenesulfonate
-
CAS Number: 1212353-38-2[1]
Chemical Structure:
The compound is an ionic salt consisting of the (S)-2-methylpyrrolidinium cation and the 4-methylbenzenesulfonate (tosylate) anion.

Caption: Ionic pairing of (S)-2-methylpyrrolidinium cation and 4-methylbenzenesulfonate anion.
Summary of Physicochemical Properties
The following table summarizes the core physicochemical properties of this compound. These values are critical for its handling, formulation, and use in chemical reactions.
| Property | Value / Description | Significance for Researchers |
| Appearance | White to off-white solid/crystalline powder. | Provides a first-pass quality check. Significant deviation in color may indicate impurities. |
| Melting Point | Typically reported in the range of 134-138 °C . | A sharp melting point range is a primary indicator of purity. A broad or depressed range suggests the presence of impurities.[3] |
| Solubility | Soluble in water, methanol, and other polar protic solvents. Limited solubility in nonpolar solvents like hexanes. | Crucial for selecting appropriate reaction solvents, purification methods (recrystallization), and analytical solvents (e.g., for NMR). |
| Specific Optical Rotation ([α]D) | A positive value is expected due to the (S)-enantiomer. | Confirms the stereochemical identity and enantiomeric purity of the compound. The magnitude is a quantitative measure of enantiomeric excess.[4] |
Analytical Methodologies and Experimental Protocols
This section provides detailed, field-proven protocols for the characterization of this compound. The rationale behind key steps is explained to enhance understanding and ensure reliable results.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch of the title compound.
Caption: Standard workflow for the characterization of a chiral salt.
Protocol for Melting Point Determination
Causality: The melting point is a robust indicator of purity for crystalline solids. Impurities disrupt the crystal lattice, typically causing the melting point to decrease and the range over which it melts to broaden.[3] This method uses a capillary apparatus for precise measurement.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by gently crushing it on a watch glass.[5]
-
Capillary Loading: Press the open end of a capillary tube into the powder, trapping a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[3][5]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[6]
-
Rapid Determination (Optional): First, heat the sample rapidly (e.g., 5-10 °C/min) to find an approximate melting range. Allow the apparatus to cool.[5]
-
Accurate Determination: Prepare a new capillary. Heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[5][7]
-
Recording Data: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts into a transparent liquid (T2). The melting range is T1-T2.[7]
-
Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the finding.[5]
Protocol for Specific Optical Rotation Measurement
Causality: Optical rotation is the unique property of chiral molecules to rotate the plane of polarized light.[4] The specific rotation is a standardized physical constant for a given chiral compound, making it the definitive test for confirming stereochemical identity and quantifying enantiomeric purity.[4][8]
Methodology:
-
Instrument Calibration: Turn on the polarimeter and its sodium D-line (589 nm) light source, allowing it to stabilize.[8]
-
Zeroing the Instrument: Fill a clean 1.0 dm polarimeter cell with the chosen solvent (e.g., Methanol). Place the cell in the instrument and set the reading to zero. This corrects for any optical activity of the solvent itself.[9][10]
-
Sample Preparation: Accurately weigh a precise amount of the compound (e.g., 250 mg) and dissolve it in a 25 mL volumetric flask using the same solvent. This gives a concentration c in g/100 mL.
-
Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill it, ensuring no air bubbles are present in the light path.[10] Place the cell in the instrument and record the observed rotation, α. Take at least five readings and calculate the average.[10]
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:
Protocol for ¹H NMR Spectroscopic Analysis
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR confirms the presence and connectivity of hydrogen atoms, allowing for verification of both the cation and anion structures and an assessment of sample purity.
Methodology:
-
Sample Preparation: Weigh 5-25 mg of the compound into a clean vial.[12]
-
Solvent Selection: Add approximately 0.7 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in which the sample is fully soluble.[13] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte peaks.[13][14]
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Analysis: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and acquire the spectrum.
-
Data Interpretation:
-
Aromatic Protons (Tosylate): Look for two doublets in the aromatic region (~7.0-8.0 ppm), characteristic of the para-substituted benzene ring.
-
Methyl Protons (Tosylate): A singlet at ~2.3-2.4 ppm corresponds to the methyl group on the tosylate anion.[15]
-
Pyrrolidine Protons: A series of multiplets in the aliphatic region (~1.5-4.0 ppm) will correspond to the protons on the pyrrolidine ring and its methyl group.
-
Integration: The ratio of the integrated signals should match the number of protons in the structure (e.g., aromatic protons : tosylate methyl : total pyrrolidine protons).
-
Protocol for FTIR Spectroscopic Analysis
Causality: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the sulfonate group (S=O) from the tosylate anion and the N-H bond of the protonated amine.
Methodology:
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to create a fine, homogeneous powder. Press the powder into a transparent pellet using a hydraulic press.
-
Background Scan: Place nothing in the sample holder and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
N-H Stretch: A broad absorption in the range of 3200-3400 cm⁻¹ indicates the N-H stretch of the secondary ammonium cation.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ are characteristic of aliphatic C-H bonds, while those just above 3000 cm⁻¹ correspond to aromatic C-H bonds.
-
S=O Stretches: Strong, characteristic absorption peaks around 1350 cm⁻¹ and 1170 cm⁻¹ are definitive evidence of the sulfonyl group of the tosylate anion.[15][16]
-
Handling, Storage, and Stability
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses and gloves. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Stability: The compound is a stable salt under standard laboratory conditions. It is not hygroscopic but should be protected from excess moisture to ensure accurate weighing and prevent potential degradation over long-term storage.
Conclusion
The reliable application of this compound in research and development hinges on the accurate verification of its physicochemical properties. The protocols and data presented in this guide offer a comprehensive framework for quality assessment, ensuring that scientists can proceed with confidence in the identity, purity, and stereochemical integrity of their material. Adherence to these analytical methodologies is a cornerstone of achieving reproducible and successful outcomes in asymmetric synthesis and catalysis.
References
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Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
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PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from [Link]
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SciSpace. (2011, July 1). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]
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PubChem. (n.d.). (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PMC - NIH. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
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PubChem. (2026, January 3). 2-Pyrrolidin-1-yloxyethyl 4-methylbenzenesulfonate. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Analysis of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
Introduction: The Imperative of Stereochemical Precision
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate is an organic salt of significant interest in pharmaceutical development. It is comprised of the chiral amine (S)-2-methylpyrrolidine and the achiral counter-ion, 4-methylbenzenesulfonate, commonly known as tosylate.[1] As a chiral building block, the stereochemical purity of the (S)-2-methylpyrrolidine cation is paramount. Different enantiomers of a molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2][3] Consequently, a robust and multi-faceted analytical strategy is not merely a quality control measure but a fundamental requirement for ensuring the safety and efficacy of any resulting active pharmaceutical ingredient (API).
This technical guide provides a comprehensive framework for the complete structural analysis of this compound. We will delve into the core analytical techniques required to unequivocally confirm its chemical identity, establish its absolute stereochemistry, and quantify its enantiomeric purity. The methodologies presented herein are grounded in established scientific principles and regulatory expectations, providing researchers and drug development professionals with a self-validating system for characterization.
Part 1: Elucidation of Covalent Structure and Composition
Before assessing the three-dimensional arrangement of the molecule, it is essential to confirm its fundamental covalent structure and ionic composition. This involves verifying the connectivity of atoms within both the (S)-2-methylpyrrolidine cation and the tosylate anion. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.[4]
Causality of Experimental Choices:
-
Solvent Selection: The choice of a deuterated solvent is critical. A solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) is often preferred for organic salts as they can solubilize the ionic compound without exchanging protons with the pyrrolidinium N-H proton, allowing for its observation. Chloroform-d (CDCl₃) can also be used, but peak positions may shift.[4]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for the chemical shift scale, ensuring inter-instrument and inter-lab reproducibility.[4]
Expected Spectral Features: A comprehensive NMR analysis will involve acquiring ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC) to assign all signals definitively.
-
(S)-2-Methylpyrrolidine Cation:
-
¹H NMR: Expect a complex series of multiplets for the pyrrolidine ring protons. The methyl group attached to the chiral center will appear as a doublet. The proton on the chiral carbon (C2) will be a multiplet due to coupling with adjacent protons. The N-H proton signal may be broad.[4]
-
¹³C NMR: Five distinct signals are expected for the five carbon atoms of the pyrrolidine ring and the attached methyl group.
-
-
4-methylbenzenesulfonate (Tosylate) Anion:
-
¹H NMR: The aromatic ring will show two distinct doublets in the aromatic region (~7-8 ppm), characteristic of a 1,4-disubstituted benzene ring. A singlet for the methyl group protons will appear in the aliphatic region (~2.3 ppm).
-
¹³C NMR: Four signals are expected in the aromatic region and one for the methyl carbon.
-
Table 1: Representative NMR Data for (S)-2-Methylpyrrolidine Tosylate
| Moiety | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
|---|---|---|---|---|
| (S)-2-Methylpyrrolidine | ¹H | ~1.2 | Doublet | -CH₃ group on chiral center |
| ¹H | ~1.5 - 3.5 | Multiplets | Pyrrolidine ring protons (-CH₂- and -CH-) | |
| ¹H | Broad | Singlet (broad) | N-H proton | |
| ¹³C | ~20 | -CH₃ carbon | ||
| ¹³C | ~25 - 60 | Pyrrolidine ring carbons | ||
| 4-methylbenzenesulfonate | ¹H | ~2.3 | Singlet | Aromatic -CH₃ |
| ¹H | ~7.1 | Doublet | Aromatic protons ortho to -CH₃ | |
| ¹H | ~7.5 | Doublet | Aromatic protons ortho to -SO₃⁻ | |
| ¹³C | ~21 | Aromatic -CH₃ carbon | ||
| ¹³C | ~125 - 145 | Aromatic carbons |
Note: Exact chemical shifts are dependent on solvent and concentration.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Add a small amount of TMS as an internal standard.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire data using a standard single-pulse sequence. Ensure an adequate relaxation delay (e.g., 5 seconds) for quantitative accuracy if needed.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the cation and anion, further confirming the compound's identity. Electrospray Ionization (ESI) is the preferred technique for organic salts as it is a soft ionization method that allows for the detection of intact ionic species.
Expected Mass Spectra:
-
Positive Ion Mode (ESI+): The spectrum will be dominated by the protonated (S)-2-methylpyrrolidine cation [C₅H₁₁N + H]⁺, with an expected m/z (mass-to-charge ratio) corresponding to its molecular weight.
-
Negative Ion Mode (ESI-): The spectrum will show a prominent peak for the tosylate anion [C₇H₇SO₃]⁻.
Table 2: Expected Mass Spectrometry Data
| Ion | Formula | Mode | Expected Exact Mass (m/z) |
|---|---|---|---|
| 2-Methylpyrrolidinium | [C₅H₁₂N]⁺ | ESI+ | 86.0964 |
| Tosylate | [C₇H₇O₃S]⁻ | ESI- | 171.0121 |
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the m/z values for the parent ions in both modes and compare them to the calculated theoretical exact masses. The high resolution allows for confirmation of the elemental composition.
Part 2: Stereochemical Integrity - Confirmation of Chirality and Purity
Confirming the "(S)" configuration and quantifying the enantiomeric excess (ee) is the most critical part of the analysis. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[5] In certain cases, X-ray crystallography can provide an unambiguous determination of absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[2] The goal is to develop a method that provides baseline resolution between the (S)- and (R)-2-methylpyrrolidine enantiomers, allowing for accurate quantification.
Causality of Method Development Choices:
-
CSP Selection: Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are highly effective for resolving a broad range of chiral compounds, including primary and secondary amines.[2][5]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol, is often used. The ratio is optimized to achieve the best balance between retention time and resolution.[6]
-
Mobile Phase Additives: For basic amines, peak tailing can be a significant issue due to interactions with residual acidic silanols on the silica support of the CSP.[7] Adding a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is crucial to mask these silanols, resulting in improved peak shape and resolution.[7]
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess (ee) determination by Chiral HPLC.
Protocol 3: Chiral HPLC Method for Enantiomeric Purity
-
System Preparation:
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of racemic 2-methylpyrrolidine tosylate (~1 mg/mL) in the mobile phase.
-
Test Sample: Prepare a solution of the this compound sample at the same concentration.
-
-
Analysis:
-
Inject the racemic standard to establish the retention times for both the (R) and (S) enantiomers and to verify system suitability (baseline separation).
-
Inject the test sample.
-
-
Quantification: Integrate the peak areas for the (S)-enantiomer (major peak) and the (R)-enantiomer (any impurity peak). Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100[9]
-
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[10][11] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.
Causality of the Technique: The technique relies on obtaining a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to construct the molecular structure. For chiral molecules, the analysis of anomalous dispersion effects (the Friedel pairs) allows for the unambiguous assignment of the absolute stereochemistry (R or S).[11] The presence of the tosylate counter-ion, which contains a heavier sulfur atom, can enhance these anomalous scattering effects, aiding in the definitive assignment of the chiral center in the pyrrolidine ring.
Protocol 4: Single-Crystal X-ray Crystallography (General Workflow)
-
Crystallization: Grow single crystals of the salt suitable for X-ray diffraction. This is often the rate-limiting step and is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[10]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure, yielding a model of the atomic positions. Refine this model against the experimental data.
-
Absolute Configuration Determination: Analyze the data to determine the Flack parameter. A value close to 0 for the correct enantiomer assignment (and close to 1 for the incorrect one) provides high confidence in the absolute configuration.[11]
Part 3: Method Validation and System Suitability
For use in a regulated environment, any analytical method must be validated to ensure it is suitable for its intended purpose.[12][13] Validation demonstrates that the method is reliable, reproducible, and accurate.
Key Validation Parameters (as per ICH Q2(R2) Guidelines): [14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the counter-ion, the wrong enantiomer, impurities). For the chiral HPLC method, this is demonstrated by showing baseline resolution of the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the (R)-enantiomer as an impurity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Integrated Analytical Workflow
Caption: Integrated workflow for the comprehensive structural analysis of the target compound.
Conclusion
The structural analysis of this compound is a multi-step process that requires the synergistic use of several advanced analytical techniques. NMR spectroscopy and mass spectrometry serve to confirm the fundamental structure and ionic composition. Chiral HPLC is the workhorse for determining enantiomeric purity with high accuracy and precision. For an unequivocal assignment of absolute stereochemistry, single-crystal X-ray crystallography remains the gold standard. By following the integrated workflow and adhering to rigorous method validation principles, researchers and drug developers can ensure the quality, safety, and efficacy of this critical chiral building block.
References
- BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
- Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Wiley-VCH. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.
- Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Fiveable. (2025). (R)-2-Methylpyrrolidine Definition - Organic Chemistry Key Term.
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.
- Benchchem. (n.d.). Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures.
- National Institutes of Health (NIH). (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- Benchchem. (n.d.). A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)pyrrolidine Derivatives.
- Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures.
- Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- PubChem. (n.d.). 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1).
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(2S)-2-Methylpyrrolidine Tosylate: A Chiral Building Block for Advanced Drug Development
Introduction
(2S)-2-Methylpyrrolidine tosylate, identified by CAS number 1212353-38-2, is a chiral organic salt of significant interest in the pharmaceutical and fine chemical industries. While seemingly a simple molecule, its true value lies in the stereochemically defined (2S)-2-methylpyrrolidine moiety it carries. This pyrrolidine derivative serves as a crucial chiral building block, or synthon, in the asymmetric synthesis of complex biologically active molecules. The tosylate counter-ion provides stability, crystallinity, and improved handling properties to the volatile and hygroscopic free base, making it an ideal starting material for multi-step synthetic routes.
This technical guide provides an in-depth exploration of (2S)-2-methylpyrrolidine tosylate, focusing on its physicochemical properties, its pivotal role as a chiral intermediate in drug development, and the synthetic strategies employed for its preparation. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this valuable synthetic tool.
Physicochemical Properties and Structural Elucidation
The properties of (2S)-2-Methylpyrrolidine tosylate are intrinsically linked to its constituent ions: the (2S)-2-methylpyrrolidine cation and the p-toluenesulfonate (tosylate) anion.
| Property | Value/Description | Source |
| CAS Number | 1212353-38-2 | N/A |
| Synonyms | (2S)-2-Methylpyrrolidine 4-methylbenzenesulfonate | [1] |
| Molecular Formula | C12H19NO2S | Inferred |
| Molecular Weight | 241.35 g/mol | Inferred |
| Appearance | Typically a white to off-white crystalline solid | General chemical knowledge |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
| Chirality | Contains a single stereocenter at the C2 position of the pyrrolidine ring with an (S)-configuration. | [2] |
The tosylate salt form is advantageous for several reasons. The free base, 2-methylpyrrolidine, is a volatile and flammable liquid.[3] The formation of the tosylate salt significantly reduces its volatility and enhances its thermal stability, facilitating easier storage and handling. Furthermore, the crystalline nature of the salt aids in its purification through recrystallization, ensuring high enantiomeric purity of the (2S)-2-methylpyrrolidine moiety, which is critical for its use in pharmaceutical synthesis.
The Significance of the (2S)-2-Methylpyrrolidine Moiety in Medicinal Chemistry
The pyrrolidine ring system is a prevalent structural motif in a vast array of biologically active compounds.[2] The introduction of a methyl group at the 2-position, and specifically in the (S)-configuration, imparts a unique three-dimensional structure that can lead to highly specific and potent interactions with biological targets.
The primary use of (2S)-2-methylpyrrolidine tosylate is as a starting material for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[4] Its role is to introduce the chiral 2-methylpyrrolidine pharmacophore, which can be crucial for the efficacy and safety of a drug. The stereochemistry at the C2 position often dictates the binding affinity of the final compound to its target protein, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.
The 2-methylpyrrolidine scaffold has been identified as a key component in the development of ligands for various receptors, including histamine H3 receptor antagonists.[2]
Synthetic Strategies and Methodologies
The synthesis of enantiomerically pure 2-methylpyrrolidine is a key challenge that has been addressed through various synthetic routes. The tosylate salt is typically formed in the final step by reacting the free base with p-toluenesulfonic acid.
Herein, we describe a common and efficient method for the preparation of (S)-2-methylpyrrolidine, which can then be converted to its tosylate salt. This method utilizes the chiral pool, starting from the readily available amino acid, L-proline.[5]
Protocol: Synthesis of (S)-2-Methylpyrrolidine from L-Proline
This multi-step synthesis leverages the inherent chirality of L-proline to establish the desired stereocenter in the final product.
Step 1: Protection of the Amine
The secondary amine of L-proline is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the benzyloxycarbonyl (Cbz) group.
Step 2: Reduction of the Carboxylic Acid
The carboxylic acid moiety of the protected L-proline is then reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding prolinol derivative.
Step 3: Conversion of the Hydroxyl Group to a Leaving Group
The primary hydroxyl group is converted into a good leaving group, typically by mesylation or tosylation, to facilitate the subsequent nucleophilic substitution.
Step 4: Nucleophilic Substitution to Introduce the Methyl Group
A methyl group is introduced via nucleophilic substitution, often using a methyl organometallic reagent like methylmagnesium bromide or by a two-step process involving displacement with a cyanide ion followed by reduction.
Step 5: Deprotection
The protecting group on the nitrogen is removed to yield (S)-2-methylpyrrolidine.
Step 6: Formation of the Tosylate Salt
The resulting (S)-2-methylpyrrolidine free base is then treated with one equivalent of p-toluenesulfonic acid in a suitable solvent, such as isopropanol or ethyl acetate. The (2S)-2-methylpyrrolidine tosylate salt precipitates out and can be isolated by filtration and purified by recrystallization.
Caption: Synthetic workflow for (2S)-2-Methylpyrrolidine Tosylate from L-Proline.
Applications in Drug Development: A Chiral Scaffold for Innovation
The utility of (2S)-2-methylpyrrolidine tosylate extends across various therapeutic areas where precise molecular recognition is paramount. Its incorporation into drug candidates can significantly enhance potency and selectivity.
Case Study: Histamine H3 Receptor Antagonists
Research has shown that the 2-methylpyrrolidine moiety is a valuable component in the design of potent and selective histamine H3 receptor antagonists.[2] These antagonists have therapeutic potential in the treatment of various central nervous system disorders, including cognitive deficits and sleep-wake cycle dysregulation. The (S)-configuration of the methyl group is often critical for achieving the desired pharmacological activity.
Handling, Storage, and Safety
While the tosylate salt is significantly more stable than the free base, standard laboratory safety precautions should be observed. It is recommended to handle (2S)-2-methylpyrrolidine tosylate in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(2S)-2-Methylpyrrolidine tosylate is more than just a chemical intermediate; it is an enabling tool for the synthesis of stereochemically pure pharmaceuticals. Its value is derived from the chiral (2S)-2-methylpyrrolidine core, which provides a rigid and well-defined scaffold for interaction with biological targets. The tosylate salt form offers practical advantages in terms of stability, handling, and purification. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like (2S)-2-methylpyrrolidine tosylate in modern drug discovery and development will undoubtedly increase.
References
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A Technical Guide to the Chirality and Optical Purity of (S)-2-Methylpyrrolidine Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, with the stereochemistry at the C2 position often playing a pivotal role in determining pharmacological activity. This technical guide provides an in-depth exploration of the chirality and optical purity of (S)-2-methylpyrrolidine and its derivatives. We will delve into the fundamental principles of stereoisomerism in these structures, detail robust synthetic strategies for obtaining high enantiomeric purity, and present a comparative analysis of analytical techniques for the precise determination of optical purity. This document is intended to serve as a practical resource, offering field-proven insights and self-validating protocols to support the research and development of stereochemically pure pharmaceutical agents.
The Significance of Chirality in 2-Methylpyrrolidine Scaffolds
The 2-methylpyrrolidine motif is a cornerstone in the design of numerous biologically active molecules. The introduction of a methyl group at the C2 position creates a chiral center, giving rise to two non-superimposable mirror images: (S)-2-methylpyrrolidine and (R)-2-methylpyrrolidine. This seemingly subtle structural difference can have profound implications for a molecule's interaction with chiral biological targets such as enzymes and receptors. It is not uncommon for one enantiomer to exhibit the desired therapeutic effect, while the other is inactive or, in some cases, responsible for undesirable side effects. Therefore, the ability to selectively synthesize and accurately quantify the enantiomeric purity of (S)-2-methylpyrrolidine derivatives is of paramount importance in drug discovery and development.
Asymmetric Synthesis of (S)-2-Methylpyrrolidine Derivatives: Strategies and Mechanistic Insights
Achieving high enantiomeric excess (ee) is the primary goal in the synthesis of chiral molecules. For (S)-2-methylpyrrolidine derivatives, several effective strategies have been developed, each with its own advantages and mechanistic underpinnings.
Synthesis from the Chiral Pool: Leveraging L-Proline
One of the most direct and historically significant routes to (S)-2-methylpyrrolidine derivatives is to start from the naturally abundant and enantiomerically pure amino acid, (S)-proline (L-proline). This approach capitalizes on the pre-existing stereocenter of the starting material.
Causality of Experimental Choices: The core principle here is the stereospecific transformation of the carboxylic acid functionality of L-proline into a methyl group while preserving the stereochemistry at the C2 position. This multi-step process typically involves the protection of the amine, activation of the carboxylic acid, reduction, and subsequent manipulation to introduce the methyl group. The choice of protecting groups and reaction conditions is critical to prevent racemization.
Caption: Synthetic pathway from L-proline to (S)-2-methylpyrrolidine.
Experimental Protocol: Synthesis of (S)-2-Methylproline from L-Proline [1]
This protocol outlines a method for the synthesis of (S)-2-methylproline, a derivative of (S)-2-methylpyrrolidine, starting from L-proline.
Step 1: Formation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Suspend 40.0 g (0.347 mol) of (S)-proline in 1400 mL of pentane in a 2.5-L round-bottomed flask.
-
Add 225 mL (2.072 mol) of pivalaldehyde and 3.0 mL (38.9 mmol) of trifluoroacetic acid.
-
Heat the mixture at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
Add another 40.0 mL (0.368 mol) of pivalaldehyde, 1 mL of trifluoroacetic acid, and 200 mL of pentane. Continue refluxing for an additional 72 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by Kugelrohr distillation (70°C/0.0005 mm) to yield the product as a colorless oil.
Step 2: Methylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding 88.6 mL of a 1.6 M solution of butyllithium in hexane to 18.3 mL (0.131 mol) of diisopropylamine in 120 mL of dry tetrahydrofuran (THF) at -78°C.
-
Add the LDA solution to a solution of 20.0 g (0.109 mol) of the product from Step 1 in 600 mL of dry THF at -78°C.
-
After 20 minutes, add 20.4 mL (0.327 mol) of methyl iodide.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to give the methylated product.
Step 3: Hydrolysis to (S)-2-Methylproline
-
Heat a solution of 20.1 g (0.102 mol) of the methylated product in 400 mL of 3 N hydrochloric acid at reflux for 1 hour.
-
Remove the water under reduced pressure.
-
Treat the residue with 400 mL of 3 N HCl and extract with dichloromethane.
-
Concentrate the aqueous layers and purify the residue by ion-exchange chromatography to yield (S)-2-methylproline.
Biocatalytic Asymmetric Synthesis: The Power of Transaminases
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. Transaminases (TAs), a class of enzymes, can catalyze the asymmetric amination of a prochiral ketone to produce an enantiomerically pure amine.[2][3]
Causality of Experimental Choices: This method relies on the high stereoselectivity of the transaminase enzyme. By selecting the appropriate transaminase (either (R)- or (S)-selective), one can dictate the stereochemical outcome of the reaction. The choice of amine donor and reaction conditions (pH, temperature) are optimized to ensure high enzyme activity and conversion. The spontaneous cyclization of the intermediate amine leads to the formation of the desired 2-methylpyrrolidine. This approach offers high enantioselectivity under mild reaction conditions.
Caption: Biocatalytic synthesis of (S)-2-methylpyrrolidine.
Experimental Protocol: Biocatalytic Synthesis of (S)-2-Methylpyrrolidine [4]
This protocol outlines a general procedure for the enantioselective biocatalytic synthesis of (S)-2-methylpyrrolidine.
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5).
-
Reagents: Add the starting material, 5-chloro-2-pentanone.
-
Enzyme and Cofactor: Add the (S)-selective transaminase enzyme and pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Amine Donor: Add an amine donor, such as isopropylamine (IPA).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 22-24 hours.
-
Reaction Monitoring: Monitor the conversion of the starting material to the product.
-
Product Isolation: Upon completion, the (S)-2-methylpyrrolidine can be isolated. For example, the product can be precipitated from a solvent like methyl tert-butyl ether (MTBE) by the addition of an acid like tosic acid.
Determination of Optical Purity: A Comparative Analysis of Techniques
The accurate determination of enantiomeric excess is a critical quality control step. Several analytical techniques are available, each with its own principles, advantages, and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy, broad applicability, well-established.[5] | Can require method development, expensive chiral columns. |
| Chiral GC | Separation of volatile enantiomers (often after derivatization) on a chiral column. | High resolution and sensitivity.[6] | Limited to volatile and thermally stable compounds, may require derivatization. |
| NMR Spectroscopy | Use of a chiral solvating agent to induce chemical shift non-equivalence in enantiomers. | Rapid analysis, no separation required.[7] | Lower sensitivity than chromatographic methods, requires a chiral auxiliary. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. | Simple, non-destructive.[8] | Less sensitive, requires a pure sample, dependent on concentration and other factors. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[5] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.
Causality of Experimental Choices: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used for their broad applicability. The mobile phase composition (a mixture of a non-polar solvent and a polar modifier) is optimized to achieve the best resolution. For basic amines like 2-methylpyrrolidine, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape by minimizing interactions with residual silanol groups on the silica support.[9]
Experimental Protocol: Direct Chiral HPLC Method [10]
This protocol is a representative method for the direct enantioseparation of primary amines.
-
Sample Preparation: Dissolve the racemic 2-methylpyrrolidine derivative in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm, 5 µm) or a similar macrocyclic glycopeptide-based column.
-
Mobile Phase: A mixture of methanol, water, acetic acid, and ammonium hydroxide (e.g., 95:5:0.1:0.02, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Detection: UV at 205 nm.
-
Injection: Inject the prepared sample solution.
Experimental Protocol: Indirect Chiral HPLC via Derivatization [9][10]
This method involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
-
Derivatization: React the racemic 2-methylpyrrolidine derivative with a chiral derivatizing agent (e.g., 4-nitrobenzoic acid) to form diastereomers.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) with 0.2% Triethylamine (TEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection: Inject the derivatized sample solution.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient technique for the analysis of volatile and thermally stable chiral compounds.[6] For amines, derivatization is often required to improve volatility and chromatographic performance.
Causality of Experimental Choices: The selection of the derivatizing agent and the chiral capillary column are key to a successful separation. Trifluoroacetic anhydride is a common derivatizing agent for amines. Cyclodextrin-based chiral stationary phases are widely used for the separation of a broad range of enantiomers.
Experimental Protocol: Chiral GC-MS Method [11]
This protocol describes a general approach for the chiral analysis of secondary amino acids, which can be adapted for 2-methylpyrrolidine derivatives.
-
Derivatization: Derivatize the sample in-situ with heptafluorobutyl chloroformate, followed by amidation with methylamine.
-
Extraction: Perform a liquid-liquid micro-extraction into isooctane.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Chiral Column: A Chirasil-L-Val capillary column.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure separation of the diastereomeric derivatives.
-
Detection: Mass spectrometry for sensitive and selective detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[7] This technique relies on the use of a chiral solvating agent (CSA) that interacts with the enantiomers to form transient diastereomeric complexes. These complexes have slightly different magnetic environments, leading to separate signals for the enantiomers in the NMR spectrum.
Causality of Experimental Choices: The choice of the CSA is crucial. It must interact sufficiently with the analyte to induce a measurable difference in the chemical shifts of the enantiomers. The concentration of the CSA and the analyte, as well as the solvent, are optimized to maximize the separation of the signals.
Caption: Principle of ee determination by NMR with a CSA.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent [12]
This protocol provides a general procedure for determining the enantiopurity of amines using a chiral solvating agent.
-
Sample Preparation: In an NMR tube, directly mix the amine analyte (0.0125–0.2 mmol) and a chiral solvating agent (e.g., a BINOL derivative) (0.0125–0.1 mmol).
-
Solvent: Dissolve the mixture in a deuterated solvent (e.g., chloroform-d, 0.6 mL).
-
Mixing: Shake the NMR tube for approximately 30 seconds.
-
NMR Acquisition: Record the 1H NMR spectrum on a high-field NMR spectrometer at 25°C.
-
Data Analysis: Identify the well-resolved signals corresponding to each enantiomer. Calculate the enantiomeric excess by integrating the respective peaks.
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[8] The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration.
Causality of Experimental Choices: The specific rotation is a physical constant for a given enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). The observed rotation is directly proportional to the concentration of the chiral substance and the path length of the polarimeter cell. This relationship allows for the determination of the concentration of a known enantiomer or the optical purity of a mixture.
Experimental Protocol: Polarimetry Measurement [13][14]
-
Instrument Setup: Switch on the polarimeter and the sodium lamp (for a wavelength of 589 nm).
-
Blank Measurement: Fill the polarimeter tube with the pure solvent and measure the rotation. This value should be zeroed.
-
Sample Preparation: Prepare a solution of the (S)-2-methylpyrrolidine derivative of a known concentration in the same solvent.
-
Sample Measurement: Fill the polarimeter tube with the sample solution, ensuring there are no air bubbles.
-
Reading: Measure the angle of rotation. Repeat the measurement multiple times and calculate the average.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Determination of Optical Purity: The optical purity (or enantiomeric excess) can be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer: % Optical Purity = ([α]sample / [α]pure enantiomer) × 100.
Method Validation and Trustworthiness
For use in a regulated environment, such as drug development, all analytical methods for determining optical purity must be validated to ensure they are fit for purpose.[15] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-validation of analytical methods, where results from two or more different techniques are compared, provides a high degree of confidence in the determined optical purity.[16]
Conclusion
The stereoselective synthesis and accurate determination of the optical purity of (S)-2-methylpyrrolidine derivatives are critical for the advancement of chiral drug candidates. This guide has provided a comprehensive overview of robust synthetic methodologies and a comparative analysis of key analytical techniques. By understanding the underlying principles and applying the detailed protocols herein, researchers and drug development professionals can confidently navigate the challenges of working with these important chiral building blocks, ultimately contributing to the development of safer and more effective medicines.
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- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). Molecules, 26(21), 6649.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2018).
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Thermal Stability and Decomposition of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate, a chiral organic salt, finds applications in synthetic chemistry, particularly as a resolving agent and in the formation of ionic liquids. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, storage, and application in various processes, especially those involving elevated temperatures. This guide provides a comprehensive technical overview of the thermal properties of this compound, detailing its decomposition pathway, and presenting robust experimental protocols for its thermal analysis.
Introduction: The Importance of Thermal Stability in Pharmaceutical Development
In the pharmaceutical industry, the selection of appropriate salt forms for active pharmaceutical ingredients (APIs) is a critical step in drug development. The physicochemical properties of a salt, including its thermal stability, can significantly impact the drug's manufacturability, shelf-life, and bioavailability. Uncontrolled thermal decomposition can lead to the generation of potentially hazardous byproducts, loss of product efficacy, and in worst-case scenarios, runaway reactions. Therefore, a comprehensive thermal hazard assessment is an indispensable part of process safety and drug formulation studies.
This compound is a salt formed from a chiral cyclic amine and a strong organic acid. The thermal behavior of such organic salts is influenced by the individual stabilities of the cation and anion, as well as their interaction within the crystal lattice. This guide will delve into the specific thermal characteristics of this compound, providing a scientific foundation for its safe and effective use.
Physicochemical Properties of this compound
A foundational understanding of the compound's basic properties is essential before delving into its thermal analysis.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₉NO₃S | [1] |
| Molecular Weight | 257.35 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Chirality | Contains a stereocenter at the 2-position of the pyrrolidine ring | General knowledge |
Thermal Decomposition Profile
The thermal decomposition of this compound is a complex process involving the breakdown of both the pyrrolidinium cation and the tosylate anion. Experimental data from analogous compounds, coupled with established principles of organic chemistry, allows for the construction of a likely decomposition pathway.
Onset of Decomposition
Thermogravimetric analysis (TGA) of the closely related N-methylpyrrolidinium p-toluenesulfonate indicates a decomposition temperature (Tdec), corresponding to a 5% weight loss, of approximately 286°C.[2][3] It is important to note that this study also revealed the presence of around 7% water in the N-methylpyrrolidinium p-toluenesulfonate sample, which was lost at around 110°C.[2] This highlights the hygroscopic nature of some of these salts and the importance of accounting for the loss of volatiles at lower temperatures when interpreting TGA data. For this compound, a similar decomposition onset in the range of 250-300°C can be anticipated.
Proposed Decomposition Mechanism
The thermal degradation is likely initiated by the decomposition of the less stable component, followed by a cascade of reactions. Based on studies of related pyrrolidinium salts and tosylates, a multi-step decomposition mechanism can be proposed.[4][5]
Step 1: Initial Decomposition of the Pyrrolidinium Cation
The (S)-2-methylpyrrolidinium cation is susceptible to decomposition through several pathways, including:
-
E2 Elimination (Hofmann Elimination): The tosylate anion can act as a base, abstracting a proton from a carbon adjacent to the nitrogen, leading to the formation of an alkene and water.
-
SN2 Nucleophilic Substitution: The tosylate anion can also act as a nucleophile, attacking one of the alkyl groups on the nitrogen atom.
-
Ring-Opening Pathway: At elevated temperatures, the pyrrolidine ring can undergo cleavage.[4]
Step 2: Decomposition of the p-Toluenesulfonate Anion
The p-toluenesulfonate anion itself is known to decompose at elevated temperatures, typically in the range of 200-400°C. This decomposition can proceed via the cleavage of the C-S or S-O bonds, leading to the evolution of sulfur dioxide (SO₂) and the formation of various aromatic byproducts. When heated with acid and water, p-toluenesulfonic acid can undergo hydrolysis to toluene and sulfuric acid.
Step 3: Secondary Reactions and Gaseous Products
The initial decomposition products can undergo further reactions, leading to a complex mixture of volatile and solid residues. The gaseous products are likely to include sulfur dioxide, water, and volatile organic compounds derived from the pyrrolidine ring.
The following diagram illustrates the potential decomposition pathways:
Caption: Proposed decomposition pathways for this compound.
Experimental Protocols for Thermal Analysis
A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are designed to provide a self-validating system of analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (ceramic or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) using the tangent method.
-
Quantify the mass loss in distinct steps and correlate them with potential loss of water, solvent, or decomposition products.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, solid-solid transitions, and the exothermic or endothermic nature of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 350°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Correlate thermal events with the mass loss observed in the TGA.
-
Interpretation of a Typical DSC Thermogram for an Amine Tosylate Salt:
-
Endotherm below 100°C: Likely due to the loss of adsorbed water or residual solvent. This should correspond to an initial mass loss in the TGA.
-
Sharp Endotherm: Typically represents the melting of the crystalline salt.
-
Broad Endotherm or Exotherm at Higher Temperatures: Corresponds to the decomposition of the compound. An exothermic event indicates a release of energy, which can pose a significant safety hazard.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions.
Methodology:
-
Instrument Calibration: Calibrate the ARC instrument according to the manufacturer's guidelines.
-
Sample Preparation: Place a known mass of the sample (typically 1-5 g) into a suitable, sealed test cell (e.g., titanium or stainless steel).
-
Experimental Conditions (Heat-Wait-Search Mode):
-
Start Temperature: 50°C.
-
Temperature Step: 5°C.
-
Wait Time: 15 minutes.
-
Exotherm Threshold: 0.02°C/min.
-
-
Data Analysis:
-
Plot temperature and pressure as a function of time.
-
Determine the onset temperature of self-heating.
-
Calculate the time to maximum rate (TMR) and the adiabatic temperature rise.
-
Caption: Experimental workflow for Accelerating Rate Calorimetry (ARC).
Safety Considerations
The thermal decomposition of this compound can release irritating and potentially toxic gases, including sulfur dioxide. Therefore, appropriate safety precautions must be taken when handling this compound at elevated temperatures.
-
Engineering Controls: All heating experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In situations where significant vapor or dust generation is possible, respiratory protection may be necessary.
-
Waste Disposal: Dispose of the compound and any decomposition residues in accordance with local, state, and federal regulations.
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.
Conclusion
This compound exhibits moderate thermal stability, with an anticipated decomposition onset in the range of 250-300°C. The decomposition process is complex, involving the breakdown of both the pyrrolidinium cation and the tosylate anion, leading to the evolution of gaseous products, including sulfur dioxide. A thorough thermal analysis, employing TGA, DSC, and ARC, is crucial for a comprehensive understanding of its thermal hazards. The experimental protocols and safety guidelines presented in this guide provide a robust framework for researchers and drug development professionals to safely handle and utilize this compound in their work, ensuring both process safety and product integrity.
References
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PubChem. Compound Summary for CID 21954626, 4-Methylbenzenesulfonic acid;pyrrolidine-2,5-dione. [Link]
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Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. Molecules. [Link]
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Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). ResearchGate. [Link]
-
What are the safety precautions when handling organic salts? Anquan Chemical Blog. [Link]
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Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC–MS and DFT study. Scribd. [Link]
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Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. ResearchGate. [Link]
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Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. ResearchGate. [Link]
-
p-Toluenesulfonic acid. Wikipedia. [Link]
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Solubility of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate in various solvents
An In-Depth Technical Guide to the Solubility of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical development. While specific experimental solubility data for this salt is not widely published, this guide synthesizes information on the solubility of related tosylate and pyrrolidinium salts to provide a predictive framework. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of solubility, ensuring researchers can generate reliable and reproducible data. The document is structured to provide not just protocols, but also the scientific rationale behind experimental choices, empowering researchers to design and interpret solubility studies with confidence.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a chiral organic salt. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability, affecting the dissolution rate and subsequent absorption.[1] Poor aqueous solubility is a major challenge in drug development, often leading to high required doses and variable therapeutic outcomes.[2] Salt formation is a common and effective strategy to enhance the solubility and dissolution rate of poorly soluble drug candidates.[3] The tosylate (4-methylbenzenesulfonate) anion is often employed in pharmaceutical salts to improve these properties.
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound in a variety of solvents, a crucial step in preformulation studies and process chemistry.
Predicting Solubility: A Structure-Based Approach
The solubility of an ionic compound like this compound is governed by the interplay of its constituent ions and the properties of the solvent.
-
(S)-2-Methylpyrrolidinium Cation: The pyrrolidinium cation is a five-membered saturated heterocyclic amine. Pyrrolidinium-based ionic liquids are known for their high thermal stability and are often used as electrolytes and in synthesis due to their unique solvent properties.[4] The presence of the methyl group introduces some lipophilicity.
-
4-methylbenzenesulfonate (Tosylate) Anion: The tosylate anion is a large, organic anion with a sulfonate group that can participate in hydrogen bonding.[5] Tosylate salts are generally more soluble in polar organic solvents.[6]
-
Solvent Properties: The principle of "like dissolves like" is fundamental. Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes. Key solvent properties influencing solubility include:
-
Polarity: Quantified by parameters like the dielectric constant and dipole moment.
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can better solvate ions.
-
Molecular Size and Shape: These can influence how well solvent molecules can pack around the solute ions.
-
Based on these considerations, this compound is expected to exhibit higher solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene).
Quantitative Solubility Data: A Framework for Investigation
Table 1: Physicochemical Properties of Common Solvents and Framework for Solubility Data of this compound
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Dipole Moment (D) | Experimental Solubility ( g/100 mL) at 25°C |
| Water | H₂O | 100.0 | 0.997 | 80.1 | 1.85 | To be determined |
| Methanol | CH₃OH | 64.7 | 0.792 | 32.7 | 1.70 | To be determined |
| Ethanol | C₂H₅OH | 78.3 | 0.789 | 24.5 | 1.69 | To be determined |
| Isopropanol | C₃H₈O | 82.5 | 0.786 | 19.9 | 1.66 | To be determined |
| Acetone | C₃H₆O | 56.0 | 0.791 | 20.7 | 2.88 | To be determined |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | 3.92 | To be determined |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 9.1 | 1.60 | To be determined |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.0 | 1.78 | To be determined |
| Tetrahydrofuran | C₄H₈O | 66.0 | 0.886 | 7.5 | 1.63 | To be determined |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 | 0.36 | To be determined |
| Hexane | C₆H₁₄ | 69.0 | 0.655 | 1.9 | 0.00 | To be determined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[10] This protocol provides a detailed, step-by-step methodology.
Materials and Equipment
-
This compound (pure solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UPLC-MS)
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination using the shake-flask method.
Step-by-Step Procedure
-
Preparation of Slurries:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately dispense a known volume of the desired solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker with controlled temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
-
Sampling and Analysis:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Calculation and Solid Phase Analysis:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).
-
After sampling, it is good practice to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to ensure that the solid form has not changed during the experiment (e.g., conversion to a different polymorph or solvate).[3]
-
Factors Influencing Solubility: A Deeper Dive
The solubility of a compound is not a fixed value but is influenced by several factors. Understanding these factors is crucial for accurate and meaningful solubility measurements.
Temperature
For most salts, solubility increases with increasing temperature. This relationship is described by the van't Hoff equation. It is essential to control the temperature accurately during solubility experiments.
pH
The pH of the medium can significantly affect the solubility of ionizable compounds. While this compound is a salt of a strong acid (p-toluenesulfonic acid) and a secondary amine, the pyrrolidinium cation can exist in equilibrium with its free base form. The pH-solubility profile is an important characteristic to determine for ionizable APIs.[10]
Common Ion Effect
The solubility of a salt can be reduced by the presence of a common ion in the solution. For example, the solubility of this compound may be suppressed in a solution already containing a high concentration of another tosylate salt.
Polymorphism
Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the material used in solubility studies.
Interplay of Factors Affecting Solubility
Caption: Key factors influencing the solubility of a pharmaceutical salt.
Conclusion: Towards a Comprehensive Solubility Profile
This technical guide has provided a foundational understanding of the solubility of this compound. While direct experimental data remains to be published, the principles outlined here, derived from the behavior of related compounds and established pharmaceutical science, offer a robust framework for researchers. By employing the detailed experimental protocol and considering the multifaceted factors that influence solubility, scientists and drug development professionals can generate the high-quality data necessary to advance their research and development programs.
References
- Chowhan, Z.T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260.
- Forbes, R.T., York, P., & Davidson, J.R. (1995). Dissolution kinetics and solubilities of p-aminosalicylic acid and its salts. International Journal of Pharmaceutics, 126(1-2), 199–208.
- Slater, J.W., et al. (2001). Salt formation of a novel anti-inflammatory agent, RPR200765: physicochemical and bioavailability considerations. International Journal of Pharmaceutics, 220(1-2), 145-156.
- Anderson, B.D., & Conradi, R.A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815-820.
- Girolami, G.S., et al. (2002).
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LaGuardia Community College. (n.d.). Solubility Curve of a Salt. Retrieved from [Link]
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Purdue University. (n.d.). Experiment 4: Solubility of a Salt. Retrieved from [Link]
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Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]
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Journal of Pharmaceutical Sciences. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]
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Solubility of Things. (n.d.). Methyl tosylate. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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ResearchGate. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Retrieved from [Link]
- Domańska, U., & Marciniak, A. (2009). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. Molecules, 14(9), 3489–3501.
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ResearchGate. (2020). [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. Retrieved from [Link]
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Molecules. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
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Knowledge at UChicago. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
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Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Scribd. (n.d.). Solubility Experiment. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
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University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
This guide provides comprehensive safety information for (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate, a compound frequently utilized by researchers, scientists, and drug development professionals. As a salt of a chiral amine and a strong sulfonic acid, its handling requires a nuanced understanding of the hazards associated with both of its constituent ions. This document moves beyond a standard safety data sheet (SDS) to offer a deeper, mechanistic understanding of the potential risks and the rationale behind the recommended safety protocols, ensuring a self-validating system of laboratory safety.
Chemical Identification and Physicochemical Properties
This compound is a salt formed from the reaction of the basic (S)-2-Methylpyrrolidine and the strong acid, p-toluenesulfonic acid. Understanding the properties of these precursors is fundamental to predicting the behavior and hazards of the resulting salt.
| Identifier | Data | Reference |
| Chemical Name | This compound | Arctom |
| Synonyms | (S)-2-Methylpyrrolidine tosylate | N/A |
| CAS Number | 1212353-38-2 | [1] |
| Molecular Formula | C₁₂H₁₉NO₃S | N/A |
| Molecular Weight | 257.35 g/mol | N/A |
Physicochemical Data of Precursors:
| Property | (S)-2-Methylpyrrolidine | p-Toluenesulfonic Acid | Reference |
| Appearance | Liquid | Colorless hygroscopic flakes | N/A |
| Boiling Point | 97-99 °C | 116 °C | [2] |
| Melting Point | N/A | 106-107 °C | [3] |
| Density | 0.842 g/mL at 25 °C | 1.24 g/cm³ | [2] |
| Flash Point | 45 °F | 41 °C | [4] |
| Solubility | Soluble in water | Freely soluble in water | [3] |
Note: The properties of the salt, such as melting point and solubility, may differ from its precursors.
Hazard Identification and GHS Classification
(S)-2-Methylpyrrolidine is classified as:
-
Flammable Liquid (Category 2): H225 - Highly flammable liquid and vapor.[5]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[5]
p-Toluenesulfonic acid is classified as:
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Inferred Hazard Profile for the Salt:
Based on the above, this compound should be handled as a substance that is:
-
Harmful if swallowed.
-
A skin and eye irritant, with the potential for severe damage.
-
A potential respiratory tract irritant.
The flammability of the free amine is expected to be significantly reduced in the salt form. However, the compound may be combustible.
Mechanistic Insights into Hazards and Reactivity
The Role of the Tosylate Anion
The 4-methylbenzenesulfonate (tosylate) anion is a large, resonance-stabilized, and excellent leaving group. This property is fundamental to its utility in organic synthesis but also presents potential hazards. While the salt form is generally stable, contamination with certain reagents or exposure to high temperatures could lead to unintended reactions.
-
Potential for Alkylation: Although less reactive than tosyl esters, under certain conditions, tosylate salts could potentially act as mild alkylating agents. This is a critical consideration in drug development, as alkylating agents can be genotoxic.
-
Thermal Decomposition: Upon heating, the compound may decompose, releasing toxic and corrosive fumes, including oxides of sulfur and nitrogen.[3]
The (S)-2-Methylpyrrolidinium Cation
The cationic form of (S)-2-Methylpyrrolidine, while less volatile and flammable than the free base, retains its inherent toxicity. The primary hazards are associated with its corrosive nature.
Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and specific handling procedures, is essential.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Skin Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. A lab coat is mandatory, and for larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing.
-
Grounding: When transferring large quantities of the solid, take precautionary measures against static discharge.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases. Contact with strong bases will liberate the flammable and corrosive free amine.
Storage Conditions
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Hygroscopicity: p-Toluenesulfonic acid is hygroscopic, and the salt may also absorb moisture from the air.[3] Store in a desiccator or under an inert atmosphere for long-term storage.
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
If Inhaled: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Considerations
Spill Response
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of as hazardous waste.
Visualization of Safety Workflows
Personal Protective Equipment (PPE) Workflow
Caption: PPE selection workflow for handling the compound.
Spill Response Logic
Caption: Logical flow for responding to a chemical spill.
Conclusion
This compound is a valuable reagent in research and development. A thorough understanding of its chemical nature, derived from the properties of its constituent ions, is paramount for its safe handling. By adhering to the comprehensive protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. The principles of causality and self-validation in safety practices, as detailed herein, should be a cornerstone of all experimental work involving this and other potentially hazardous chemical compounds.
References
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International Chemical Safety Cards (ICSCs). ICSC 0773 - p-TOLUENESULFONIC ACID (max. 5% sulfuric acid). [Link]
-
PubChem. 2-Methylpyrrolidine. [Link]
- Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).
-
PubChem. (2s,4s)-4-Methylpyrrolidine-2-carboxylic acid. [Link]
- Google Patents. Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
PubChem. 4-Methylbenzenesulfonic acid;pyrrolidine-2,5-dione. [Link]
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PubChem. 2-Pyrrolidin-1-yloxyethyl 4-methylbenzenesulfonate. [Link]
-
ChemBK. Methylbenzenesulfonic acid. [Link]
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NESACS. Summer Scholar Report. [Link]
-
Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. [Link]
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A Senior Application Scientist's Guide to (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate: From Sourcing to Stereoselective Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate in Asymmetric Synthesis
This compound, often referred to as (S)-2-methylpyrrolidine tosylate, is a chiral building block of significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid five-membered ring structure, coupled with a stereocenter at the 2-position, makes it a valuable precursor for the synthesis of a wide array of chiral ligands and organocatalysts.[1][2] The tosylate salt form enhances its stability and handling properties, making it a convenient starting material for various chemical transformations.
The pyrrolidine scaffold is a privileged motif in numerous biologically active compounds and approved drugs.[3] The ability to introduce a specific stereochemistry at the outset of a synthetic route is paramount in drug discovery, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles. (S)-2-Methylpyrrolidine and its derivatives are instrumental in achieving high levels of enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including aldol reactions, Michael additions, and alkylations.[4][5][6] This guide provides a comprehensive overview of the commercial landscape for this key chiral building block, detailed technical specifications for its quality assessment, and field-proven protocols for its application in asymmetric synthesis.
Commercial Suppliers and Vendor Qualification
The reliable sourcing of high-purity starting materials is a critical first step in any synthetic campaign. The following table provides a non-exhaustive list of commercial suppliers for this compound and its related free base or hydrochloride salt. It is imperative for researchers to conduct their own due diligence when selecting a supplier.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Arctom Scientific | This compound | 1212353-38-2 | ≥95% | Offered in gram quantities.[1] |
| BLD Pharm | (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate | 1428264-81-6 | Not specified | A related derivative.[7] |
| MedChemExpress | (S)-2-Methylpyrrolidine-2-carboxylic acid | 42856-71-3 | ≥98% | A related derivative.[1] |
| Sigma-Aldrich | (S)-(+)-2-Methylpyrrolidine | 59335-84-1 | 95% | The free base. |
| Advanced ChemBlocks | (2S)-2-methylpyrrolidine | 59335-84-1 | 97% | The free base.[8] |
| Fisher Scientific | Sigma Aldrich (S)-(+)-2-Methylpyrrolidine | 59335-84-1 | 95% | Distributor for Sigma-Aldrich.[9] |
A Practical Workflow for Qualifying a New Supplier
Given the critical nature of chiral purity, a systematic approach to qualifying a new supplier is essential. The following workflow outlines a self-validating system to ensure the quality and consistency of your starting material.
Caption: A logical workflow for the qualification of a new chemical supplier.
Technical Specifications and Quality Control
A thorough understanding of the analytical techniques used to characterize this compound is crucial for ensuring its suitability for stereoselective applications.
Representative Certificate of Analysis
While a Certificate of Analysis for the specific (S)-enantiomer tosylate salt was not publicly available at the time of this writing, the following CoA for the corresponding (R)-enantiomer from a reputable supplier provides a representative example of the quality control parameters you should expect.
Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | Pale yellow solid | Conforms | Visual |
| Chemical Purity | ≥97% | 98.5% | HPLC |
| Optical Purity | ≥99% ee | >99% ee | Chiral HPLC |
| Residue on Ignition | ≤0.1% | 0.08% | USP <281> |
This is a representative Certificate of Analysis based on available data for the (R)-enantiomer.[10] Always refer to the CoA provided by your specific supplier for lot-specific data.
Key Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and assessing the presence of impurities.[11] The proton NMR spectrum of the pyrrolidine ring will show a complex pattern of multiplets, while the tosylate counterion will exhibit characteristic aromatic signals and a methyl singlet.
-
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the workhorse techniques for determining enantiomeric purity (% ee).[12] A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for their quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups, such as the N-H bond of the pyrrolidine and the sulfonate group of the tosylate.
Applications in Asymmetric Synthesis: Field-Proven Protocols
The true value of this compound lies in its application as a precursor to chiral catalysts and auxiliaries. The following protocols are adapted from established procedures for related pyrrolidine-based organocatalysts and serve as a robust starting point for your own investigations.
Protocol 1: Asymmetric Aldol Reaction of Ketones with Aldehydes
This protocol describes the use of an (S)-pyrrolidine-derived catalyst for the enantioselective aldol reaction between a ketone and an aromatic aldehyde.[4]
Caption: Step-by-step workflow for an asymmetric aldol reaction.
Causality Behind Experimental Choices:
-
Catalyst Loading: 10 mol% is a common starting point for organocatalytic reactions, balancing reaction rate with cost-effectiveness.
-
Solvent: Chloroform is a suitable solvent for this reaction, though others like toluene or dichloromethane can also be explored.
-
Excess Ketone: The use of excess cyclohexanone serves as both the nucleophile and the solvent, driving the reaction towards completion.
-
Quenching: The addition of a mild acid like ammonium chloride neutralizes the catalyst and any remaining base, stopping the reaction.
Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol outlines the enantioselective conjugate addition of an aldehyde to a nitroolefin, a powerful method for constructing chiral γ-nitro aldehydes.[5][13]
Caption: Step-by-step workflow for an asymmetric Michael addition.
Trustworthiness Through Self-Validation:
The protocols provided are designed to be self-validating. The progress of each reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion. The purity and enantiomeric excess of the final product must be rigorously determined by NMR and chiral HPLC/GC, respectively, to validate the success of the synthetic method.
Conclusion
This compound is a valuable and versatile chiral building block for modern asymmetric synthesis. A thorough understanding of its commercial availability, quality control parameters, and applications is essential for its effective use in research and development. This guide has provided a framework for sourcing this important compound, ensuring its quality, and implementing it in key stereoselective transformations. By following the principles of due diligence in supplier selection and rigorous analytical characterization, researchers can confidently incorporate this powerful tool into their synthetic strategies for the efficient construction of complex chiral molecules.
References
-
White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
MDPI. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
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Methodological & Application
Application Notes & Protocols: (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate in Asymmetric Synthesis
Introduction: The Strategic Role of Chiral Amines in Modern Synthesis
Asymmetric synthesis, the selective production of a single stereoisomer of a chiral molecule, is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals where enantiomers can exhibit vastly different biological activities.[1][2] Among the powerful tools available to chemists, organocatalysis—the use of small, metal-free organic molecules to catalyze chemical transformations—has emerged as a robust and environmentally benign strategy.[3][4]
Within this field, chiral secondary amines, such as derivatives of the amino acid proline, have proven to be exceptionally versatile and effective.[5][6] (S)-2-Methylpyrrolidine stands out as a highly effective catalyst scaffold.[7] It is frequently supplied and handled as its 4-methylbenzenesulfonate (tosylate) salt, a stable, crystalline solid that serves as a convenient precursor to the active, free amine catalyst. The presence of the methyl group at the C2 position, adjacent to the nitrogen, provides a well-defined stereochemical environment that enhances facial discrimination in catalytic transformations, often leading to higher levels of enantioselectivity compared to unsubstituted proline.[8]
This guide provides an in-depth exploration of the mechanistic principles and practical applications of (S)-2-Methylpyrrolidine, generated from its tosylate salt, in key asymmetric transformations. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful catalyst in their synthetic endeavors.
Core Concepts: The Mechanistic Dichotomy of Chiral Amine Catalysis
(S)-2-Methylpyrrolidine operates through two primary, well-established catalytic cycles, enabling the activation of carbonyl compounds in distinct ways to facilitate stereocontrolled bond formation.[4][9] The choice of pathway is dictated by the nature of the carbonyl substrate.
-
Enamine Catalysis: When reacted with a saturated aldehyde or ketone (the nucleophilic donor), the chiral amine forms a transient, nucleophilic chiral enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it more reactive towards electrophiles. The steric bulk of the catalyst's chiral scaffold effectively shields one face of the enamine, directing the approach of the electrophile to the less hindered face.[10][11]
-
Iminium Catalysis: When reacted with an α,β-unsaturated aldehyde or ketone (the electrophilic acceptor), the amine forms a chiral iminium ion . This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, enhancing its electrophilicity and promoting conjugate addition by a nucleophile.[4][12] Again, the catalyst's structure dictates the stereochemical outcome by controlling the trajectory of the incoming nucleophile.
The following diagrams illustrate these fundamental activation modes.
Caption: The Enamine Catalysis cycle increases the nucleophilicity of a carbonyl donor.
Caption: The Iminium Catalysis cycle increases the electrophilicity of a carbonyl acceptor.
Application Note 1: Asymmetric α-Alkylation of Ketones
The enantioselective α-alkylation of ketones is a fundamental C-C bond-forming reaction for constructing chiral carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[13][14] Using (S)-2-Methylpyrrolidine as a chiral auxiliary (in stoichiometric amounts) or as a catalyst allows for precise control over the formation of a new stereocenter adjacent to the carbonyl group.[8]
Causality of Stereocontrol: The reaction proceeds via a chiral enamine intermediate. The methyl group on the pyrrolidine ring creates a sterically biased environment, effectively blocking one face of the enamine double bond. Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered face, leading to the preferential formation of one enantiomer after hydrolysis of the resulting iminium salt.
Caption: Workflow for asymmetric alkylation using (S)-2-Methylpyrrolidine.
Protocol: Asymmetric α-Alkylation of Cyclohexanone with Benzyl Bromide
This protocol describes the use of (S)-2-Methylpyrrolidine as a chiral auxiliary. The free amine is first generated from the tosylate salt. This procedure is adapted from established methodologies for related chiral amines.[8]
Materials:
-
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
-
10% Aqueous NaOH solution
-
Diethyl ether (anhydrous)
-
Cyclohexanone (prochiral ketone)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Benzyl bromide (electrophile)
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
Procedure:
Part A: Generation of Free (S)-2-Methylpyrrolidine
-
Liberation: Dissolve this compound in a minimal amount of water. Add the solution to a separatory funnel.
-
Basification: Add 10% aqueous NaOH solution until the aqueous layer is strongly basic (pH > 12).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The free amine will move into the organic phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature and pressure to yield the free (S)-2-Methylpyrrolidine. Caution: The free amine is volatile and should be used immediately.
Part B: Asymmetric Alkylation
-
Enamine Formation: To a round-bottom flask equipped with a Dean-Stark trap, add cyclohexanone (1.0 eq), the freshly prepared (S)-2-Methylpyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and anhydrous toluene. Reflux the mixture for 12-18 hours, until the theoretical amount of water is collected.
-
Solvent Removal: Cool the reaction to room temperature and remove the toluene under reduced pressure. The resulting crude chiral enamine is used directly in the next step.
-
Deprotonation: Under an inert atmosphere, dissolve the crude enamine in anhydrous THF and cool the solution to -78 °C. Slowly add n-BuLi (1.1 eq) dropwise. Stir the solution for 2 hours at -78 °C to form the aza-enolate.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 4-6 hours, then allow it to warm slowly to room temperature overnight.
-
Hydrolysis: Quench the reaction by adding 10% HCl (50 mL). Stir vigorously for 1 hour at room temperature to hydrolyze the iminium salt and regenerate the ketone.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield (S)-2-benzylcyclohexanone.
Expected Results:
The following table summarizes typical outcomes for α-alkylation reactions using chiral pyrrolidine derivatives.
| Ketone | Electrophile | Yield (%) | ee (%) |
| Cyclohexanone | Benzyl bromide | 75-85 | >95 |
| Cyclopentanone | Ethyl iodide | 70-80 | >90 |
| Cycloheptanone | Allyl bromide | 65-75 | >92 |
| Propiophenone | Methyl iodide | 60-70 | >88 |
Application Note 2: Asymmetric Michael Addition
The Michael or conjugate addition is a powerful method for forming C-C bonds in a 1,4-fashion.[15] Organocatalytic asymmetric versions provide access to chiral 1,5-dicarbonyl compounds and their analogues, which are valuable synthetic intermediates.[16][17] (S)-2-Methylpyrrolidine can catalyze these reactions via enamine activation of the ketone/aldehyde donor.
Protocol: Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol details a catalytic application where the free amine is generated in situ.
Materials:
-
This compound (10 mol%)
-
Cyclohexanone (2.0 eq)
-
trans-β-Nitrostyrene (1.0 eq)
-
Trifluoroacetic acid (TFA, 10 mol%)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Catalyst Preparation: To a dry reaction vial under an inert atmosphere, add this compound (0.1 eq) and anhydrous DCM. Add trifluoroacetic acid (0.1 eq). Rationale: The acid protonates the tosylate anion and facilitates the equilibrium towards the active free amine and its corresponding ammonium trifluoroacetate, which is crucial for the catalytic cycle.
-
Reaction Setup: Add cyclohexanone (2.0 eq) to the vial, followed by trans-β-Nitrostyrene (1.0 eq).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography (hexane/ethyl acetate gradient) to isolate the chiral Michael adduct.
Expected Results:
| Ketone/Aldehyde Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Cyclohexanone | trans-β-Nitrostyrene | 85-95 | >95:5 | >99 |
| Propanal | trans-β-Nitrostyrene | 80-90 | 90:10 | >97 |
| Acetone | (E)-Chalcone | 70-80 | N/A | >90 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The formation of the enamine intermediate generates water. While catalytic reactions are often robust, stoichiometric auxiliary-based methods (like the alkylation protocol) benefit from the removal of water (e.g., with a Dean-Stark trap) to drive the equilibrium towards the enamine. All reagents and solvents should be anhydrous.
-
Catalyst Loading: For catalytic reactions, loading can typically range from 5 to 20 mol%. Higher loadings may be necessary for less reactive substrates but can complicate purification.
-
Acid/Base Additives: In many catalytic cycles, acidic or basic co-catalysts are used to facilitate proton transfer steps and catalyst turnover. The choice of additive can significantly impact reaction rate and selectivity.[18]
-
Stereochemical Outcome: The (S)-enantiomer of the catalyst will typically produce one enantiomer of the product. To access the opposite enantiomer, the (R)-catalyst should be used.
-
Substrate Scope: Steric hindrance on both the carbonyl substrate and the electrophile/acceptor can affect reaction rates and stereoselectivity. Highly hindered substrates may require longer reaction times or elevated temperatures.
Conclusion
This compound is a highly valuable and practical reagent for asymmetric synthesis. Its stability as a salt allows for convenient storage and handling, while its ready conversion to the active free amine opens the door to a wide array of powerful organocatalytic transformations. By leveraging the principles of enamine and iminium ion catalysis, researchers can achieve high levels of stereocontrol in fundamental bond-forming reactions, including alkylations, Michael additions, and aldol reactions. The detailed protocols and mechanistic insights provided herein serve as a robust starting point for the successful application of this catalyst in the synthesis of complex, enantioenriched molecules for research and drug development.
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). University of Illinois Urbana-Champaign. Retrieved January 15, 2026, from [Link]
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The Asymmetric Michael Addition Reaction Using Chiral Imines. (1985). ResearchGate. Retrieved January 15, 2026, from [Link]
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Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Organic & Biomolecular Chemistry, 5(13), 2021-2032. [Link]
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Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. (2024). The Journal of Organic Chemistry. [Link]
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Synthesis of Chiral Organocatalysts derived from Aziridines: Application in Asymmetric Aldol Reaction. (n.d.). The Journal of Organic Chemistry. [Link]
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Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. (n.d.). The Journal of Organic Chemistry. [Link]
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Asymmetric synthesis of proline derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2020). National Institutes of Health. [Link]
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Organocatalysis reactions with chiral amines. Mechanistic aspects and use on organic synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
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Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. (n.d.). TU Wien's reposiTUm. [Link]
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Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. (n.d.). National Institutes of Health. [Link]
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Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). National Institutes of Health. [Link]
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Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. (n.d.). RSC Publishing. [Link]
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Asymmetric Synthesis. (n.d.). University of York. Retrieved January 15, 2026, from [Link]
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Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Synthesis of chiral sulfinate esters by asymmetric condensation. (n.d.). National Institutes of Health. [Link]
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Recent advances in organocatalytic atroposelective reactions. (2021). Beilstein Journals. [Link]
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Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. (2023). Semantic Scholar. [Link]
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Direct, enantioselective α-alkylation of aldehydes using simple olefins. (2017). Macmillan Group - Princeton University. [Link]
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Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. (n.d.). National Institutes of Health. [Link]
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Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. (2022). MDPI. [Link]
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The (S)-2-Methylpyrrolidine Auxiliary: A Technical Guide to Asymmetric Synthesis
For the modern organic chemist, particularly those engaged in pharmaceutical and natural product synthesis, the quest for enantiomerically pure compounds is a central theme. Among the diverse strategies to achieve stereocontrol, the use of chiral auxiliaries remains a robust and reliable method. This guide provides an in-depth exploration of (S)-2-methylpyrrolidine, a cornerstone chiral auxiliary, detailing its application in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of its stereodirecting power and provide field-proven protocols for its use in asymmetric alkylation, and discuss its role as a foundational scaffold for more advanced auxiliaries in aldol and Michael additions.
The Principle of Asymmetric Induction with (S)-2-Methylpyrrolidine
(S)-2-Methylpyrrolidine is a readily available and inexpensive chiral amine derived from the natural amino acid L-proline. Its efficacy as a chiral auxiliary stems from its ability to reversibly form a chiral enamine with a prochiral ketone or aldehyde. The rigid five-membered ring and the stereogenic center at the 2-position, bearing a methyl group, create a sterically defined chiral environment around the enamine double bond. This steric hindrance effectively shields one face of the enamine, compelling an approaching electrophile to attack from the less hindered face, thus leading to the preferential formation of one enantiomer of the product.[1]
The general workflow for employing (S)-2-methylpyrrolidine as a chiral auxiliary follows a three-step sequence:
-
Enamine Formation: The chiral amine is condensed with a prochiral carbonyl compound to form a chiral enamine.
-
Diastereoselective Reaction: The enamine reacts with an electrophile, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.
-
Hydrolysis and Auxiliary Recovery: The resulting iminium salt is hydrolyzed to yield the enantioenriched carbonyl product and recover the chiral auxiliary, which can often be recycled.
Asymmetric α-Alkylation of Ketones
The asymmetric α-alkylation of ketones is a classic and highly effective application of the (S)-2-methylpyrrolidine auxiliary. The pioneering work of Meyers and colleagues in the 1970s laid the groundwork for this methodology, demonstrating the high levels of enantioselectivity achievable.[2][3]
Mechanistic Rationale and Stereochemical Model
The stereochemical outcome of the alkylation is dictated by the conformation of the intermediate chiral enamine. For cyclohexanone, the enamine formed with (S)-2-methylpyrrolidine preferentially adopts a conformation where the methyl group on the pyrrolidine ring is pseudo-equatorial to minimize steric interactions. This conformation effectively blocks the top face (Si-face) of the enamine. Consequently, the electrophile approaches from the less hindered bottom face (Re-face), leading to the formation of the (R)-2-alkylcyclohexanone after hydrolysis. The use of the (R)-enantiomer of the auxiliary would similarly lead to the (S)-product.
Stereochemical Model for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using (S)-2-methylpyrrolidine.
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone
This protocol is adapted from the work of Meyers et al. and is a representative example of the asymmetric alkylation of a cyclic ketone.[3]
Step 1: Formation of the Chiral Enamine
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (S)-2-methylpyrrolidine (1.2 eq), and anhydrous toluene (or benzene) (approx. 0.5 M solution).
-
Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude chiral enamine is used in the next step without further purification.
Step 2: Asymmetric Alkylation
-
Dissolve the crude enamine from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C to form the lithioenamine.
-
Stir the resulting solution for 1-2 hours at this temperature.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-2-alkylcyclohexanone.
-
The aqueous layers can be basified and extracted to recover the (S)-2-methylpyrrolidine auxiliary.
Data Presentation: Asymmetric Alkylation of Cyclohexanone
| Electrophile (R-X) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Methyl Iodide | 75-85 | 82 | R |
| Ethyl Iodide | 70-80 | 85 | R |
| n-Propyl Iodide | 70-80 | 86 | R |
| Benzyl Bromide | 80-90 | 95 | R |
Data adapted from Meyers, A. I., et al. J. Am. Chem. Soc. 1981, 103, 3081-3087.[3]
Asymmetric Aldol and Michael Additions: The Need for Enhanced Auxiliaries
While (S)-2-methylpyrrolidine is highly effective for asymmetric alkylations, its application in asymmetric aldol and Michael additions is less straightforward. These reactions often exhibit lower stereoselectivities when the parent amine is used directly. This is attributed to the more complex transition states and the potential for competing reaction pathways.
To overcome these limitations, more sophisticated chiral auxiliaries based on the (S)-2-methylpyrrolidine scaffold have been developed. These modified auxiliaries enhance stereocontrol through additional steric bulk, electronic effects, or the ability to form more rigid, chelated transition states. Two prominent examples are the SAMP/RAMP hydrazones developed by Enders and the oxazolidinone auxiliaries developed by Evans.[4][5][6][7]
SAMP/RAMP Hydrazone-Mediated Reactions
A highly successful strategy for asymmetric aldol and Michael additions involves the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), a derivative of (S)-2-methylpyrrolidine. SAMP reacts with ketones or aldehydes to form chiral hydrazones. The corresponding azaenolates are highly reactive and stereoselective nucleophiles.
Logical Relationship: From (S)-2-Methylpyrrolidine to Advanced Auxiliaries
Caption: Evolution of auxiliaries from (S)-2-methylpyrrolidine.
Representative Protocol: SAMP-Mediated Asymmetric Michael Addition
This protocol illustrates the use of a simple derivative of (S)-2-methylpyrrolidine for a reaction where the parent auxiliary is less effective.
Step 1: Hydrazone Formation
-
In a round-bottom flask, combine the ketone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in anhydrous diethyl ether.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which is used without further purification.
Step 2: Asymmetric Michael Addition
-
Dissolve the crude hydrazone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 2-3 hours at -78 °C to form the azaenolate.
-
Add the Michael acceptor (e.g., nitrostyrene, 1.0 eq) in THF dropwise.
-
Stir at -100 °C for 3-5 hours, then allow to slowly warm to room temperature.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, wash with brine, and dry over magnesium sulfate.
-
Concentrate the organic phase. The crude adduct can be purified by chromatography.
-
The hydrazone can be cleaved by ozonolysis or treatment with methyl iodide followed by hydrolysis to yield the chiral product.
Cleavage of the Auxiliary
A critical step in any chiral auxiliary-based synthesis is the clean and efficient removal of the auxiliary without racemization of the product. For enamines and imines derived from (S)-2-methylpyrrolidine, mild acidic hydrolysis is typically sufficient. This is often achieved by stirring the reaction mixture with aqueous acid (e.g., HCl, oxalic acid) in a two-phase system. For more robust adducts, harsher conditions may be required. The recovered chiral amine can be purified by distillation or crystallization of a salt and reused.
Conclusion
(S)-2-Methylpyrrolidine is a versatile and cost-effective chiral auxiliary that provides a reliable method for the asymmetric α-alkylation of ketones with high enantioselectivity. Its rigid structure and the steric influence of the methyl group create a well-defined chiral environment that effectively directs the approach of electrophiles. While its direct application in asymmetric aldol and Michael additions can be limited, it serves as an invaluable scaffold for the development of more advanced auxiliaries, such as SAMP, which exhibit excellent stereocontrol in these transformations. The protocols and mechanistic insights provided in this guide are intended to equip researchers in drug development and organic synthesis with the practical knowledge to successfully employ (S)-2-methylpyrrolidine and its derivatives in the synthesis of complex, enantioenriched molecules.
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Meyers, A. I., et al. (1981). Enantioselective Alkylation of Ketones via Chiral, Nonracemic Lithioenamines. An Asymmetric Synthesis of α-Alkyl and α,α'-Dialkyl Cyclic Ketones. Journal of the American Chemical Society, 103(11), 3081–3087. [Link]
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Weiser, M., et al. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation of Enamines. The Journal of Organic Chemistry, 89(12), 8426–8435. [Link]
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Toste, F. D., et al. (2012). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Nature Chemistry, 4(7), 558-562. [Link]
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Takeda, K., et al. (2000). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Organic Letters, 2(13), 1951–1953. [Link]
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Organocatalysis protocols with (S)-2-Methylpyrrolidine derivatives
An In-Depth Guide to Organocatalysis Protocols with (S)-2-Methylpyrrolidine Derivatives
Introduction: The Ascendancy of Pyrrolidine-Based Organocatalysis
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has firmly established itself as the third pillar of catalysis, standing alongside metal complex-mediated and biocatalysis.[1] This field leverages small, purely organic molecules to accelerate chemical transformations with high stereocontrol. Among the diverse scaffolds employed, the chiral pyrrolidine framework is a privileged motif, demonstrating remarkable efficacy in a vast array of reactions through a mechanism known as aminocatalysis.[1][2][3]
While the parent amino acid, L-proline, was a seminal catalyst, synthetic chemists have developed a plethora of derivatives to tune reactivity and enhance stereoselectivity. (S)-2-Methylpyrrolidine and its derivatives are a key class within this family. Although (S)-2-methylpyrrolidine itself is often employed as a chiral auxiliary[4], its more sterically demanding derivatives, particularly those with bulky substituents at the 2-position, have emerged as highly effective organocatalysts.[1][5] These catalysts operate predominantly through the formation of chiral enamine intermediates, which then engage with electrophiles in a highly controlled, stereoselective manner.[6][7]
This guide provides an in-depth exploration of the application of (S)-2-methylpyrrolidine derivatives in three cornerstone C-C bond-forming reactions: the Michael Addition, the Aldol Reaction, and the Mannich Reaction. We will dissect the underlying mechanisms, provide detailed experimental protocols, and explain the causal relationships behind experimental choices, offering a comprehensive resource for researchers in organic synthesis and drug development.
The Engine of Asymmetric Induction: The Enamine Catalytic Cycle
The power of (S)-2-methylpyrrolidine derivatives lies in their ability to engage in a catalytic cycle based on enamine activation. The secondary amine of the catalyst reversibly condenses with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chiral environment dictated by the pyrrolidine scaffold ensures that this enamine is chiral, setting the stage for a stereoselective attack on an electrophile. After the bond-forming event, the resulting iminium ion is hydrolyzed, releasing the functionalized product and regenerating the chiral amine catalyst to continue the cycle.
Caption: The general enamine catalytic cycle for pyrrolidine derivatives.
Application I: The Asymmetric Michael Addition
The Michael or conjugate addition is a fundamental method for forming carbon-carbon bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[8][9] Organocatalytic variants using (S)-2-methylpyrrolidine derivatives provide a powerful route to chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates.
Causality & Mechanism
In this reaction, the chiral enamine formed from the catalyst and a donor aldehyde or ketone acts as the soft nucleophile. It attacks the β-position of an electron-deficient olefin, such as a nitrostyrene. The stereochemical outcome is governed by the catalyst's structure, which creates a sterically hindered facial approach for the electrophile, leading to high diastereo- and enantioselectivity. New pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been found to be particularly effective for this transformation.[1]
Representative Protocol: Michael Addition of an Aldehyde to a Nitroolefin
This protocol is adapted from studies using C2-substituted pyrrolidine organocatalysts.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the trans-β-nitrostyrene (0.25 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Dissolve the nitrostyrene in the chosen solvent (e.g., CH₂Cl₂, 1.0 mL). Add the (S)-2-methylpyrrolidine derivative organocatalyst (0.025 mmol, 10 mol%).
-
Aldehyde Addition: Add the aldehyde (e.g., 3-phenylpropionaldehyde) (0.5 mmol, 2.0 equiv) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting nitroolefin is consumed (typically 7-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Performance in Michael Additions
The performance of various C2-substituted pyrrolidine catalysts highlights the influence of the catalyst structure on stereoselectivity.
| Catalyst | Substrate 1 (Aldehyde) | Substrate 2 (Nitroalkene) | Yield (%) | dr (syn:anti) | ee (syn, %) | Reference |
| OC1 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 99 | 78:22 | 69 | [1] |
| OC2 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 98 | 70:30 | 68 | [1] |
| OC3 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 95 | 77:23 | 68 | [1] |
| OC4 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 99 | 75:25 | 67 | [1] |
(Data adapted from a study on newly synthesized pyrrolidine-based organocatalysts.[1])
Application II: The Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, a motif prevalent in many natural products and pharmaceuticals.[6][10] Organocatalysis via enamine activation provides a direct and atom-economical route to access these structures with high enantiopurity.
Causality & Mechanism
The catalytic cycle begins with the formation of a chiral enamine between the pyrrolidine catalyst and a ketone donor.[6] This enamine then performs a nucleophilic attack on the carbonyl carbon of an aldehyde acceptor. The stereochemistry of the newly formed C-C bond is dictated by the catalyst's chiral scaffold, which shields one face of the enamine, directing the aldehyde to approach from the less hindered side. Subsequent hydrolysis releases the chiral β-hydroxy ketone and regenerates the catalyst.[6]
Representative Protocol: Direct Aldol Reaction of a Ketone and Aldehyde
This general procedure is based on established protocols for proline-derived catalysts and is adaptable for (S)-2-methylpyrrolidine derivatives.[6][11]
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol) in the solvent (e.g., chloroform, 5.0 mL), add the ketone (e.g., cyclohexanone, 5.0 mmol, 5.0 equiv).[6]
-
Catalyst Addition: Add the (S)-2-methylpyrrolidine derivative catalyst (0.1 mmol, 10 mol%).
-
Reaction Execution: Stir the mixture vigorously at room temperature for the specified time (typically 24-48 hours).[6] Monitor the reaction by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 10 mL).[6]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Purification and Analysis: Purify the crude product by flash column chromatography and determine the yield, dr, and ee.
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The Pivotal Role of (S)-2-Methylpyrrolidine in Chiral Pharmaceutical Intermediate Synthesis: A Detailed Guide
Introduction: The Significance of Chirality and the Rise of (S)-2-Methylpyrrolidine
In the landscape of modern drug discovery and development, chirality is a paramount consideration. The stereoisomers of a drug molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective.[1] (S)-2-Methylpyrrolidine, a chiral cyclic amine, has emerged as a versatile and indispensable building block in the stereoselective synthesis of a wide array of pharmaceutical compounds.[2] Its rigid five-membered ring structure, coupled with a stereogenic center adjacent to the nucleophilic nitrogen atom, provides an excellent scaffold for the introduction of chirality and the construction of complex molecular architectures.[2][3] This guide provides an in-depth exploration of the applications of (S)-2-Methylpyrrolidine in pharmaceutical intermediate synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Applications of (S)-2-Methylpyrrolidine in Pharmaceutical Synthesis
The utility of (S)-2-Methylpyrrolidine and its derivatives spans a range of synthetic strategies, primarily centered on its role as a chiral building block and a director of stereoselectivity.
As a Chiral Precursor in API Synthesis
(S)-2-Methylpyrrolidine is frequently incorporated as a fundamental structural unit in the synthesis of various APIs. Its inherent chirality is transferred to the final drug molecule, ensuring the desired stereochemical configuration.
Vildagliptin, an oral anti-hyperglycemic agent, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[4] A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is derived from L-proline, a close structural relative of (S)-2-Methylpyrrolidine derivatives.[5][6][7]
Quantitative Data Summary: Synthesis of Vildagliptin Intermediate
| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1 | N-Acylation | L-proline | Chloroacetyl chloride, THF | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | 90 | >95 | [8] |
| 2 | Amidation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Di-tert-butyl dicarbonate, NH4HCO3, Pyridine | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Not specified | Not specified | [6] |
| 3 | Dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 87 | 98 | [8] |
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [6][8]
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
Suspend L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF, 100 mL) in a round-bottomed flask.
-
Slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) at 0°C under an argon atmosphere.
-
Reflux the mixture with stirring for 2.5 hours.
-
After completion, cool the reaction mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL). Separate the organic layer.
-
Re-extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Evaporate the solvent to yield a residue, which is then crystallized from isopropyl ether to afford the product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
To a mixture of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (4 g, 0.021 mol), di-tert-butyl dicarbonate (5.6 mL, 0.026 mol), and ammonium bicarbonate (9.12 g, 0.12 mol) in acetonitrile (40 mL) under an argon atmosphere, add pyridine (0.96 mL, 0.012 mol) in one portion.
-
Stir the mixture for 1.5 hours.
-
Upon completion, process the reaction mixture to isolate the amide product.
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
To a suspension of the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum.
-
Extract the residue with ethyl acetate and wash with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent.
-
Crystallize the residue from isopropyl ether to afford the final product.
Synthetic Workflow for Vildagliptin Intermediate
Caption: Synthetic workflow for the Vildagliptin intermediate.
Raclopride is a selective dopamine D2 receptor antagonist utilized in neuroimaging studies like Positron Emission Tomography (PET).[2] Its synthesis involves the coupling of a substituted benzamide with a chiral (S)-2-aminomethyl-1-ethylpyrrolidine derivative.[5][8]
Experimental Protocol: Synthesis of a Raclopride Analog [9]
Step 1: Amide Coupling
-
Dissolve 2-Methoxy-5-sulfamoylbenzoic acid (2.3 g) and triethylamine (1.4 ml) in anhydrous tetrahydrofuran (20 ml).
-
Add 1-methanesulfonyloxy-1,2,3-benzotriazole (2.2 g) and stir at room temperature for 20 minutes.
-
Add (S)-1-ethyl-2-aminomethylpyrrolidine (1.3 g) to the mixture.
-
Stir for 1 hour, then distill off the solvent.
-
Dissolve the oily residue in 1 N hydrochloric acid and wash with ethyl acetate.
-
Make the aqueous layer alkaline with aqueous ammonia to precipitate the product.
-
Filter, wash with diluted aqueous ammonia, and dry to yield the coupled product.
Synthetic Workflow for Raclopride Analog
Caption: Synthesis of a Raclopride analog.
As a Chiral Auxiliary and Organocatalyst in Asymmetric Synthesis
(S)-2-Methylpyrrolidine and its derivatives are highly effective as chiral auxiliaries and organocatalysts, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[3] This is particularly valuable in the synthesis of chiral carbonyl compounds through asymmetric alkylation and Michael additions.
The catalytic activity of (S)-2-Methylpyrrolidine in these transformations stems from its ability to form a chiral enamine intermediate with a prochiral ketone or aldehyde. The steric hindrance provided by the methyl group on the pyrrolidine ring effectively shields one face of the enamine, directing the approach of an electrophile to the less hindered face. This facial selectivity leads to the preferential formation of one enantiomer of the product upon hydrolysis of the resulting iminium salt.
Asymmetric Alkylation of Ketones
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone [3]
-
In a round-bottom flask, dissolve cyclohexanone (1 equivalent) and (S)-2-Methylpyrrolidine (1.5 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid and reflux with a Dean-Stark trap to remove water and drive the formation of the chiral enamine.
-
Cool the reaction mixture to 0°C and add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Hydrolyze the resulting iminium salt by adding aqueous HCl and stirring vigorously.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous MgSO4.
-
Purify the product by column chromatography to obtain the enantioenriched α-alkylated ketone.
Quantitative Data Summary: Asymmetric Alkylation
| Ketone | Alkylating Agent | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | Benzyl bromide | (S)-2-Methylpyrrolidine | High | >90 | [3] |
| Cyclopentanone | Ethyl iodide | (S)-2-Methylpyrrolidine derivative | Good | High | [10][11] |
Mechanism of Asymmetric Alkylation
Caption: Mechanism of asymmetric alkylation via enamine catalysis.
Asymmetric Michael Addition
(S)-2-Methylpyrrolidine derivatives also catalyze the asymmetric Michael addition of ketones and aldehydes to nitroalkenes, providing access to chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.[10][11][12][13] The underlying principle of enamine catalysis and stereochemical control is analogous to that of asymmetric alkylation.
Conclusion: A Versatile Tool for Modern Pharmaceutical Synthesis
(S)-2-Methylpyrrolidine has firmly established itself as a cornerstone in the synthesis of chiral pharmaceutical intermediates. Its application as both a chiral building block and a stereodirecting agent provides medicinal chemists with a powerful and versatile tool for the construction of complex, enantiomerically pure drug molecules. The protocols and mechanistic insights provided in this guide underscore the broad utility of (S)-2-Methylpyrrolidine and its derivatives, paving the way for the development of novel and more effective therapeutics.
References
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Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-Chloroacetyl)Pyrrolidine-2-Carbonitrile: A Key Intermediate for Dipeptidyl Peptidase IV Inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
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MDPI. (2023). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 28(1), 123. [Link]
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PubMed. (2015). Synthesis of Pyrrolidine-Based Analogues of 2-acetamidosugars as N-acetyl-D-glucosaminidase Inhibitors. Carbohydrate Research, 410, 1-7. [Link]
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Synthesis of Main Impurity of Vildagliptin. (n.d.). [Link]
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Synthesis of 1-ethyl-2-(2-methoxy-5-sulfamoylbenzamidomethyl)pyrrolidine. (n.d.). [Link]
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PubMed. (2010). Pyrrolidinyl-camphor derivatives as a new class of organocatalyst for direct asymmetric Michael addition of aldehydes and ketones to beta-nitroalkenes. Chemistry, 16(23), 7030-7038. [Link]
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Sci-Hub. (n.d.). (S)-2,2,6,6-Tetramethyl-N-(Pyrrolidin-2-Ylmethyl)Piperidin-4-Amine as an Efficient Organocatalyst for Asymmetric Michael Addition. [Link]
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Sci-Hub. (n.d.). Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. [Link]
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Application Notes and Protocols: (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate in Asymmetric Michael Addition Reactions
Introduction: The Strategic Advantage of Chiral Pyrrolidine Salts in Organocatalysis
The asymmetric Michael addition stands as a cornerstone of modern synthetic chemistry, enabling the stereocontrolled formation of carbon-carbon bonds essential for the construction of complex chiral molecules and pharmaceutical intermediates.[1] Within the arsenal of organocatalysis, chiral secondary amines, particularly derivatives of proline and pyrrolidine, have proven to be exceptionally effective.[2] These catalysts operate through a well-defined enamine activation mechanism, transiently forming a nucleophilic enamine with a carbonyl donor (ketone or aldehyde), which then attacks a Michael acceptor with high stereoselectivity.[3]
(S)-2-Methylpyrrolidine is a potent catalyst in this class, offering a robust chiral scaffold. However, the free amine is a volatile and somewhat air-sensitive liquid. The use of its 4-methylbenzenesulfonate (tosylate) salt provides significant practical advantages. (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate is a stable, crystalline, non-hygroscopic solid, making it easier to handle, weigh accurately, and store over long periods.[1] In the reaction vessel, the active (S)-2-methylpyrrolidine catalyst is readily generated in situ by the addition of a non-nucleophilic base, which neutralizes the tosylate salt. The tosylate anion itself is a weakly coordinating spectator, ensuring it does not interfere with the catalytic cycle.
This guide provides a detailed exploration of the mechanism, application, and experimental protocols for leveraging this compound in asymmetric Michael addition reactions, tailored for researchers and professionals in drug development and chemical synthesis.
Catalytic Mechanism: The Enamine Pathway
The catalytic power of (S)-2-methylpyrrolidine in Michael additions stems from its ability to form a transient, stereochemically defined enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This process enhances the nucleophilicity of the α-carbon, enabling it to attack the electrophilic β-carbon of a Michael acceptor, such as a nitroalkene.
The catalytic cycle can be described as follows:
-
In Situ Catalyst Formation: The tosylate salt of (S)-2-methylpyrrolidine is neutralized by a base to liberate the free secondary amine.
-
Enamine Formation: The chiral secondary amine reacts with the carbonyl donor to form a nucleophilic enamine intermediate. This is the key activation step.[3]
-
Stereoselective C-C Bond Formation: The enamine attacks the Michael acceptor. The stereochemistry of the approach is directed by the chiral pyrrolidine scaffold, which effectively shields one face of the enamine, leading to a highly enantioselective addition.
-
Iminium Ion Formation: The addition results in the formation of a transient iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium, releasing the chiral Michael adduct and regenerating the (S)-2-methylpyrrolidine catalyst for the next cycle.
Caption: Fig. 1: Enamine Catalytic Cycle for Michael Addition.
Performance and Scope: Expected Efficacy
While extensive data for the specific tosylate salt is not consolidated in a single source, the performance can be reliably inferred from studies using (S)-2-methylpyrrolidine generated from other precursors or closely related proline-derivatives.[4][5] These catalysts are known to provide high yields and excellent stereoselectivities in the addition of ketones and aldehydes to various nitroalkenes.
The table below summarizes typical results for the Michael addition of cyclohexanone to β-nitrostyrene, a benchmark reaction for this class of organocatalyst. This data serves as an expected performance benchmark when using the protocol described in this guide.
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| Cyclohexanone | β-Nitrostyrene | 10 - 20 | Toluene | 24 - 48 | 85 - 99 | >95:5 | 90 - 99 | [4][6] |
| Cyclopentanone | β-Nitrostyrene | 10 - 20 | CH2Cl2 | 48 | ~95 | >95:5 | ~97 | [6] |
| Propanal | β-Nitrostyrene | 20 | CH2Cl2 | 48 | ~96 | >95:5 | ~78 | [1] |
Note: The efficiency and stereoselectivity can be influenced by the specific substrates, solvent, temperature, and the presence of additives. Optimization may be required for novel substrate combinations.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a common route to synthesize the catalyst precursor from the commercially available (S)-prolinol. The key transformation involves converting the primary alcohol into a better leaving group, followed by reduction.[7]
Caption: Fig. 2: Synthetic Workflow for the Catalyst.
Step-by-Step Procedure:
-
N-Protection: Dissolve (S)-prolinol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol.
-
Tosylation: Dissolve N-Boc-(S)-prolinol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 4-6 hours. Quench the reaction by slowly adding cold water. Extract the product with ethyl acetate. Wash the combined organic layers with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine.[8]
-
Reduction: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool to 0 °C and add a solution of the tosylated intermediate (1.0 eq) in THF dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to obtain N-Boc-(S)-2-methylpyrrolidine.
-
Deprotection and Salt Formation: Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent like methanol or ethyl acetate. Add a solution of p-toluenesulfonic acid monohydrate (1.1 eq). Stir the mixture at room temperature for 12-24 hours until deprotection is complete (monitored by TLC). The product salt will often precipitate from the solution. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound as a white crystalline solid.
Protocol 2: General Procedure for Asymmetric Michael Addition
This protocol describes a general method for the conjugate addition of a ketone to a nitroalkene, a widely applicable transformation.
Materials:
-
This compound (Catalyst, 10 mol%)
-
Michael Donor (e.g., Cyclohexanone, 1.2 eq)
-
Michael Acceptor (e.g., trans-β-Nitrostyrene, 1.0 eq)
-
Base (e.g., Triethylamine, Et₃N, 10 mol%)
-
Solvent (e.g., Toluene, anhydrous)
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (0.10 mmol, 10 mol%) and the Michael acceptor (1.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL). Stir the suspension for 5 minutes at room temperature. Add the Michael donor (1.2 mmol, 1.2 eq) followed by triethylamine (0.10 mmol, 10 mol%).
-
Reaction Execution: Seal the vial and stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure Michael adduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Conclusion and Outlook
This compound is a highly practical and effective precatalyst for asymmetric Michael addition reactions. Its solid, stable nature simplifies experimental setup while providing access to the potent (S)-2-methylpyrrolidine organocatalyst in situ. The underlying enamine catalysis mechanism is robust and provides a reliable platform for the synthesis of a wide array of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates. The protocols and performance benchmarks provided herein offer a solid foundation for researchers to successfully implement this catalytic system in their synthetic programs.
References
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Wagner, M., Contie, Y., Ferroud, C. and Revial, G. (2014) Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67. [Link]
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Pellissier, H. (2004) Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 2, 1055-1061. [Link]
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Master Organic Chemistry (2015) Tosylates And Mesylates. [Link]
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Avila-Ortiz, C.G., et al. (2015) Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-Tosyl-2,5-diazabicyclo [2.2.1] heptane under Solvent-Free Conditions. Asymmetric Catalysis, 2, 37-44. [Link]
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Almasi, D., et al. (2007) Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]
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Reddy, M. S., & Thirupathi, P. (2019). d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions. The Journal of Organic Chemistry, 84(3), 1523–1533. [Link]
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Royal Society of Chemistry (2024) Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [Link]
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Bode, J. W., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central. [Link]
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Chemistry Steps (2023) Mesylates and Tosylates with Practice Problems. [Link]
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National Institutes of Health (2021) Organocatalytic diastereo- and atroposelective construction of N–N axially chiral pyrroles and indoles. PubMed Central. [Link]
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National Institutes of Health (2021) Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. PubMed Central. [Link]
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ResearchGate (2016) Biologically active compounds synthesized by asymmetric Michael addition. [Link]
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ResearchGate (2012) ChemInform Abstract: (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine-Catalyzed Efficient Stereoselective Michael Addition of Cyclohexanone and Cyclopentanone to Nitroolefins. [Link]
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MDPI (2021) Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
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Application Notes & Protocols: Asymmetric Aldol Condensation Catalyzed by (S)-Pyrrolidine Derivatives
Introduction: The Power of Asymmetric Organocatalysis in C-C Bond Formation
The aldol reaction stands as a cornerstone of organic synthesis, providing a powerful method for constructing carbon-carbon bonds and creating stereogenic centers.[1][2] The development of asymmetric variants to control the stereochemical outcome of this transformation is of paramount importance in the synthesis of complex, biologically active molecules such as carbohydrates, alkaloids, and polyketide natural products.[3] For decades, this control was primarily achieved using stoichiometric chiral auxiliaries or metal-based Lewis acid catalysts.
The emergence of asymmetric organocatalysis, however, has revolutionized the field.[4] This approach utilizes small, chiral organic molecules to induce stereoselectivity, offering advantages such as operational simplicity, stability to air and moisture, and avoidance of toxic heavy metals.[5] Among the pantheon of organocatalysts, those built upon the chiral (S)-pyrrolidine scaffold have proven to be exceptionally effective, operating through an enamine-based mechanism analogous to nature's Class I aldolase enzymes.[2][6]
This guide provides an in-depth exploration of aldol condensations catalyzed by (S)-pyrrolidine derivatives. We will dissect the mechanistic principles, provide detailed experimental protocols, and offer field-proven insights to empower researchers in applying these powerful catalysts to their synthetic challenges.
The (S)-Pyrrolidine Scaffold: Why Functional Derivatives are Essential
A common misconception is that any chiral pyrrolidine can catalyze the aldol reaction. However, extensive research reveals that the parent structure, (S)-2-methylpyrrolidine, is largely ineffective as a catalyst for asymmetric aldol additions.[7] The catalytic prowess of this scaffold is unlocked only through the introduction of specific functional groups at the 2-position.
The archetypal catalyst in this family is the natural amino acid (S)-proline ((S)-pyrrolidine-2-carboxylic acid).[4][8] Its remarkable success stems from its bifunctional nature. The secondary amine is essential for forming the key nucleophilic enamine intermediate with a ketone or aldehyde donor.[9] Crucially, the carboxylic acid moiety acts as an internal Brønsted acid, activating the electrophilic aldehyde acceptor via hydrogen bonding and directing the stereochemical outcome of the C-C bond formation in the transition state.[10] This dual-activation model is the foundation of high reactivity and enantioselectivity observed with proline and its more advanced derivatives.
The Catalytic Cycle: An Enamine-Mediated Pathway
The catalytic cycle for a proline-type derivative proceeds through three key stages, which dictate the reaction's success and stereochemical fidelity.[2][9]
-
Enamine Formation: The secondary amine of the (S)-pyrrolidine catalyst condenses with the carbonyl group of the donor ketone (e.g., cyclohexanone), forming a chiral enamine intermediate. This step increases the nucleophilicity of the α-carbon, making it a more potent nucleophile than the corresponding enol or enolate.[9]
-
Stereoselective C-C Bond Formation: The enamine performs a nucleophilic attack on the acceptor aldehyde. The stereochemistry of this step is governed by a highly organized, chair-like transition state (the Zimmerman-Traxler model is often invoked) where the aldehyde is activated and oriented by the catalyst's acidic proton (or other H-bond donor).[11] This controlled approach dictates the absolute configuration of the two newly formed stereocenters.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water (often present in trace amounts or added deliberately), releasing the β-hydroxy carbonyl product and regenerating the chiral catalyst to re-enter the cycle.
Figure 1: The Enamine Catalytic Cycle. This diagram illustrates the key steps in the (S)-pyrrolidine derivative-catalyzed asymmetric aldol reaction.
Application Note & Protocol I: The Benchmark (S)-Proline Catalyzed Reaction
(S)-Proline is an inexpensive, readily available, and robust catalyst, making it an excellent starting point for exploring organocatalytic aldol reactions. It is particularly effective for reactions between cyclic ketones and various aldehydes.
Reaction: Asymmetric aldol addition of cyclohexanone to 4-nitrobenzaldehyde.
Protocol: (S)-Proline-Catalyzed Aldol Addition
Materials:
-
(S)-Proline (CAS: 147-85-3)
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Cyclohexanone (CAS: 108-94-1), freshly distilled
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv) and (S)-proline (34.5 mg, 0.3 mmol, 30 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMSO (4.0 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved. Add cyclohexanone (515 µL, 5.0 mmol, 5.0 equiv) to the solution.
-
Reaction Execution: Seal the flask and stir the reaction mixture vigorously at room temperature (approx. 20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). The water washes are critical for removing the DMSO solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% EtOAc in hexanes) to afford the pure aldol product as a mixture of diastereomers.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
Advanced (S)-Pyrrolidine Derivatives: Enhancing Performance
While proline is effective, its high catalyst loading (10-30 mol%) and limited solubility in many organic solvents prompted the development of more potent derivatives. These advanced catalysts often provide superior results at lower loadings.
| Catalyst Type | Key Structural Feature | Advantage over Proline | Typical Loading |
| (S)-Proline | Carboxylic acid | Benchmark, inexpensive | 20-30 mol% |
| Prolinamides [1] | Amide linkage | Enhanced H-bonding capability, improved solubility | 5-20 mol% |
| Diarylprolinol Silyl Ethers [4] | Bulky diarylprolinol ether | High stereocontrol due to steric shielding, excellent solubility | 1-10 mol% |
Comparative Performance Data: Aldol reaction of cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-Proline | 30 | 48 | 68 | 91:9 | 96 | [2] |
| (S)-Diphenylprolinol TMS Ether | 1 | 24 | 99 | >95:5 | >99 | [4] |
General Experimental Workflow
The following workflow provides a robust framework for developing and optimizing aldol reactions with (S)-pyrrolidine derivative catalysts.
Figure 2: General workflow for an organocatalyzed aldol reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Aldehyde is unstable or prone to self-condensation. | 1. Use a fresh batch of catalyst. 2. Use freshly distilled ketone and anhydrous solvents. Dry other reagents. 3. Add the aldehyde slowly to the mixture of ketone and catalyst. |
| Low Diastereoselectivity | 1. Reaction temperature is too high. 2. Catalyst structure is not optimal for the specific substrates. | 1. Run the reaction at a lower temperature (e.g., 4 °C or -20 °C). 2. Screen different classes of pyrrolidine catalysts (e.g., try a prolinamide or diarylprolinol ether). |
| Low Enantioselectivity | 1. Racemic or low-purity catalyst. 2. Uncatalyzed background reaction is significant. 3. Water content is not optimal. | 1. Verify the enantiomeric purity of the catalyst. 2. Lower the reaction temperature; increase catalyst loading slightly. 3. Add a small amount of water (1-5 equiv) or ensure completely anhydrous conditions; screen to find the optimum. |
| Dehydration of Aldol Product | 1. Reaction temperature is too high. 2. Extended reaction time. 3. Acidic or basic workup conditions are too harsh. | 1. Lower the reaction temperature. 2. Stop the reaction as soon as the starting material is consumed. 3. Use a mild quench (e.g., saturated NH₄Cl) and avoid strong acids/bases during workup. |
Conclusion
(S)-Pyrrolidine derivatives, spearheaded by the foundational (S)-proline, are exceptionally powerful and versatile catalysts for the asymmetric aldol condensation. Their efficacy is rooted in a bifunctional, enamine-based mechanism that provides exquisite control over stereochemistry. By understanding the principles behind catalyst design, reaction mechanism, and experimental execution, researchers can confidently employ these tools to construct complex chiral architectures, accelerating progress in medicinal chemistry and natural product synthesis. The continued development of novel pyrrolidine-based catalysts promises even greater efficiencies and broader substrate scopes for this indispensable transformation.
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Houk, K. N., & Bahmanyar, S. (2002). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
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Organocatalytic Asymmetric Aldol Reactions in Aqueous or Neat Conditions: Review of Data Published in 2009-2013. (2014). MDPI. Retrieved January 15, 2026, from [Link]
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Allemann, C., et al. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Reviews. Retrieved January 15, 2026, from [Link]
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2018). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Jacoby, C. G., et al. (2018). Highly efficient organocatalysts for the asymmetric aldol reaction. RSC Publishing. Retrieved January 15, 2026, from [Link]
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Abuaf, M., Das, S., & Mastai, Y. (2023). Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances. Retrieved January 15, 2026, from [Link]
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Bahmanyar, S., & Houk, K. N. (2001). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research. Retrieved January 15, 2026, from [Link]
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Hernández, J. G., & Juaristi, E. (2014). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Aldol reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Vicario, J., & Badía, D. (2013). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Retrieved January 15, 2026, from [Link]
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Ishikawa, T., et al. (n.d.). Pyrrolidine-catalyzed homo-aldol condensation reactions of aldehydes. Core. Retrieved January 15, 2026, from [Link]
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Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. (n.d.). NISCAIR. Retrieved January 15, 2026, from [Link]
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Proline-catalyzed aldol reactions. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enamines — Making Molecules [makingmolecules.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Amines Derived from (S)-2-Methylpyrrolidine
Introduction: The Central Role of Chiral Amines and the (S)-2-Methylpyrrolidine Scaffold
Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries, forming the core of numerous active pharmaceutical ingredients (APIs). Their stereochemistry is often critical to their biological activity and safety. The efficient and scalable synthesis of enantiomerically pure amines remains a significant challenge in modern organic chemistry.[1][2] Organocatalysis, utilizing small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.[3][4]
Within the realm of organocatalysis, pyrrolidine-based structures have proven to be exceptionally effective.[5][6] While L-proline is a well-established catalyst for a variety of asymmetric reactions[7][8], this guide focuses on a related yet distinct chiral scaffold: (S)-2-Methylpyrrolidine .
It is crucial to note that while (S)-2-Methylpyrrolidine itself sees limited use as a primary catalyst in benchmark asymmetric reactions like Aldol, Mannich, and Michael additions, its true value lies in its role as a versatile chiral auxiliary and a foundational building block for more sophisticated and highly effective organocatalysts.[9][10] This guide provides a comprehensive overview of the application of (S)-2-Methylpyrrolidine in the large-scale synthesis of chiral amines, detailing its use as a chiral auxiliary and as a precursor to advanced proline-derived catalysts.
Part 1: (S)-2-Methylpyrrolidine as a Chiral Auxiliary in Asymmetric α-Alkylation
One of the most direct applications of (S)-2-Methylpyrrolidine is as a chiral auxiliary for the asymmetric α-alkylation of ketones. This method is a robust strategy for creating chiral carbonyl compounds, which are valuable precursors to chiral amines. The underlying principle involves the formation of a chiral enamine intermediate, where the steric hindrance from the methyl group on the pyrrolidine ring directs the approach of an electrophile to one face of the enamine.[9]
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using (S)-2-methylpyrrolidine.
Protocol 1: Large-Scale Asymmetric Alkylation of Cyclohexanone
This protocol is adapted for gram-scale synthesis and can be further optimized for industrial production.
Materials:
-
Cyclohexanone (1.0 equiv)
-
(S)-2-Methylpyrrolidine (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
Toluene
-
Benzyl bromide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enamine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, toluene, and (S)-2-Methylpyrrolidine.
-
Add p-toluenesulfonic acid monohydrate as a catalyst.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral enamine.
-
-
Alkylation:
-
Dissolve the crude enamine in anhydrous THF under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add benzyl bromide dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Product Isolation:
-
Quench the reaction by adding 2 M hydrochloric acid.
-
Stir vigorously for 2 hours to ensure complete hydrolysis of the iminium salt.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched (S)-2-benzylcyclohexanone.
-
Expected Outcome:
This protocol typically yields the (S)-2-benzylcyclohexanone with good yield (70-85%) and high enantiomeric excess (>95% ee). The recovered (S)-2-Methylpyrrolidine can be purified by distillation for reuse.
Part 2: Synthesis of Advanced Organocatalysts from (S)-2-Methylpyrrolidine
The true power of (S)-2-Methylpyrrolidine is realized when it is used as a chiral precursor for the synthesis of more complex and highly efficient organocatalysts. A prominent example is the synthesis of diarylprolinol silyl ethers, which are renowned for their high stereocontrol in a variety of asymmetric transformations.[6]
Logical Workflow for the Synthesis of a Diarylprolinol Silyl Ether Catalyst
Caption: Synthesis of a diarylprolinol silyl ether catalyst.
Protocol 2: Synthesis of (S)-Diphenylprolinol Trimethylsilyl Ether
Materials:
-
(S)-2-Methylpyrrolidine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Trifluoroacetic acid (TFA)
-
Triethylamine
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Diethyl ether
Procedure:
-
N-Protection of (S)-2-Methylpyrrolidine:
-
Dissolve (S)-2-Methylpyrrolidine in DCM and cool to 0 °C.
-
Add a solution of Boc anhydride in DCM dropwise.
-
Add saturated aqueous sodium bicarbonate and stir vigorously at room temperature overnight.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-(S)-2-Methylpyrrolidine.
-
-
Grignard Addition to form N-Boc-Diphenylprolinol:
-
Dissolve N-Boc-(S)-2-Methylpyrrolidine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add phenylmagnesium bromide solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to yield N-Boc-diphenylprolinol.
-
-
Deprotection:
-
Dissolve N-Boc-diphenylprolinol in DCM and cool to 0 °C.
-
Add TFA dropwise and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
-
Silylation:
-
Dissolve the crude diphenylprolinol in anhydrous diethyl ether and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of TMSCl.
-
Stir at room temperature for 4 hours.
-
Filter the triethylammonium chloride salt and concentrate the filtrate to obtain the crude (S)-Diphenylprolinol trimethylsilyl ether. This can be purified by distillation under reduced pressure.
-
Part 3: Application of (S)-2-Methylpyrrolidine-Derived Catalysts in Chiral Amine Synthesis
The synthesized diarylprolinol silyl ether is a highly effective catalyst for various asymmetric reactions that produce chiral amines or their precursors. A prime example is the asymmetric Michael addition of aldehydes to nitroalkenes, which furnishes γ-nitro aldehydes that can be readily converted to chiral γ-amino acids.
Catalytic Cycle for Asymmetric Michael Addition
Caption: Catalytic cycle for asymmetric Michael addition.
Protocol 3: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
(S)-Diphenylprolinol trimethylsilyl ether (10 mol%)
-
β-Nitrostyrene (1.0 equiv)
-
Propanal (3.0 equiv)
-
Toluene
-
Trifluoroacetic acid (TFA, 20 mol%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a solution of β-nitrostyrene in toluene at room temperature, add the (S)-diphenylprolinol trimethylsilyl ether catalyst and TFA.
-
Add propanal and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral γ-nitro aldehyde.
-
Data Presentation: Performance of (S)-2-Methylpyrrolidine-Derived Catalysts
| Reaction | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Asymmetric Michael Addition | (S)-Diphenylprolinol TMS ether | Propanal | Nitrostyrene | 82 | 94:6 | 99 (syn)[10] |
| Asymmetric Aldol Reaction | (S)-Diphenylprolinol silyl ether | Cyclohexanone | Benzaldehyde | 99 | 95:5 | 99 (syn)[10] |
| Asymmetric Mannich Reaction | L-Proline | p-Anisidine | p-Nitrobenzaldehyde | Acetone | 94 | >95:5 |
Note on the Mannich Reaction: While diarylprolinol silyl ethers are effective, L-proline itself is a highly efficient catalyst for the Mannich reaction, as shown in the table for comparative purposes.
Conclusion
(S)-2-Methylpyrrolidine is a valuable and versatile chiral building block for the large-scale synthesis of chiral amines. While its direct application as a primary organocatalyst is limited, its utility as a chiral auxiliary in asymmetric alkylations is well-established. More significantly, it serves as a readily available and cost-effective starting material for the synthesis of highly efficient and stereoselective organocatalysts, such as diarylprolinol silyl ethers. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to leverage the full potential of the (S)-2-Methylpyrrolidine scaffold in the asymmetric synthesis of chiral amines and their precursors.
References
-
Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. [Link]
-
Huang, Y., et al. (2005). Enantioselective Organo-Cascade Catalysis. Journal of the American Chemical Society. [Link]
-
Grogan, G., et al. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Angewandte Chemie International Edition. [Link]
-
Contente, M. L., et al. (n.d.). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. UniTo. [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. [Link]
-
Deng, L., et al. (n.d.). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Proline-Related Secondary Amine Catalysts and Applications. [Link]
-
Beilstein Journals. (2024, September 16). Asymmetric organocatalytic synthesis of chiral homoallylic amines. [Link]
-
National Institutes of Health. (2005, November 2). Enantioselective organo-cascade catalysis. [Link]
-
A diversity of recently reported methodology for asymmetric imine reduction. (2020, September 3). ScienceDirect. [Link]
-
Deng, L., et al. (2022). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. [Link]
-
Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. (n.d.). Royal Society of Chemistry. [Link]
-
National Institutes of Health. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]
-
Enantioselective organocatalytic strategies to access noncanonical α-amino acids. (2024, March 25). Royal Society of Chemistry. [Link]
-
MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. (2023, February 13). Organic Chemistry Portal. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (n.d.). ACS Publications. [Link]
-
National Institutes of Health. (2024, October 16). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]
-
MDPI. (n.d.). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Central Science. [Link]
-
National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]
-
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis. (2014, March 6). V. N. Karazin Kharkiv National University. [Link]
-
National Institutes of Health. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Deprotection of N-Tosyl-(S)-2-Methylpyrrolidine
Abstract
(S)-2-Methylpyrrolidine is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and asymmetric catalysts. Its synthesis and subsequent modification often necessitate the use of a protecting group for the secondary amine. The p-toluenesulfonyl (tosyl) group is a common choice due to its stability and the crystallinity it often imparts to intermediates. However, the robust nature of the N-tosyl bond presents a significant challenge for its removal. This technical guide provides an in-depth analysis of various deprotection methodologies for N-tosyl-(S)-2-methylpyrrolidine, offering detailed protocols, mechanistic insights, and a comparative summary to aid researchers in selecting the optimal strategy for their specific synthetic context.
Introduction: The Role and Challenge of the Tosyl Protecting Group
The tosyl group (Ts), derived from p-toluenesulfonyl chloride, is a widely used protecting group for amines.[1] The resulting sulfonamide is stable to a broad range of reaction conditions, including many oxidative, reductive, and nucleophilic reagents.[2] This stability, however, is a double-edged sword, as cleavage of the strong sulfur-nitrogen bond requires specific and often harsh conditions.[3] The choice of a deprotection method is therefore a critical decision in any synthetic sequence, guided by the functional group tolerance of the substrate, the desired scale of the reaction, and the availability of reagents.
For a molecule like (S)-2-methylpyrrolidine, preserving the stereochemical integrity of the chiral center is paramount. The methods described herein are generally considered safe in this regard. This guide will explore three primary categories of N-detosylation: acidic cleavage, reductive cleavage using dissolving metals, and reductive cleavage using single-electron transfer (SET) reagents.
Strategic Overview of Deprotection Pathways
The selection of a deprotection strategy is dictated by the overall molecular landscape. The following diagram outlines the decision-making process based on the primary methodologies.
Caption: Decision workflow for selecting a suitable deprotection method.
Protocols and Methodologies
Method 1: Acidic Cleavage with Hydrogen Bromide in Acetic Acid
This is a classical and potent method for tosylamide cleavage. The mechanism involves protonation of the sulfonamide oxygen, followed by nucleophilic attack of the bromide ion on the sulfur atom, or S-N bond cleavage under the strongly acidic conditions.
Expertise & Experience: This method is effective but considered harsh.[3] It is best suited for robust substrates that lack acid-labile functional groups. The use of phenol as a scavenger is sometimes employed to trap any reactive species generated during the reaction. Due to the corrosive and hazardous nature of the reagents, this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-tosyl-(S)-2-methylpyrrolidine (1.0 eq).
-
Reagent Addition: Under a nitrogen or argon atmosphere, add a 33% solution of hydrogen bromide in acetic acid (10-20 mL per gram of substrate).
-
Reaction: Heat the mixture to 70-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture onto crushed ice. c. Basify the aqueous solution by the slow addition of a concentrated base (e.g., 50% NaOH or solid K2CO3) until the pH is >10. Exercise caution as this is a highly exothermic process. d. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x). e. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (S)-2-methylpyrrolidine can be purified by distillation.
Method 2: Reductive Cleavage with Magnesium in Methanol
This method offers a milder and more economical alternative to strongly acidic conditions or expensive SET reagents.[4] The reaction is believed to proceed via single-electron transfer from the magnesium metal to the tosyl group's aromatic ring.[5]
Expertise & Experience: The Mg/MeOH system is a versatile and powerful reducing agent.[6] The success of this reaction often depends on the activation of the magnesium turnings. A key advantage is the generation of non-toxic byproducts. This method has been shown to be effective for the deprotection of sterically hindered tosylamides.[5]
Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (10-20 eq).
-
Solvent Addition: Add anhydrous methanol under a nitrogen or argon atmosphere. The volume should be sufficient to create a stirrable slurry.
-
Substrate Addition: Add N-tosyl-(S)-2-methylpyrrolidine (1.0 eq) dissolved in a minimal amount of anhydrous methanol.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux. The reaction is often accompanied by the evolution of hydrogen gas. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Upon completion, carefully quench the reaction by the slow addition of 1M HCl until all the magnesium has dissolved. b. Concentrate the mixture under reduced pressure to remove the methanol. c. Add water to the residue and basify to pH >10 with a concentrated base. d. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) (3x). e. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate to afford the crude amine.
-
Purification: Purify by distillation or column chromatography.
Caption: Simplified mechanism of N-tosyl deprotection via Mg/MeOH.
Method 3: Reductive Cleavage with Samarium(II) Iodide (SmI₂)
Samarium(II) iodide is a powerful single-electron transfer agent that enables the deprotection of tosylamides under exceptionally mild and neutral conditions.[7] The addition of an amine and water has been shown to dramatically accelerate the reaction, often leading to instantaneous cleavage.[8]
Expertise & Experience: This method is ideal for complex molecules bearing sensitive functional groups that would not tolerate acidic or other strongly reductive conditions. SmI₂ is commercially available as a solution in THF, but can also be prepared in situ from samarium metal and diiodoethane. The reaction is typically very fast and clean.
Protocol:
-
Setup: In a flame-dried round-bottom flask under a strict inert atmosphere (argon or nitrogen), dissolve N-tosyl-(S)-2-methylpyrrolidine (1.0 eq) in anhydrous THF.
-
Additive Addition: Add an amine (e.g., triethylamine, ~20 eq) and deionized water (~20 eq).
-
Reagent Addition: Cool the solution to 0°C or room temperature. Add a 0.1 M solution of SmI₂ in THF (2.5-3.0 eq) dropwise via syringe. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.
-
Reaction: Stir for 5-30 minutes at room temperature. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: a. Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until the solution becomes clear. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting (S)-2-methylpyrrolidine is often of high purity but can be further purified by distillation if necessary.
Comparative Analysis of Deprotection Methods
| Feature | HBr / Acetic Acid | Mg / Methanol | SmI₂ / Amine / H₂O |
| Reagent Cost | Low | Low | High |
| Reaction Conditions | Harsh (Strong Acid, High Temp) | Mild (RT to Reflux) | Very Mild (RT) |
| Reaction Time | Hours to Overnight | 1-12 Hours | Minutes |
| Functional Group Tolerance | Poor | Good | Excellent |
| Scalability | Moderate (Hazardous) | Excellent | Moderate (Cost, Stoichiometric Sm) |
| Key Advantage | Potent, inexpensive | Economical, scalable, mild | Extremely fast and chemoselective |
| Primary Drawback | Lack of chemoselectivity | Can be slow for some substrates | Reagent cost and air sensitivity |
Conclusion
The deprotection of N-tosyl-(S)-2-methylpyrrolidine can be accomplished through several effective methods. The classical HBr/acetic acid approach, while potent, is limited by its harshness. For general-purpose, scalable synthesis, the Mg/MeOH system presents an excellent balance of reactivity, mildness, and cost-effectiveness. For substrates laden with sensitive functional groups where material preservation is critical, the SmI₂-mediated protocol is the superior choice, offering rapid and clean conversion under exceptionally mild conditions. The ultimate selection of the deprotection method should be made after careful consideration of the substrate's stability, the desired scale of the reaction, and economic factors.
References
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Wikipedia. (2023). Tosyl group. Retrieved from [Link]
- Google Patents. (2007). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Szostak, M., et al. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Request PDF. Retrieved from [Link]
-
van der Veken, P., et al. (1978). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. Retrieved from [Link]
-
Senboku, H., et al. (2010). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. ResearchGate. Retrieved from [Link]
-
Dai, M., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. ResearchGate. Retrieved from [Link]
-
Dahlén, A., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503–506. Retrieved from [Link]
-
Reddit. (2020). Deprotection of Tosylate/Mesylate. Retrieved from [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
Sarmah, P., & Sarma, D. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. ResearchGate. Retrieved from [Link]
-
Van Houten, N. E., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). ACS Publications. Retrieved from [Link]
-
De Lera, A. R., & Al-Terkawi, F. (2006). Efficient and Practical Synthesis of (R)-2-Methylpyrrolidine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
Welcome to the technical support guide for the synthesis of chiral pyrrolidine tosylates. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate and related compounds. Our focus is on the critical tosylation step of the corresponding alcohol precursor, a common challenge where yield and purity can be compromised. This guide provides field-proven insights and detailed protocols to help you achieve consistent, high-yield results.
Core Principles: The Tosylation of Chiral Alcohols
The conversion of an alcohol to a tosylate is a cornerstone of modern organic synthesis. The primary goal is to transform a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).[1] This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[2] The tosylate group is a superb leaving group because its negative charge is stabilized through resonance across the sulfonate group, making it the conjugate base of a strong acid (p-toluenesulfonic acid).[3][4]
A key advantage of this method is that the reaction occurs at the oxygen atom of the alcohol, meaning the C-O bond of the substrate remains intact.[5] This ensures that the stereochemistry at the chiral carbon is retained during the tosylation step, which is critical for synthesizing enantiomerically pure compounds.[1][5]
Caption: General mechanism for alcohol tosylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis of chiral pyrrolidine tosylates.
Q1: My overall yield is consistently low. What are the most likely causes?
Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or reagent quality. A systematic approach is essential for diagnosis.
A1: Systematic Troubleshooting Workflow
We recommend a step-by-step evaluation of the following critical parameters.
Caption: A logical workflow for diagnosing low-yield issues.
Detailed Breakdown:
-
Reagent Quality:
-
Tosyl Chloride (TsCl): TsCl is moisture-sensitive and degrades over time to p-toluenesulfonic acid. Always use freshly opened or purified TsCl. The presence of the acid can neutralize the base, halting the reaction.
-
Base: Pyridine, triethylamine (TEA), or other amine bases must be anhydrous. Water can hydrolyze TsCl and compete with the alcohol substrate. Pyridine is often preferred as it acts as both a base and a solvent, and its hydrochloride salt is often insoluble in the reaction mixture, which can drive the reaction forward.[5][2]
-
Solvent: If using a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensure it is anhydrous.[2][6]
-
-
Reaction Temperature:
-
The reaction is typically initiated at 0 °C to control the initial exothermic reaction between the alcohol and TsCl, especially when adding TsCl portionwise.[2]
-
Allowing the reaction to slowly warm to room temperature and stir overnight is a common procedure.[2]
-
Elevated temperatures can accelerate side reactions, such as the formation of alkyl chlorides (see Q2).[7]
-
-
Stoichiometry and Order of Addition:
-
A slight excess of TsCl (1.1-1.5 equivalents) is typically used to ensure full conversion of the alcohol.
-
The recommended order of addition is to first dissolve the alcohol and base in the solvent, cool the mixture, and then add TsCl portionwise or as a solution.[2] This maintains a basic environment and prevents the buildup of HCl, which can catalyze side reactions.
-
Q2: I'm observing significant side product formation. What are they and how can I minimize them?
The most common side product in this synthesis is the corresponding alkyl chloride, formed via nucleophilic substitution of the tosylate intermediate.
A2: Understanding and Preventing Side Reactions
The chloride ion (Cl⁻) generated from TsCl can act as a nucleophile, attacking the newly formed, highly reactive tosylate to produce an alkyl chloride. This process is particularly problematic for activated alcohols like benzylic or allylic alcohols but can also occur with hindered secondary alcohols.[8]
Caption: Desired tosylation pathway versus the competing chloride formation.
Minimization Strategies:
-
Control Temperature: Keep the reaction temperature low (0 °C to room temperature). Higher temperatures accelerate the competing Sₙ2 reaction.
-
Choice of Base: Pyridine is often advantageous over triethylamine (TEA). Triethylammonium hydrochloride (TEA·HCl) is more soluble in common organic solvents like DCM than pyridinium hydrochloride, leading to a higher concentration of free Cl⁻ ions available for nucleophilic attack.[8]
-
Minimize Reaction Time: Monitor the reaction by TLC or LCMS. Once the starting alcohol is consumed, proceed with the workup promptly to prevent the slow conversion of the product tosylate into the chloride byproduct.
-
Use a Different Sulfonylating Agent: In difficult cases, consider using methanesulfonyl chloride (MsCl). While the resulting mesylate is also a good leaving group, the kinetics of its formation and subsequent side reactions may differ favorably.
Q3: My product is an oil or is difficult to crystallize from the crude mixture. What purification strategies do you recommend?
Purification is critical for removing unreacted TsCl, the base, and its hydrochloride salt. Tosylates of smaller molecules can often be oils, but proper workup can facilitate crystallization.
A3: Effective Workup and Purification
-
Aqueous Workup:
-
Quenching: Pour the reaction mixture into ice-cold water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base and precipitate its salt.[2]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or DCM.
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute HCl (to remove the last traces of the amine base).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to remove any p-toluenesulfonic acid).
-
Brine (to remove bulk water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. A key mistake is to heat the mixture during concentration, which can promote degradation.
-
-
Crystallization:
-
Tosylates often have a high tendency to crystallize.[2]
-
Solvent Selection: A common technique is recrystallization from ethanol or a mixed solvent system like ethyl acetate/hexanes or DCM/petroleum ether.
-
Procedure: Dissolve the crude oil or solid in a minimum amount of the hot (or more polar) solvent. Slowly add the anti-solvent (less polar) until turbidity persists. Cool the mixture slowly, first to room temperature and then to 0-4 °C, to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal formation.
-
-
Chromatography:
-
If crystallization fails, silica gel column chromatography is a reliable alternative. Use a solvent system like ethyl acetate/hexanes. The aromatic ring of the tosyl group makes the product UV-active, facilitating visualization on TLC plates.[3]
-
Optimized Experimental Protocol: Tosylation of (S)-N-Boc-prolinol
This protocol provides a robust method for a common precursor, which can be adapted for similar substrates. The starting material, (S)-N-Boc-prolinol, is readily prepared by reducing N-Boc-proline.
Materials:
-
(S)-N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq)
-
Anhydrous Pyridine (as solvent) or Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq, if using DCM)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
1M HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄
-
Ethyl Acetate (EtOAc), Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous pyridine (approx. 0.2 M concentration) or anhydrous DCM followed by TEA (1.5 eq). Stir the mixture at room temperature until all solids dissolve.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
TsCl Addition: Add TsCl (1.2 eq) portionwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[2]
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 30% EtOAc in hexanes). The product spot should be less polar than the starting alcohol.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ice-cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<40 °C).
-
-
Purification:
-
The resulting crude product (often a pale yellow oil or waxy solid) can be purified by recrystallization from an ethanol/water or EtOAc/hexanes mixture.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temp. | Controls exothermicity and minimizes side reactions.[2] |
| Base | Pyridine or TEA | Neutralizes HCl byproduct. Pyridine is often preferred.[5][2] |
| TsCl Equiv. | 1.1 - 1.5 | Drives the reaction to completion. |
| Solvent | Pyridine, DCM, THF | Must be anhydrous to prevent hydrolysis of TsCl.[6] |
Frequently Asked Questions (FAQs)
Q: Why is pyridine often used as both a solvent and a base? A: Pyridine serves a dual purpose. As a base, it neutralizes the HCl generated during the reaction. As a solvent, it provides a suitable medium for the reaction and often helps to precipitate the pyridinium hydrochloride byproduct, driving the equilibrium towards the product.[5][2]
Q: How can I definitively confirm the formation of my tosylate product? A: Characterization is best achieved using spectroscopic methods:
-
¹H NMR: Look for the appearance of new signals in the aromatic region (~7.4-7.8 ppm) corresponding to the tosyl group protons and a characteristic singlet for the methyl group around 2.4 ppm. You should also see a downfield shift of the protons on the carbon bearing the -OTs group compared to the starting alcohol.
-
¹³C NMR: Note the appearance of new aromatic carbon signals and the methyl carbon of the tosyl group (~21.5 ppm).
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
Q: How stable is the this compound product, and how should it be stored? A: Alkyl tosylates are generally stable compounds that can be stored for extended periods under appropriate conditions.[2] However, they are sensitive to nucleophiles and strong bases. For long-term storage, keep the purified, crystalline solid in a tightly sealed container at low temperatures (e.g., <4 °C) under an inert atmosphere to protect it from moisture and potential degradation.
References
- Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Retrieved from [Link]
- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Wang, B., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Institutes of Health. Retrieved from [Link]
-
Novatia, LLC. (2010). Effect of Temperature on Sulfonate Ester Formation and Degradation under Anhydrous Conditions. Retrieved from [Link]
-
Bartleby.com. (n.d.). Tosylate. Retrieved from [Link]
-
K.C. Nicolaou, et al. (2010). Kinetics of Sulfonate Ester Formation and Hydrolysis. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Tosylate | bartleby [bartleby.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 7. enovatia.com [enovatia.com]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-2-Methylpyrrolidine Derivatives
Welcome to the technical support center for the purification of (S)-2-Methylpyrrolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common and complex purification challenges. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the fundamental principles behind each step.
Section 1: Foundational Concepts & Initial Analysis
This section addresses the preliminary steps required before attempting any purification, as proper characterization of the crude material is fundamental to selecting an appropriate strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying (S)-2-Methylpyrrolidine derivatives?
The purification of these compounds presents a dual challenge. First, like any chemical synthesis, you must remove process-related impurities such as unreacted starting materials, reagents, and by-products. Second, and more critically, you must address the stereochemical challenge: separating the desired (S)-enantiomer from its mirror image, the (R)-enantiomer. Enantiomers have identical physical properties (boiling point, solubility, etc.) in an achiral environment, making their separation impossible with standard techniques like distillation or conventional silica gel chromatography.[1] Specialized chiral separation techniques are therefore mandatory.
Q2: My synthesis is complete. How do I first assess the purity and enantiomeric composition of my crude product?
Before any purification attempt, you must establish a baseline analytical profile.
-
Assess Chemical Purity: Use standard techniques like ¹H NMR, LC-MS, or GC-MS to identify and quantify achiral impurities. This will determine if a preliminary bulk purification (e.g., extraction, distillation) is necessary before tackling the chiral separation.
-
Determine Enantiomeric Excess (ee): This is the most critical step. You must develop an analytical method to quantify the ratio of the (S)- and (R)-enantiomers. The most common and reliable techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): The workhorse for enantiomeric analysis. A sample is passed through a column containing a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[2][3]
-
Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular alternative to HPLC. SFC uses supercritical CO₂ as the primary mobile phase, often providing faster, more efficient separations with better peak shapes for basic compounds like pyrrolidines.[4][5][6][]
-
Chiral Gas Chromatography (GC): Suitable if the derivative is volatile or can be made volatile through derivatization.[8]
-
Q3: What are some common achiral impurities I might encounter in a typical synthesis of 2-Methylpyrrolidine?
The impurities depend heavily on the synthetic route. For instance, if synthesizing from L-proline, you might find residual starting material or intermediates from the multi-step process.[9][10] If using a route involving the hydrogenation of 2-methylpyrroline, incomplete reduction is a possibility.[10][11] Always refer to your specific synthetic pathway to anticipate potential by-products. A general workup involving an acid-base extraction is often effective at removing many non-basic organic impurities.
Section 2: Chiral Purification Strategies & Troubleshooting
Once you have an analytical method and have removed bulk achiral impurities, you can select a chiral purification strategy. The choice depends on scale, available equipment, and the specific properties of your derivative.
Decision Workflow: Selecting a Chiral Purification Method
The following workflow can guide your decision-making process.
Caption: Decision tree for selecting a chiral purification strategy.
Strategy 1: Diastereomeric Salt Crystallization
This classical method is cost-effective for large-scale separations and does not require specialized chromatography equipment. The principle involves reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent") to form a pair of diastereomeric salts.[12] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[12][13]
Troubleshooting Guide: Diastereomeric Salt Crystallization
Q: I've added the chiral resolving agent (e.g., L-tartaric acid), but my diastereomeric salt won't crystallize.
-
Causality: Crystallization requires supersaturation. Your solution may be too dilute, or you may be using a solvent in which both diastereomeric salts are highly soluble.
-
Solutions:
-
Increase Concentration: Slowly evaporate the solvent or prepare a more concentrated initial solution.
-
Change Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol/ethanol mixtures, isopropanol).[8][14] The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Induce Crystallization: Try scratch-seeding (scratching the inside of the flask with a glass rod at the solution's surface) or adding a seed crystal of the desired diastereomeric salt.
-
Lower Temperature: Slowly cool the solution. Be aware that rapid cooling can sometimes trap impurities and the undesired diastereomer, leading to lower enantiomeric purity.[15]
-
Q: My crystallization yielded a product, but the enantiomeric excess (ee) is very low.
-
Causality: This indicates that the two diastereomeric salts have similar solubilities in your chosen solvent system, causing them to co-precipitate. The crystallization may also have been allowed to proceed for too long, approaching equilibrium where both salts crystallize.[13]
-
Solutions:
-
Solvent Screening: This is the most important variable. You must find a solvent that significantly favors the crystallization of one diastereomer over the other. This often requires empirical screening.
-
Kinetic vs. Thermodynamic Control: The desired diastereomer may crystallize faster (kinetic control). In such cases, filtering the crystals quickly after they form, before the system reaches equilibrium, can yield higher purity.[15] Conversely, if the desired salt is the less soluble but slower to crystallize product (thermodynamic control), a longer crystallization time at a stable temperature is needed.
-
Recrystallization: Perform one or more subsequent recrystallizations of the enriched salt. Each step should increase the diastereomeric and, consequently, the enantiomeric purity.[8]
-
Q: The yield of my desired enantiomer is poor, even though the ee is high.
-
Causality: This often happens when the desired diastereomeric salt has significant solubility in the mother liquor, even at low temperatures. It can also occur if the stoichiometry of the resolving agent is not optimized.
-
Solutions:
-
Optimize Resolving Agent Stoichiometry: While a 1:1 molar ratio of chiral acid to the target enantiomer (i.e., 0.5 equivalents relative to the racemate) is a common starting point, this is not always optimal. Constructing a phase diagram can reveal the ideal ratio.[13]
-
Cooling Profile: Ensure the solution is cooled slowly to the lowest practical temperature to maximize precipitation of the less soluble salt.
-
Recycle the Unwanted Enantiomer: For an efficient industrial process, the unwanted enantiomer from the mother liquor can be isolated, racemized, and recycled back into the resolution process.[8][16]
-
Experimental Protocol: Diastereomeric Salt Resolution of (±)-2-Methylpyrrolidine
This protocol is a representative example using L-tartaric acid and is based on established procedures.[8][10][11] Optimization of solvent, temperature, and equivalents will be necessary for specific derivatives.
-
Salt Formation: Dissolve racemic 2-methylpyrrolidine (1.0 eq) in a suitable alcohol solvent (e.g., absolute ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (e.g., 4°C) or freezer (-5°C) and hold for several hours to overnight to induce crystallization.[8]
-
Isolation: Isolate the crystalline salt by filtration, washing the crystals with a small amount of cold solvent.
-
Analysis: Dry the crystals and analyze the enantiomeric purity of the amine by liberating the free base (e.g., with NaOH solution followed by extraction) and injecting it onto a chiral GC or HPLC system.
-
Recrystallization (if needed): To improve enantiomeric excess, dissolve the crystalline salt in a minimum amount of hot solvent and repeat the slow cooling and isolation process. Multiple recrystallizations may be needed to achieve >99% ee.[8]
-
Liberation of Free Amine: Dissolve the final, purified diastereomeric salt in water and basify with a strong base (e.g., 2M NaOH) to pH > 12. Extract the free (S)-2-methylpyrrolidine derivative with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the purified enantiomer.
Strategy 2: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is a powerful technique for both analytical-scale ee determination and preparative-scale purification. It offers high resolution and is often faster to develop than crystallization methods, though it requires more specialized equipment.
Data Presentation: Comparison of Chiral Purification Techniques
| Parameter | Diastereomeric Salt Crystallization | Chiral HPLC | Chiral SFC |
| Principle | Separation of diastereomers with different physical properties.[12] | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1] | Similar to HPLC, but uses supercritical CO₂ as the mobile phase.[] |
| Typical Scale | Grams to multi-kilogram | Micrograms to grams | Milligrams to kilograms[] |
| Speed | Slow (hours to days per cycle) | Moderate (minutes to hours) | Fast (often 2-5x faster than HPLC)[5] |
| Solvent Usage | Moderate to high (bulk solvents) | High (organic solvents like hexane, ethanol) | Low (primarily CO₂, small % of co-solvent)[] |
| Key Advantage | Low equipment cost, highly scalable. | High resolution, widely applicable. | High speed, low organic waste, excellent for basic compounds.[4][6] |
| Key Challenge | Requires extensive screening of solvents and conditions; success is not guaranteed. | High solvent cost for prep scale; potential for peak tailing with basic amines. | Higher initial equipment cost. |
Troubleshooting Guide: Chiral Chromatography
Q: I'm seeing poor or no resolution of my enantiomers on a chiral column.
-
Causality: Chiral recognition is highly specific. The primary cause is a mismatch between the analyte and the Chiral Stationary Phase (CSP). The mobile phase composition is also critical in modulating the interactions that lead to separation.[17]
-
Solutions:
-
Screen Different Columns: There is no universal chiral column. The most successful approach is to screen a set of columns with different selectivities (e.g., polysaccharide-based like Chiralcel® OD/AD, or macrocyclic glycopeptide-based like Chirobiotic® V).[2][18]
-
Optimize Mobile Phase: For normal phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol, isopropanol). Even small changes can dramatically affect selectivity.
-
Switch Separation Mode: If normal phase fails, try polar organic mode (e.g., acetonitrile or methanol as the main solvent) or reversed-phase (acetonitrile/water). Different modes elicit different interactions.
-
Q: My peaks are tailing badly. How can I improve the peak shape for my basic pyrrolidine derivative?
-
Causality: This is a classic problem for basic analytes. The amine functionality interacts strongly with acidic residual silanols on the silica surface of the column packing, leading to non-ideal chromatography and tailed peaks.[17]
-
Solutions:
-
Add a Basic Modifier: This is the most effective solution. Add a small amount (typically 0.1-0.2%) of a basic additive like triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[2][17] These additives compete with your analyte for the active silanol sites, effectively masking them and resulting in symmetrical peaks.
-
Use Supercritical Fluid Chromatography (SFC): SFC is renowned for providing superior peak shapes for basic compounds compared to normal-phase HPLC, often without needing high concentrations of additives.[6]
-
Q: My retention times are drifting and not reproducible.
-
Causality: Chiral separations are often highly sensitive to environmental conditions.[17]
-
Solutions:
-
Control Column Temperature: Use a column oven. Even minor fluctuations in ambient temperature can cause significant shifts in retention time and selectivity.
-
Ensure Column Equilibration: Chiral columns, especially in normal phase, can take a long time to equilibrate with the mobile phase. Ensure you flush the column for at least 30-60 minutes with the mobile phase before starting your analysis.
-
Beware of "Memory Effects": Additives, particularly basic ones, can be retained on the column. If you switch from a method using TEA to one without, the residual amine can leach off the column for a long time, affecting chromatography. It is best practice to dedicate a specific column to methods requiring basic additives.[19]
-
Workflow Diagram: Chiral Chromatography Troubleshooting
Caption: Troubleshooting flowchart for common chiral chromatography issues.
References
-
Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023). Separations.[Link]
- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. (2007).
-
A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. (2014). American Chemical Society.[Link]
- Processes for preparing (r)-2-methylpyrrolidine and (s). (2008).
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (n.d.). Taylor & Francis Online.[Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.[Link]
-
Analysis of chiral compounds using supercritical fluid chromatography. (2024). Labmate Online.[Link]
-
Chiral separation of 3R (LA-Deg) and 2S-methylpyrrolidine (LA-Stab) lasofoxifene derivatives. (n.d.). ResearchGate.[Link]
-
Diastereomeric recrystallization. (n.d.). Wikipedia.[Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.[Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect.[Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health.[Link]
-
Trouble with chiral separations. (2020). Chromatography Today.[Link]
-
Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE.[Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.[Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016).
-
Recrystallization of mixture of diastereomers 112 from different solvents 83. (n.d.). ResearchGate.[Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Institutes of Health.[Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.[Link]
-
A review on synthesis and characterization of impurities of drugs. (2022). World Journal of Pharmaceutical Research.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
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- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 9. Page loading... [wap.guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 12. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. rsc.org [rsc.org]
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- 19. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stereochemical Integrity of (S)-2-Methylpyrrolidine
Welcome to the technical support center dedicated to addressing the critical challenge of preventing racemization during the synthesis of (S)-2-Methylpyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical purity of your final product.
Troubleshooting Guide: Preserving Enantiopurity
Maintaining the stereochemical integrity of the C2 chiral center in (S)-2-Methylpyrrolidine is paramount for its application in pharmaceuticals and as a chiral auxiliary. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur at various stages of the synthesis and purification process. This guide provides a systematic approach to identifying and mitigating these risks.
| Issue Encountered | Potential Root Cause | Recommended Corrective and Preventive Actions |
| Low Enantiomeric Excess (ee) in Crude Product | Suboptimal Reaction Conditions: Elevated temperatures, prolonged reaction times, or the presence of strong acids or bases can promote racemization through the formation of a transient, achiral iminium intermediate.[1][2] | Temperature Control: Maintain the lowest effective temperature for the reaction. Monitor reaction progress closely to avoid unnecessary heating duration.[3] pH Management: If acidic or basic conditions are necessary, use the mildest possible reagents and buffer the reaction mixture where feasible. For instance, during deprotection steps, avoid harsh acidic treatments if milder alternatives exist.[4] |
| Inappropriate Reagent Selection: Certain reagents, particularly those used for activation or deprotection, can induce epimerization at the chiral center. | Reagent Screening: Opt for reagents known to preserve stereochemical integrity. For example, in syntheses starting from (S)-prolinol, the choice of activating group for the hydroxyl moiety is critical.[5] Protecting Group Strategy: Select protecting groups that can be removed under mild conditions, avoiding strong acids or bases that can lead to racemization.[6][7] | |
| Loss of Enantiopurity During Work-up or Purification | Harsh Extraction Conditions: Using strong acids or bases during aqueous work-up can lead to racemization of the amine in either the aqueous or organic phase. | Neutral or Buffered Extraction: Perform extractions under neutral or mildly buffered conditions. If pH adjustment is necessary, use dilute solutions and minimize contact time. |
| Distillation-Induced Racemization: High temperatures during distillation for purification can provide the energy needed to overcome the inversion barrier of the chiral center. | Low-Temperature Purification: Utilize vacuum distillation to lower the boiling point. For heat-sensitive intermediates or the final product, consider alternative purification methods like flash column chromatography on silica gel or crystallization of a diastereomeric salt.[8][9] | |
| Chromatography Issues: The stationary phase (e.g., silica gel) can have acidic sites that may promote on-column racemization, especially with prolonged exposure. | Passivated Media: Use deactivated or end-capped silica gel. Solvent System Optimization: Employ a mobile phase that minimizes the interaction time of the amine with the stationary phase. Adding a small amount of a volatile base like triethylamine to the eluent can help neutralize acidic sites. | |
| Racemization During Salt Formation or Liberation of Free Base | Thermodynamic Equilibration: During the formation of diastereomeric salts for chiral resolution, equilibration can occur if conditions allow for reversible formation of the corresponding imine.[10] | Kinetic Control: Perform crystallizations at lower temperatures to favor kinetic resolution over thermodynamic equilibration.[1] Careful pH Control: When liberating the free base from its salt, use a stoichiometric amount of a mild base and avoid excess, which could promote racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for 2-substituted pyrrolidines like (S)-2-Methylpyrrolidine?
A1: The primary mechanism involves the formation of a transient, achiral enamine or iminium cation intermediate. The alpha-proton at the C2 position is acidic and can be abstracted under basic conditions to form an enamine. Under acidic conditions, protonation of the nitrogen can be followed by a ring-opening/closing equilibrium that proceeds through an achiral intermediate. Both pathways allow for the re-protonation or ring-closure to occur from either face of the intermediate, leading to a loss of stereochemical information.[2]
Q2: My synthesis starts from L-proline. At which steps should I be most concerned about racemization?
A2: When synthesizing from L-proline, the steps involving the modification of the carboxyl group can be critical. For example, activation of the carboxylic acid to form an acid chloride or an active ester can increase the acidity of the alpha-proton, making it more susceptible to abstraction and subsequent racemization, especially in the presence of a base.[7] Additionally, any step that involves heating in the presence of acid or base should be carefully monitored.
Q3: Can I use distillation to purify the final (S)-2-Methylpyrrolidine product?
A3: Yes, but with caution. (S)-2-Methylpyrrolidine is a relatively low-boiling liquid (boiling point ~104-106 °C). While distillation is a common purification method, prolonged heating can potentially lead to some degree of racemization. It is highly recommended to perform distillations under reduced pressure to lower the boiling point and minimize thermal stress on the molecule. Always check the enantiomeric excess of the distilled product to ensure its integrity.
Q4: Are there specific catalysts I should avoid in my synthesis to prevent racemization?
A4: Certain transition metal catalysts, especially under hydrogenation or dehydrogenation conditions at elevated temperatures, can promote racemization.[1][11] These catalysts can facilitate the formation of imine or enamine intermediates, which are achiral.[1] When using metal catalysts, it is crucial to operate at the lowest possible temperature and pressure that still allows for an efficient reaction.
Q5: How can I accurately determine the enantiomeric excess (ee) of my (S)-2-Methylpyrrolidine?
A5: The most common and reliable method is chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). This involves using a column with a chiral stationary phase that can separate the two enantiomers. Derivatization of the amine with a chiral derivatizing agent, followed by analysis using standard GC or HPLC, is another effective method.
Recommended Protocol: Stereoretentive Synthesis from (S)-Prolinol
This protocol outlines a common and reliable method for the synthesis of (S)-2-Methylpyrrolidine starting from commercially available (S)-prolinol, with a focus on minimizing racemization.[5]
Experimental Workflow
Caption: Synthetic workflow from (S)-Prolinol.
Step 1: N-Protection of (S)-Prolinol
-
Dissolve (S)-prolinol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol, which can often be used in the next step without further purification.
Step 2: Activation of the Hydroxyl Group
-
Dissolve N-Boc-(S)-prolinol (1.0 eq) in pyridine and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the tosylated intermediate.
Step 3: Reductive Cleavage of the Tosylate
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of the tosylated intermediate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF.
-
Concentrate the filtrate to obtain crude N-Boc-(S)-2-methylpyrrolidine.
Step 4: Deprotection to Yield (S)-2-Methylpyrrolidine
-
Dissolve the crude N-Boc-(S)-2-methylpyrrolidine in DCM and cool to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane dropwise.
-
Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with ether to remove any non-basic impurities.
-
Basify the aqueous layer with cold concentrated NaOH solution to pH > 12 and extract with DCM or ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent.
-
Purify the resulting (S)-2-Methylpyrrolidine by vacuum distillation.
Mechanistic Considerations for Racemization
The stability of the stereocenter at C2 is highly dependent on the reaction conditions. The diagram below illustrates the desired stereoretentive pathway versus the potential racemization pathway.
Caption: Pathways for retention vs. racemization.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
- Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available at: [Link]
- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Google Patents.
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
2-Methylpyrrolidine | C5H11N | CID 13003. PubChem - NIH. Available at: [Link]
-
A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. ResearchGate. Available at: [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. Available at: [Link]
-
Chirality amplification step of temperature cycle-induced deracemization. RSC Publishing. Available at: [Link]
-
Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate. Available at: [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. Available at: [Link]
-
Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization. PMC - NIH. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
-
19.11: Racemization. Chemistry LibreTexts. Available at: [Link]
-
Different behavior toward racemization in basic media from chiral analogs of clofibric acid, the active metabolite of the antilipidemic drug clofibrate. PubMed. Available at: [Link]
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Technical Support Center: Optimization of (S)-2-Methylpyrrolidine Catalysts
Welcome to the Technical Support Center for the optimization of reaction conditions utilizing (S)-2-Methylpyrrolidine and its derivatives as catalysts in asymmetric synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of catalyst optimization and ensure reproducible, high-yield, and enantioselective transformations.
Introduction: Understanding the Catalytic Role of (S)-2-Methylpyrrolidine
(S)-2-Methylpyrrolidine, a chiral secondary amine, is a fundamental building block in the landscape of organocatalysis. Its catalytic activity primarily stems from its ability to form a nucleophilic enamine intermediate with carbonyl donors (such as ketones and aldehydes)[1]. This chiral enamine then reacts with an electrophilic acceptor, with the stereochemical outcome of the product being guided by the chiral environment of the catalyst[1].
However, it is crucial to note that while (S)-2-Methylpyrrolidine provides a basic chiral scaffold, its application as a primary catalyst in key asymmetric reactions like Aldol, Mannich, and Michael additions is not widely documented in scientific literature[2]. This is likely due to the absence of other functional groups, such as the carboxylic acid moiety found in the highly successful catalyst L-proline, which plays a critical role in stabilizing transition states through hydrogen bonding[2]. Consequently, much of the research focuses on derivatives of (S)-2-Methylpyrrolidine, where additional functionalities are incorporated to enhance catalytic activity and stereocontrol. This guide will address the optimization of reactions involving this broader class of catalysts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common challenges encountered during experiments with pyrrolidine-based catalysts.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield | 1. Inactive Catalyst: Purity issues or improper storage. 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst loading. 3. Reagent Quality: Impurities in substrates or solvents. 4. Insufficient Catalyst Loading: May lead to a slow or stalled reaction. | 1. Ensure the catalyst is of high chemical and enantiomeric purity and has been stored under appropriate conditions (cool, dry, and inert atmosphere). 2. Systematically screen reaction parameters. Start with established protocols and vary one parameter at a time. 3. Use high-purity, anhydrous reagents and solvents, especially if the reaction is moisture-sensitive[3]. 4. Incrementally increase the catalyst loading (e.g., from 5 mol% to 20 mol%) to see if the reaction rate improves[3]. |
| Low Enantiomeric Excess (ee%) | 1. Suboptimal Reaction Temperature: Temperature is a critical factor influencing enantioselectivity. 2. Incorrect Solvent Choice: The solvent significantly influences the transition state geometry. 3. Competing Uncatalyzed Reaction: A non-selective background reaction may be occurring. 4. Product Racemization: The product may be racemizing under the reaction or work-up conditions. | 1. Lowering the reaction temperature often enhances enantioselectivity by making the transition states leading to the major and minor enantiomers more energetically distinct. Consider running the reaction at 0 °C, -20 °C, or even lower[1][3]. 2. Screen a range of solvents with varying polarities. Non-polar solvents can sometimes provide better stereocontrol[3]. 3. Adjust reaction conditions (e.g., lower temperature, different catalyst loading) to favor the catalyzed pathway[1]. 4. Check the stability of the product under the reaction conditions and during purification. A milder work-up or purification method may be necessary. |
| Poor Reproducibility | 1. Inconsistent Catalyst Quality: Batch-to-batch variations. 2. Variations in Reagent/Solvent Purity: Using reagents or solvents from different suppliers or of different grades. 3. Inconsistent Reaction Setup and Monitoring: Variations in stirring speed, temperature control, or reaction time. 4. Atmospheric Moisture: Contamination with water can affect catalyst activity and selectivity. | 1. Use a catalyst from a reliable source or purify it before use[1]. 2. Use reagents and solvents from the same batch or with consistent purity specifications for a series of experiments[1]. 3. Ensure consistent setup, including stirring speed, and accurate temperature control and monitoring[1]. 4. If the reaction is sensitive to moisture, use oven-dried glassware and run the reaction under an inert atmosphere (e.g., nitrogen or argon)[3]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions catalyzed by (S)-2-Methylpyrrolidine derivatives?
A1: Derivatives of (S)-2-Methylpyrrolidine are versatile catalysts for a range of asymmetric transformations, including:
-
Aldol Reactions: Formation of β-hydroxy carbonyl compounds[1].
-
Michael Additions: Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds[1].
-
Mannich Reactions: Synthesis of β-amino carbonyl compounds[4][5][6].
-
Cycloadditions: Formation of cyclic compounds[7].
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading, typically expressed in mol%, is a critical parameter. Higher catalyst loading generally leads to faster reaction rates but can increase costs and complicate product purification[1]. Conversely, lower catalyst loading is more economical but may result in slower reactions[1]. Optimization is key to finding the lowest effective catalyst loading that maintains a good reaction rate and high yield[1]. For some reactions, reducing catalyst loading can also improve selectivity by minimizing side reactions[8].
Q3: What initial checks should I perform when a reaction results in low enantioselectivity?
A3: When encountering low enantioselectivity, a systematic check of your starting materials and reaction setup is crucial. Key initial checks include:
-
Catalyst Purity: Ensure the catalyst is of high chemical and enantiomeric purity, as impurities can lead to non-selective side reactions[1].
-
Reagent and Solvent Purity: Verify the purity of your substrates and solvents. Acidic or basic impurities can disrupt the catalytic cycle[1].
-
Anhydrous Conditions: Ensure that the reaction is performed under strictly anhydrous conditions if it is moisture-sensitive[3].
-
Reaction Conditions: Confirm that the temperature, concentration, and stirring are precisely controlled and consistent with established protocols[1].
Q4: Can additives be used to improve the performance of these catalysts?
A4: Yes, additives can significantly influence both reactivity and enantioselectivity. For instance, in Michael additions, a Brønsted acid additive can accelerate the formation of the enamine intermediate[9]. In some cases, a small amount of water can be beneficial, potentially by facilitating proton transfer steps or helping to create a more compact transition state[3].
Experimental Protocols and Methodologies
Protocol 1: General Procedure for Asymmetric Aldol Reaction Optimization
This protocol provides a starting point for optimizing an asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a pyrrolidine derivative.
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add the ketone (5.0-10.0 equiv).
-
Catalyst Addition: Add the (S)-2-Methylpyrrolidine derivative catalyst (typically 10-20 mol%).
-
Temperature Control: Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the organic layer, concentrate, and purify the product by column chromatography. Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC, respectively.
Protocol 2: General Procedure for Asymmetric Michael Addition Optimization
This protocol outlines a general procedure for the optimization of a Michael addition of an aldehyde to a nitroolefin.
-
Reaction Setup: To a solution of the nitroolefin (1.0 equiv) in the chosen solvent, add the aldehyde (2.0-3.0 equiv).
-
Catalyst Addition: Add the (S)-2-Methylpyrrolidine derivative catalyst (typically 10-20 mol%).
-
Temperature and Additives: Stir the reaction at the desired temperature. If necessary, add a co-catalyst or additive (e.g., a weak acid).
-
Monitoring: Monitor the reaction by TLC or GC/LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture and directly purify by column chromatography.
-
Analysis: Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.
Visualization of Workflows and Logic
Experimental Workflow for Reaction Optimization
Caption: A decision tree to troubleshoot experiments resulting in low enantioselectivity.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Synthesis of Chiral 2‐(Anilinophenylmethyl)pyrrolidines and 2‐(Anilinodiphenylmethyl)pyrrolidine and Their Application to Enantioselective Borane Reduction of Prochiral Ketones as Chiral Catalysts. Sci-Hub. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. Available at: [Link]
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO. Wiley Online Library. Available at: [Link]
-
Optimization of the reaction conditions for the Michael addition of.... ResearchGate. Available at: [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. Available at: [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]
-
Optimization of Catalyst Loading and Scale. ResearchGate. Available at: [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. Available at: [Link]
-
Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. Available at: [Link]
-
ChemInform Abstract: (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine-Catalyzed Efficient Stereoselective Michael Addition of Cyclohexanone and Cyclopentanone to Nitroolefins. ResearchGate. Available at: [Link]
-
Catalyst screening and Michael addition optimization a . Download Table. ResearchGate. Available at: [Link]
-
Mannich reaction of cyclic ketimines 2 with unmodified aldehydes 14.... ResearchGate. Available at: [Link]
-
-
Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. Available at: [Link]
-
-
Mannich reaction. Wikipedia. Available at: [Link]
-
Mannich Reaction. Organic Chemistry Portal. Available at: [Link]
-
Mannich Reaction. Chemistry LibreTexts. Available at: [Link]
-
N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. ACS Publications. Available at: [Link]
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- 9. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Technical Support Center: Enhancing Enantioselectivity with Modified (S)-2-Methylpyrrolidine Catalysts
Prepared by: Senior Application Scientist, Asymmetric Catalysis Division
Welcome to the technical support center for our advanced line of modified (S)-2-Methylpyrrolidine organocatalysts. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of aminocatalysis to construct complex chiral molecules. We understand that achieving high enantioselectivity requires a nuanced understanding of the catalytic system. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome common experimental hurdles and maximize your success.
Section 1: Core Principles - Why Modify (S)-2-Methylpyrrolidine?
The basic (S)-pyrrolidine scaffold is a cornerstone of organocatalysis, primarily operating through enamine or iminium ion intermediates.[1][2] However, to achieve the exceptional levels of enantioselectivity required in modern synthesis, modifications are essential. The most successful modifications, such as the attachment of bulky diarylprolinol silyl ethers, are not arbitrary; they are engineered to create a highly defined and sterically hindered chiral environment around the reactive intermediate.[3][4][5]
The Causality of Enantioselection:
-
Enamine/Iminium Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl substrate (e.g., an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion.[6][7][8] This is the primary activation mode.
-
Creation of a Chiral Pocket: Large substituents, like the bis(3,5-bis(trifluoromethyl)phenyl)trimethylsiloxymethyl group, effectively block one face of the planar enamine or iminium intermediate.[9][10]
-
Stereodirected Attack: This steric shielding forces an incoming electrophile (for enamine catalysis) or nucleophile (for iminium catalysis) to approach from the less hindered face, leading to the preferential formation of one enantiomer.[9]
-
Catalyst Regeneration: After the key bond-forming step, the intermediate is hydrolyzed, releasing the enantioenriched product and regenerating the catalyst for the next cycle.[7][11]
Catalytic Cycle of a Diarylprolinol Silyl Ether Catalyst in a Michael Addition
Caption: General catalytic cycle for an asymmetric Michael addition.
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses the most common issues encountered during experimentation.
Issue 1: Low Enantiomeric Excess (ee)
Q: My reaction yields the desired product, but the enantiomeric excess is significantly lower than reported values. What are the likely causes?
A: Low ee is a classic optimization problem. The root cause often lies in factors that disrupt the highly organized transition state required for stereodifferentiation.
-
Cause 1: Catalyst Integrity: Has the catalyst degraded? Diarylprolinol silyl ethers can be sensitive to moisture and strong acids/bases over time, leading to desilylation or other decomposition pathways.
-
Solution: Ensure your catalyst is stored under an inert atmosphere (N₂ or Ar) and away from light. If degradation is suspected, purify the catalyst by column chromatography or use a fresh batch.
-
-
Cause 2: Solvent Effects: The solvent plays a critical role in stabilizing the transition state. A suboptimal solvent can lead to alternative, less-ordered reaction pathways.
-
Solution: Screen a range of solvents. While non-polar solvents like toluene or chloroform are common starting points, polar aprotic solvents (e.g., CH₃CN, THF) or even protic solvents can be optimal for certain transformations.[12] The presence of trace amounts of water can sometimes be beneficial, but it must be controlled.[13][14]
-
-
Cause 3: Temperature: Reaction temperature directly influences the energy difference (ΔΔG‡) between the two diastereomeric transition states.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly enhance enantioselectivity by favoring the lower-energy transition state.
-
-
Cause 4: Additives/Co-catalysts: Many of these reactions require an acidic additive to promote the formation of the reactive iminium ion.[15] The nature and concentration of this acid are crucial.
-
Solution: Screen weak Brønsted acids (e.g., benzoic acid, acetic acid). The pKa and steric bulk of the acid can fine-tune the reactivity and selectivity. Avoid strong acids which can degrade the catalyst.
-
-
Cause 5: Substrate Purity: Impurities in the starting material, particularly acidic or basic functionalities, can interfere with the catalyst.
-
Solution: Purify your substrates immediately before use. For aldehydes prone to oxidation, flash chromatography can remove the corresponding carboxylic acid, which is a common catalyst poison.
-
Troubleshooting Flowchart for Low Enantioselectivity
Caption: A step-by-step decision tree for troubleshooting low ee.
Issue 2: Poor Yield / Low Conversion
Q: The reaction is highly selective but the conversion is very low, even after extended reaction times. What should I do?
A: Low conversion points to issues with catalyst activity or reaction conditions that are too mild.
-
Cause 1: Insufficient Catalyst Loading: While optimizing for cost and efficiency is important, too low a catalyst loading can stall the reaction, especially if trace impurities are present.[12]
-
Solution: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%).
-
-
Cause 2: Catalyst Inhibition: As mentioned, acidic impurities from aldehyde oxidation can inhibit the catalyst. Water can also be inhibitory in some systems by competing for the catalyst or hydrolyzing the enamine intermediate too quickly.
-
Solution: Use freshly purified reagents. Ensure solvents are rigorously dried if the reaction is known to be water-sensitive. Adding molecular sieves can be an effective strategy.
-
-
Cause 3: Reaction Concentration: Very dilute conditions can slow down bimolecular reactions.
-
Solution: Increase the concentration of the reaction. Typical concentrations range from 0.1 M to 0.5 M.
-
-
Cause 4: Temperature Too Low: While low temperatures are good for selectivity, they also decrease the reaction rate.
-
Solution: Find a balance. If you have excellent ee but low conversion at -20 °C, try running the reaction at 0 °C or room temperature to improve the rate, and then re-evaluate the ee.
-
Issue 3: Inconsistent Results / Poor Reproducibility
Q: I ran the same reaction twice under identical conditions and got different results. Why?
A: Poor reproducibility is frustrating and often points to subtle, uncontrolled variables.
-
Cause 1: Atmospheric Moisture/Oxygen: Many organocatalytic reactions are sensitive to air and moisture. A flask that was not properly dried or an inert atmosphere that was not well-maintained can introduce variability.
-
Solution: Use oven- or flame-dried glassware. Employ standard Schlenk line or glovebox techniques for setting up reactions.
-
-
Cause 2: Solvent Quality: Different batches or grades of solvent can have varying levels of stabilizers, water, or other impurities.
-
Solution: Use a freshly purified or newly opened bottle of high-purity solvent for a series of related experiments.
-
-
Cause 3: Reagent "Age": Aldehydes can dimerize, polymerize, or oxidize upon standing. Nitroolefins can be unstable.
-
Solution: Always use freshly purified or acquired starting materials. Check purity by ¹H NMR before each use.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the best modified (S)-2-Methylpyrrolidine catalyst for my specific transformation? A1: Catalyst selection is substrate-dependent. The electronic and steric properties of the α-substituent on the pyrrolidine ring are paramount.[9][10]
-
For Michael Additions & Diels-Alder Reactions: The Jørgensen-Hayashi type catalysts, specifically diarylprolinol silyl ethers, are the gold standard.[3][4][15][16] The bulky diaryl groups provide the necessary steric shielding. Catalysts with electron-withdrawing groups on the aryl rings (e.g., -CF₃) are often more robust and can provide higher selectivity.
-
For Aldol Reactions: While diarylprolinol silyl ethers are effective, simpler (S)-proline and its derivatives can also be highly effective, often requiring a co-catalyst.[5][17][18]
-
General Rule: Start with the most sterically demanding catalyst available, such as (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)trimethylsiloxymethyl]pyrrolidine. Its effectiveness across a wide range of reactions makes it a privileged catalyst.[4]
Q2: What is the optimal catalyst loading? A2: This is a balance between reaction rate, cost, and purity. A typical starting point is 5-10 mol%. For difficult substrates or very fast reactions, loadings can be increased to 20 mol%. For highly active systems or on an industrial scale, loadings can often be reduced to 1 mol% or even lower.[19]
Q3: How should I monitor the reaction progress and determine enantioselectivity? A3:
-
Reaction Progress: Thin Layer Chromatography (TLC) is the quickest method. For more quantitative analysis, ¹H NMR or GC-MS of aliquots taken from the reaction mixture is recommended.
-
Enantioselectivity: The gold standard is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). You will need to develop a separation method for the racemic product first to identify the peaks corresponding to each enantiomer.
Section 4: Data Presentation
The choice of the aryl substituents on the prolinol moiety has a profound impact on catalyst performance. Below is a summary of results for a model asymmetric Michael addition of propanal to β-nitrostyrene.
Table 1: Effect of Catalyst Aryl Substitution on Enantioselectivity
| Catalyst α-Substituent | Aryl Group (Ar) | Yield (%) | ee (%) | Source |
| (S)-Diphenylprolinol TMS Ether | Phenyl | 95 | 92 | [15] |
| (S)-Di(1-naphthyl)prolinol TMS Ether | 1-Naphthyl | 88 | 95 | [15] |
| (S)-Di(3,5-xylyl)prolinol TMS Ether | 3,5-Dimethylphenyl | 97 | 96 | [16] |
| (S)-Di(3,5-bis(CF₃)phenyl)prolinol TMS Ether | 3,5-Bis(trifluoromethyl)phenyl | 99 | >99 | [13][16] |
Conditions: Propanal (10 equiv.), β-nitrostyrene (1.0 equiv.), catalyst (10 mol%), benzoic acid (10 mol%), Toluene, 4 °C. Data is representative and synthesized from multiple sources.
Section 5: Experimental Protocol
Validated Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol is a robust starting point for many aldehyde-nitroolefin coupling reactions.
Materials:
-
(S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)trimethylsiloxymethyl]pyrrolidine (10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv, e.g., 0.5 mmol, 74.5 mg)
-
Benzoic Acid (10 mol%, 0.05 mmol, 6.1 mg)
-
Propanal (10 equiv., 5.0 mmol, 0.36 mL), freshly distilled
-
Toluene (Anhydrous, 0.2 M relative to nitroalkene, 2.5 mL)
-
Oven-dried 10 mL round-bottom flask with a magnetic stir bar
Procedure:
-
Setup: To the oven-dried flask under an argon or nitrogen atmosphere, add the (S)-2-Methylpyrrolidine catalyst and benzoic acid.
-
Solvent Addition: Add the anhydrous toluene via syringe and stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Cooling: Cool the flask to the desired reaction temperature (e.g., 4 °C) in a cooling bath.
-
Reagent Addition: Add the trans-β-nitrostyrene to the stirred solution. Follow immediately with the addition of freshly distilled propanal via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 4 °C. Monitor the consumption of the nitrostyrene by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to afford the desired γ-nitro aldehyde product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
References
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
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Klier, L., Tur, F., Poulsen, P. H., & Jørgensen, K. A. (2017). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 46(4), 1080-1102. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 7(2), 165-168. [Link]
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Sollenberger, M. J., & Stork, G. (1967). Mechanism of enamine hydrolysis. Journal of the American Chemical Society, 89(16), 4059-4069. [Link]
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Marigo, M., Bertelsen, S., Landa, A., & Jørgensen, K. A. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 44(8), 603-613. [Link]
-
Hayashi, Y., Itoh, T., Ishikawa, H., & Nishiyama, T. (2006). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 8(19), 4235-4238. [Link]
-
Ho, G. A., & Gellman, S. H. (2007). Importance of the Nature of α-Substituents in Pyrrolidine Organocatalysts in Asymmetric Michael Additions. The Journal of Organic Chemistry, 72(16), 6214-6223. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Enamine Formation. [Link]
-
Hayashi, Y., Samanta, S., Gotoh, H., & Ishikawa, H. (2008). Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water. Angewandte Chemie International Edition, 47(35), 6634-6637. [Link]
-
List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]
-
ResearchGate. (n.d.). Importance of the Nature of α-Substituents in Pyrrolidine Organocatalysts in Asymmetric Michael Additions. [Link]
-
Alza, E., & Pericàs, M. A. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 163. [Link]
-
Alza, E., Cativiela, C., & Pericàs, M. A. (2009). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 11(21), 4982-4985. [Link]
-
Dal-Pozzo, A., & Benaglia, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. International Journal of Molecular Sciences, 24(5), 4504. [Link]
-
Kaźmierczak, M., & Gawroński, J. (2019). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 24(21), 3841. [Link]
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Vertex AI Search Result[22]
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Ashenhurst, J. (2010). All About Enamines. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Enamine. [Link]
-
Guérin, C., & Vo-Thanh, G. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 54(17), 3691-3708. [Link]
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Houk, K. N., & List, B. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 124(43), 12926-12927. [Link]
-
Dal-Pozzo, A., & Benaglia, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. International Journal of Molecular Sciences, 24(5), 4504. [Link]
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- 31. Silyl-modified analogues of 2-tritylpyrrolidine: synthesis and applications in asymmetric organocatalysis. | Semantic Scholar [semanticscholar.org]
- 32. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
Stability issues of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate under acidic conditions
Welcome to the technical support resource for professionals utilizing (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate in their research and development endeavors. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered stability issues, particularly under acidic conditions. The information herein is curated to ensure scientific integrity and provide actionable insights for your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability important?
This compound is a chiral organic salt. It combines the chiral amine (S)-2-methylpyrrolidine with a strong acid, p-toluenesulfonic acid (also known as tosic acid or TsOH). This salt is often used as a precursor or a resolving agent in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2]
The stability of this salt is crucial because any degradation can lead to impurities in the final product, potentially affecting its efficacy, safety, and regulatory approval. Understanding its behavior, especially in acidic environments commonly used in organic synthesis, is paramount for process control and achieving desired outcomes.
Q2: I'm observing a decrease in yield and the formation of unknown impurities when using this compound in an acidic reaction. What could be the cause?
This is a common issue that can stem from the inherent reactivity of the components of the salt under acidic conditions. The primary concern is the potential for acid-catalyzed degradation of either the pyrrolidine ring or the tosylate counter-ion.
Several factors could be at play:
-
Hydrolysis of the Tosylate: While tosylates are generally good leaving groups, under certain acidic conditions, the tosylate anion could potentially undergo hydrolysis, although this is less common than reactions involving the pyrrolidine moiety.[3]
-
Acid-Catalyzed Ring Opening of the Pyrrolidine: The pyrrolidine ring, although a saturated heterocycle, can be susceptible to ring-opening reactions under harsh acidic conditions, potentially leading to the formation of various byproducts.[4]
-
Formation of Heat Stable Salts: In amine-based systems, the reaction with acidic contaminants can lead to the formation of "heat stable salts" (HSS).[5] These are salts that do not readily dissociate upon heating and can reduce the availability of the free amine, leading to lower yields and potential for corrosion.[5]
Q3: What are the typical storage and handling recommendations for this compound to ensure its stability?
Proper storage and handling are critical to maintain the integrity of this compound. Based on supplier recommendations and general laboratory best practices, the following guidelines should be followed:
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, with some suppliers recommending refrigeration (2-8°C).[6][7] The container should be tightly sealed to prevent moisture absorption and exposure to air.[6][8]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8] Handle the compound in a well-ventilated area or under a fume hood.[9] Avoid creating dust.[10]
Q4: Are there specific acidic conditions that are known to be particularly detrimental to the stability of this salt?
Yes, the strength and type of acid, as well as the reaction temperature and duration, can significantly impact the stability of this compound.
-
Strong, non-nucleophilic acids at elevated temperatures are more likely to promote degradation pathways like ring-opening of the pyrrolidine.
-
Prolonged reaction times in acidic media can increase the likelihood of side reactions and impurity formation.
-
The presence of oxidizing agents in acidic conditions can also lead to the degradation of the pyrrolidine ring.
It is crucial to carefully select the acidic conditions for your reaction and to monitor the reaction progress closely to minimize degradation.
Q5: How can I monitor the stability and purity of my this compound sample?
Several analytical techniques can be employed to assess the purity and detect any degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of the compound and quantifying any impurities. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify any degradation products by comparing the spectra to that of a pure standard.[13]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of any impurities, which can provide clues to their structures and formation pathways.[11][14]
II. Troubleshooting Guides
This section provides structured guidance for troubleshooting specific experimental issues.
Troubleshooting Scenario 1: Unexpected Side Product Formation
Issue: During a reaction workup involving an acidic wash, you observe a new, unexpected spot on your TLC plate or a new peak in your HPLC chromatogram.
Potential Cause: Acid-catalyzed degradation of the (S)-2-Methylpyrrolidine moiety.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side product formation.
Detailed Steps:
-
Isolate and Characterize: The first step is to isolate the impurity, if possible, and characterize it using analytical techniques like LC-MS and NMR to determine its structure. This information is crucial for understanding the degradation pathway.
-
Hypothesize Pathway: Based on the structure of the impurity, propose a plausible chemical mechanism for its formation. For instance, the presence of a linear amine impurity might suggest an acid-catalyzed ring-opening of the pyrrolidine.[4]
-
Modify Conditions:
-
Acid Choice: If a strong acid like HCl or H₂SO₄ was used, consider switching to a weaker organic acid such as acetic acid or formic acid.
-
Temperature Control: Perform the acidic wash or reaction at a lower temperature (e.g., 0 °C or below) to slow down potential degradation reactions.
-
Time Management: Minimize the time the compound is in contact with the acidic medium.
-
-
Monitor Progress: Continuously monitor the reaction or workup process using TLC or HPLC to track the formation of the impurity under the modified conditions.
Troubleshooting Scenario 2: Low Yield and Incomplete Reaction
Issue: The reaction is sluggish, and the yield of the desired product is consistently low, with a significant amount of starting material remaining.
Potential Cause: Formation of a stable salt between the pyrrolidine nitrogen and the acid, reducing the concentration of the reactive free amine. This is analogous to the formation of heat stable salts in industrial amine processes.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Hypothesize Salt Formation: The primary hypothesis is that the acidic conditions are protonating the pyrrolidine nitrogen, forming a stable ammonium salt that is unreactive in the desired transformation.
-
Increase Basicity:
-
Add a Base: Introduce a non-nucleophilic base to the reaction mixture to neutralize the acid and liberate the free (S)-2-methylpyrrolidine. Examples include proton sponges or sterically hindered amines like diisopropylethylamine (DIPEA).
-
Biphasic System: Consider a biphasic reaction system where the this compound is in an aqueous phase with a base (e.g., NaOH or K₂CO₃) to generate the free amine, which is then extracted into the organic phase containing the other reactants.
-
-
Monitor Free Amine: Use a suitable analytical method, such as GC-MS or a derivatization-HPLC method, to monitor the concentration of the free (S)-2-methylpyrrolidine in the reaction mixture.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the stability analysis of this compound.
Protocol 1: HPLC Method for Purity Analysis and Degradation Monitoring
This protocol outlines a general HPLC method for assessing the purity of this compound and monitoring its degradation under acidic conditions.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound sample
-
Acidic solution for stability testing (e.g., 0.1 M HCl)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
For the stability study, mix an aliquot of the stock solution with the acidic solution and incubate at the desired temperature.
-
At specified time points, withdraw an aliquot of the stability sample, neutralize it with a base (if necessary), and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm and 254 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the starting material as the percentage of the main peak area relative to the total peak area.
-
For the stability samples, monitor the decrease in the main peak area and the increase in the areas of any new peaks over time.
-
Protocol 2: Sample Preparation for NMR Analysis of Degradation Products
This protocol describes how to prepare a sample from a stability study for analysis by NMR to identify potential degradation products.
Materials:
-
This compound
-
Acidic solution for stability testing
-
Deuterated solvent (e.g., D₂O, MeOD-d₄)
-
NMR tubes
Procedure:
-
Forced Degradation:
-
Dissolve a known amount of this compound in the acidic solution.
-
Heat the solution at an elevated temperature (e.g., 60-80 °C) for a sufficient period to induce degradation (monitor by HPLC).
-
-
Sample Preparation for NMR:
-
Lyophilize or carefully evaporate the solvent from the degraded sample to obtain a solid residue.
-
Dissolve the residue in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Consider advanced NMR experiments like COSY and HSQC to aid in structure elucidation of the degradation products.
-
IV. Data Summary
The following table summarizes the key stability-related properties of this compound.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₉NO₃S | [7] |
| Molecular Weight | 257.35 g/mol | [15] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | 2-8°C, sealed in dry environment | [7] |
| Incompatible Materials | Strong oxidizing agents | [6] |
| Potential Degradation Pathways | Acid-catalyzed ring-opening of the pyrrolidine moiety, hydrolysis of the tosylate (less likely) | [3][4] |
V. References
-
Allen, A. D., et al. (n.d.). Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. Journal of the American Chemical Society.
-
Fisher Scientific. (2014, November 4). Safety Data Sheet.
-
ResearchGate. (n.d.). Scheme 1. Scope of the Ring Opening of Pyrrolidines a.
-
Sigma-Aldrich. (2025, July 30). Safety Data Sheet.
-
BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
-
BenchChem. (n.d.). A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)-2-Methylpiperazine and Tartaric Acid Salts.
-
BenchChem. (n.d.). Spectroscopic Analysis of 2-Methylpyrrolidine: A Technical Guide.
-
BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
-
Google Patents. (n.d.). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
-
MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
-
NIH. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1.
-
PubChem. (n.d.). (2s,4s)-4-Methylpyrrolidine-2-carboxylic acid.
-
PubChem. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid.
-
PubChem. (n.d.). 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1).
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
-
ResearchGate. (n.d.). Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products.
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
-
Apollo Scientific. (n.d.). Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride.
-
Loba Chemie. (n.d.). N-METHYL–2-PYRROLIDONE FOR HPLC.
-
Arctom Scientific. (n.d.). CAS NO. 1212353-38-2 | this compound.
-
FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
-
PubMed. (2025, December 1). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry.
-
atsdr.cdc.gov. (n.d.). ANALYTICAL METHODS.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 6. fishersci.com [fishersci.com]
- 7. arctomsci.com [arctomsci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 12. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | C12H19NO3S | CID 20706077 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-2-Methylpyrrolidine in Organocatalysis
Welcome to the technical support center for the application of (S)-2-Methylpyrrolidine in organocatalysis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is to deliver not just procedural steps, but the underlying scientific principles to empower you to overcome common challenges in your asymmetric synthesis endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered when using (S)-2-Methylpyrrolidine and its derivatives as organocatalysts.
Q1: What is the primary catalytic mechanism of (S)-2-Methylpyrrolidine?
A1: (S)-2-Methylpyrrolidine, a chiral secondary amine, functions as an organocatalyst primarily through an enamine-based mechanism, analogous to L-proline.[1] The catalytic cycle begins with the formation of a nucleophilic enamine between the secondary amine of the catalyst and a carbonyl donor, such as a ketone or an aldehyde. This chiral enamine then attacks an electrophilic acceptor. The stereochemical outcome of the reaction is dictated by the chiral environment established by the catalyst's scaffold during this attack.[1][2]
Q2: For which asymmetric reactions is (S)-2-Methylpyrrolidine typically employed?
A2: Derivatives of 2-Methylpyrrolidine are versatile catalysts for a variety of asymmetric transformations, most notably:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1]
-
Aldol Reactions: The formation of β-hydroxy carbonyl compounds through the creation of new carbon-carbon bonds.[1]
Q3: How does catalyst loading influence the reaction outcome?
A3: Catalyst loading, typically expressed in mol%, is a critical parameter to optimize. A higher catalyst loading generally accelerates the reaction rate but can increase costs and complicate the purification of the final product.[1] Conversely, a lower catalyst loading is more economical but may lead to slower reaction times or incomplete conversion.[1] The key is to identify the lowest effective catalyst loading that maintains a satisfactory reaction rate and high yield.[1]
Q4: Is (S)-2-Methylpyrrolidine always an effective catalyst?
A4: While it serves as a foundational chiral pyrrolidine structure, it's important to note that scientific literature suggests (S)-2-Methylpyrrolidine by itself may not be an effective catalyst for benchmark asymmetric reactions like Aldol, Mannich, and Michael additions.[3] Its efficacy is often lower than L-proline and its derivatives, which possess a carboxylic acid moiety that is crucial for stabilizing transition states via hydrogen bonding.[3] For this reason, derivatives of (S)-2-Methylpyrrolidine are often designed to incorporate additional functional groups to enhance their catalytic activity and stereocontrol.
II. Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee%) is a frequent challenge in organocatalytic reactions. The following guide provides a systematic approach to diagnosing and resolving this issue.
Problem: The enantiomeric excess of my product is lower than expected.
Initial Checks:
-
Catalyst Purity: Verify the chemical and enantiomeric purity of your (S)-2-Methylpyrrolidine catalyst. Impurities can introduce non-selective catalytic pathways, significantly diminishing enantioselectivity.[1]
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are anhydrous. Water and other protic impurities can interfere with the catalytic cycle.[4] Basic impurities, in particular, can disrupt the catalytic process.[1]
-
Reaction Setup: Confirm that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are air-sensitive. Ensure consistent and efficient stirring.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Troubleshooting Steps:
-
Step 1: Optimize Reaction Temperature: Lowering the reaction temperature is often the most effective initial step to improve enantioselectivity.[1] Reactions can be cooled to 0 °C, -20 °C, or even lower.
-
Step 2: Screen Solvents: The solvent plays a critical role in the transition state, thereby influencing enantioselectivity.[4][5] The polarity and coordinating ability of the solvent can alter the conformation of the catalyst-substrate complex.[4] It is advisable to screen a range of solvents with varying polarities. Non-coordinating solvents are often preferred as they minimize interference with the catalyst-substrate interaction.[4]
-
Step 3: Adjust Catalyst Loading: While seemingly counterintuitive, both increasing and decreasing catalyst loading can impact enantioselectivity. A competing, non-catalyzed background reaction can lower the overall ee. Adjusting the catalyst loading can help favor the catalyzed, stereoselective pathway.[1]
-
Step 4: Consider Additives: In some cases, the use of additives can enhance enantioselectivity. For instance, in proline-catalyzed aldol reactions, the addition of a Brønsted acid like D-camphorsulfonic acid has been shown to improve both yield and ee.[5] For prolinamide catalysts that lack a hydrogen-bond donor group, a co-catalyst with an acidic hydroxyl group may be necessary to achieve good performance.[6]
III. Catalyst Loading Optimization Data
The optimal catalyst loading for (S)-2-Methylpyrrolidine and its derivatives is highly dependent on the specific reaction, substrates, and conditions. The following table summarizes typical catalyst loading ranges and conditions for common reaction types.
| Reaction Type | Catalyst Loading (mol%) | Typical Solvents | Temperature (°C) | Key Considerations |
| Michael Addition | 5 - 20 | Toluene, CH₂Cl₂, THF, Methylcyclohexane | -20 to 25 | Lower temperatures and non-polar solvents often favor higher enantioselectivity.[7] |
| Aldol Reaction | 10 - 30 | DMSO, CH₂Cl₂, Chloroform, Water | 0 to 25 | Protic solvents can sometimes be beneficial, and the use of co-catalysts may be required.[5][8] |
| [3+2] Cycloaddition | 5 - 10 | CH₂Cl₂, Toluene | 0 to 25 | Often requires a metal co-catalyst (e.g., Cu(I) or Ag(I)) for efficient transformation.[9] |
IV. Experimental Protocol: Optimizing Catalyst Loading for a Michael Addition
This protocol provides a general framework for optimizing the catalyst loading of a (S)-2-Methylpyrrolidine derivative in an asymmetric Michael addition of an aldehyde to a nitroalkene.
Materials:
-
(S)-2-Methylpyrrolidine derivative (organocatalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for monitoring reaction progress and determining ee% (e.g., TLC, GC, HPLC)
Procedure:
-
Reaction Setup: In a series of flame-dried reaction vials under an inert atmosphere, add the nitroalkene (1.0 equiv) and the chosen anhydrous solvent.
-
Catalyst Addition: To each vial, add a different loading of the (S)-2-Methylpyrrolidine derivative (e.g., 2 mol%, 5 mol%, 10 mol%, and 20 mol%).
-
Reaction Initiation: Add the aldehyde (1.5 - 2.0 equiv) to each vial and commence stirring at a controlled temperature (e.g., room temperature).
-
Monitoring: Monitor the progress of each reaction by TLC or another suitable technique. Note the time required for the consumption of the limiting reagent at each catalyst loading.
-
Work-up: Upon completion, quench the reactions with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess of the purified product for each reaction using chiral HPLC or GC analysis.
Data Analysis:
Compare the reaction times, yields, and enantiomeric excesses obtained at each catalyst loading to determine the optimal conditions that provide a balance of reaction efficiency and stereoselectivity.
Catalytic Cycle Visualization:
Caption: Generalized enamine catalytic cycle for pyrrolidine derivatives.
V. References
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. BenchChem.
-
BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. BenchChem.
-
BenchChem. (2025). Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions. BenchChem.
-
BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem.
-
BenchChem. (2025). Technical Support Center: Optimizing 2-Methylpyrrolidine Catalysis. BenchChem.
-
BenchChem. (2025). Technical Support Center: Improving Reaction Times for 2-Pyrrolidone Derivatization. BenchChem.
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Almasi, D., Alonso, D. A., & Nájera, C. (2007). Optimization of Catalyst Loading and Scale-Up in the Organocatalytic Michael Addition of 1,3-Dicarbonyl Compounds to α,β-Unsaturated Aldehydes. Advanced Synthesis & Catalysis, 349(8-9), 1547-1552.
-
BenchChem. (2025). Benchmarking 2-Methylpyrrolidine Catalysts Against Known Standards: A Comparative Guide. BenchChem.
-
ResearchGate. (n.d.). Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for (S)-1-Boc-2-(aminomethyl)pyrrolidine Catalyzed Aldol Reactions. BenchChem.
-
ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases.... ResearchGate.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine. BenchChem.
-
Wikipedia. (2023). Organocatalysis. Wikipedia. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine-Catalyzed Efficient Stereoselective Michael Addition of Cyclohexanone and Cyclopentanone to Nitroolefins. ResearchGate.
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Michael addition of.... ResearchGate.
-
Royal Society of Chemistry. (2023). Heterogeneous organocatalysis: the proline case. Royal Society of Chemistry.
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
-
MDPI. (2022). A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. MDPI.
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Radical Mediated Asymmetric Organocatalysis: Catalyst Design and Stereocontrol Strategies.
-
Chen, P., & Arnold, F. H. (2020). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Proceedings of the National Academy of Sciences, 117(42), 26063-26070.
-
BenchChem. (2025). Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones. BenchChem.
-
Ramapanicker, R., & Suseela, Y. (2019). d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions. The Journal of Organic Chemistry, 84(3), 1523-1533. [Link]
-
Das, A., et al. (2021). Electro- and photochemical H2 generation by Co(ii) polypyridyl-based catalysts bearing ortho-substituted pyridines. Dalton Transactions, 50(3), 964-974.
-
Trost, B. M., & Fraisse, P. L. (2018). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 74(38), 5345-5356.
-
Denmark, S. E., & Gould, N. D. (2012). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. Journal of the American Chemical Society, 134(42), 17619-17631.
-
Castán, A., et al. (2018). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Organic & Biomolecular Chemistry, 16(6), 924-935. [Link]
-
National Center for Biotechnology Information. (2023). Direct Homogeneous Synthesis of Compounds with Two O Atoms and Long-Chain Hydrocarbons from CO and H2: Co–Ru/N-methylpyrrolidone Catalyst.
-
Royal Society of Chemistry. (2021). Synergistic effect of Co catalysts with atomically dispersed CoNx active sites on ammonia borane hydrolysis for hydrogen generation. Journal of Materials Chemistry A.
-
Williams, C. K., et al. (2020). Understanding metal synergy in heterodinuclear catalysts for the copolymerization of CO2 and epoxides. Nature Chemistry, 12(4), 372-380. [Link]
-
National Center for Biotechnology Information. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach.
-
Semantic Scholar. (n.d.). The effect of solvent on the catalytic properties of microperoxidase-11.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
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- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Work-up procedures for reactions involving (S)-2-Methylpyrrolidine tosylate
Welcome to the technical support guide for (S)-2-Methylpyrrolidine Tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on work-up procedures and troubleshoot common issues encountered during its use in chemical synthesis. The chiral pyrrolidine scaffold is a critical structural motif in numerous pharmaceuticals and catalysts, making robust and efficient protocols essential for success.[1][2][3] This guide combines theoretical principles with practical, field-proven solutions to ensure the integrity and purity of your final product.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each procedural step.
Issue 1: Low or No Product Yield After Aqueous Work-up
Question: I've performed my reaction using (S)-2-Methylpyrrolidine as a nucleophile (generated in situ from the tosylate salt) and after an aqueous work-up, I have very little of my desired product in the organic layer. Where did my product go?
Potential Causes:
-
Product is Water-Soluble as a Protonated Amine: The most common cause is the acidic nature of the reaction medium or the work-up conditions. If your product contains the basic 2-methylpyrrolidine moiety, it will be protonated in the presence of acid, forming a water-soluble ammonium salt which partitions into the aqueous layer.
-
Insufficient Basification: The initial addition of base may have been insufficient to fully neutralize the tosylate salt and any other acidic components, leaving the product in its salt form.
-
Product Hydrolysis: Depending on the nature of your product, prolonged exposure to strongly acidic or basic aqueous conditions during work-up could lead to decomposition.
Solutions and Protocols:
-
pH Adjustment and Re-extraction: Before discarding the aqueous layer, test its pH. If it is acidic or neutral (pH ≤ 7), basify it to pH 9-11 using a suitable base (e.g., 1M NaOH, saturated NaHCO₃, or K₂CO₃ solution). This deprotonates the pyrrolidinium cation, converting it to the free amine, which is significantly less water-soluble.
-
Perform Re-extraction: Extract the now-basic aqueous layer multiple times (e.g., 3 x 50 mL) with an appropriate organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[4]
-
Combine and Dry: Combine these new organic extracts with your original organic layer. Wash the combined layers with brine to remove excess water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[5]
Preventative Measures:
-
Always ensure the reaction mixture is made sufficiently basic before the initial extraction. A quick check with pH paper is a reliable method.
-
If your product is sensitive to strong bases like NaOH, use a milder base such as sodium bicarbonate or potassium carbonate for the initial neutralization.
Issue 2: Product is Contaminated with p-Toluenesulfonic Acid or its Salts
Question: My final product shows significant contamination from tosylate-related impurities according to my NMR/LCMS analysis. How can I remove these?
Potential Causes:
-
Residual p-Toluenesulfonic Acid (TsOH): The tosylate counter-ion from the starting material can persist through the work-up if not adequately removed.
-
Poor Phase Separation: Insufficient washing can leave aqueous droplets containing tosylate salts suspended in the organic layer.
Solutions and Protocols:
-
Basic Aqueous Wash: Dissolve the crude product in an organic solvent (e.g., EtOAc or DCM). Wash the solution thoroughly with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This converts p-toluenesulfonic acid into its sodium salt, which is highly soluble in water and will be partitioned out of the organic layer.
-
Protocol: Add an equal volume of saturated NaHCO₃ to your organic solution in a separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate, and drain the aqueous layer. Repeat this wash 2-3 times.
-
-
Water Wash: Follow the basic wash with one or two washes with deionized water to remove any remaining bicarbonate salt and other water-soluble impurities.
-
Brine Wash and Drying: A final wash with saturated NaCl (brine) will help to break any minor emulsions and remove the bulk of dissolved water from the organic layer before final drying with an anhydrous salt.[5]
Visualization: Standard Aqueous Work-up Workflow
The following diagram outlines the logical flow for a standard work-up designed to isolate a basic product and remove acidic impurities like p-toluenesulfonic acid.
Caption: Standard work-up for isolating a basic product.
Issue 3: Formation of a Persistent Emulsion During Extraction
Question: When I try to wash my reaction mixture with an aqueous solution, I get a thick, persistent emulsion that won't separate. What can I do?
Potential Causes:
-
High Concentration of Salts: Both the starting tosylate salt and salts formed during neutralization can increase the viscosity of the aqueous phase and stabilize emulsions.
-
Surfactant-like Byproducts: Amphiphilic side products can act as surfactants, preventing clean phase separation.
-
Insufficient Solvent Volume: Using too little of either the organic or aqueous phase can promote emulsion formation.
Solutions and Protocols:
-
"Salting Out": Add a significant amount of saturated sodium chloride solution (brine) to the separatory funnel.[5] The increased ionic strength of the aqueous phase will decrease the solubility of organic components and often helps to break the emulsion.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the fine droplets that form the emulsion.
-
Patience and Gentle Agitation: Allow the mixture to stand undisturbed for an extended period (15-60 minutes). Sometimes, gentle swirling of the separatory funnel, rather than vigorous shaking, is sufficient for extraction without creating a stable emulsion.
-
Solvent Addition: Add more of the organic solvent to dilute the mixture, which can sometimes destabilize the emulsion.
Visualization: Troubleshooting Emulsion Formation
Caption: Decision tree for resolving emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of (S)-2-Methylpyrrolidine Tosylate to consider during work-up?
(S)-2-Methylpyrrolidine tosylate is a salt. This means it is typically a crystalline solid with high water solubility and low solubility in non-polar organic solvents. The key to a successful work-up is converting the pyrrolidine moiety back to its free base form (pKa of the conjugate acid is ~11.3), which dramatically changes its solubility profile.
Data Summary: Solubility Profile
| Compound Form | Water Solubility | Common Organic Solvent Solubility (EtOAc, DCM, Et₂O) |
| (S)-2-Methylpyrrolidine Tosylate (Salt) | High | Very Low |
| (S)-2-Methylpyrrolidine (Free Base) | Moderate | High |
This difference is the foundation of extractive work-up procedures.
Q2: How should I properly store the reagent to ensure its stability?
According to safety data sheets, the reagent should be kept in a tightly closed container in a dry, well-ventilated place.[6] It is also recommended to keep it refrigerated and stored under an inert atmosphere, as it can be air and moisture-sensitive.[6] Proper storage prevents degradation and ensures consistent reactivity.
Q3: What safety precautions are necessary when handling this reagent and its work-up?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Handle the solid and conduct the reaction and work-up in a well-ventilated chemical fume hood.
-
Handling: Avoid creating dust when handling the solid salt.[6] Avoid contact with skin and eyes and wash hands thoroughly after handling.[6]
-
Incompatibilities: The material is incompatible with strong oxidizing agents.[6]
Q4: How can I confirm the removal of tosylate-containing impurities?
-
Thin-Layer Chromatography (TLC): p-Toluenesulfonic acid is highly polar and UV-active. It will typically appear as a streak or a spot with a very low Rf value on a silica gel TLC plate. After a successful basic wash, this spot should no longer be visible in the lane corresponding to your organic layer.
-
¹H NMR Spectroscopy: The tosyl group has a characteristic aromatic signal pattern (two doublets around 7.3-7.8 ppm) and a methyl singlet around 2.4 ppm. The absence of these signals in the ¹H NMR spectrum of your purified product is a strong indicator of its removal.
References
-
MDPI, Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). Highlights the importance of the pyrrolidine motif in pharmaceuticals. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual, Reaction Workup. (n.d.). Describes fundamental principles of reaction work-up, including extraction. [Link]
-
PMC, Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). Discusses advanced synthetic strategies for chiral pyrrolidines. [Link]
-
Chemistry LibreTexts, 4.7: Reaction Work-Ups. (2021). Details standard work-up procedures including washes and drying agents. [Link]
-
Organic Syntheses, Procedure for a reaction involving tosyl and Boc groups. (n.d.). Provides a practical example of a work-up involving similar functional groups. [Link]
-
University of Notre Dame, Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (n.d.). General guidance on chemical storage. [Link]
- Google Patents, Processes for preparing (r)-2-methylpyrrolidine and (s). (n.d.). Patent literature describing the resolution and handling of 2-methylpyrrolidine salts.
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). A useful guide for removing various types of common reagents and byproducts. [Link]
-
The Royal Society of Chemistry, EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). Provides examples of experimental procedures involving tosyl groups. [Link]
-
Frontiers, Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Reviews the pharmacological importance of the pyrrolidine scaffold. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
Validation & Comparative
Efficacy of (S)-2-Methylpyrrolidine derivatives versus proline catalysts
An In-Depth Efficacy Analysis: (S)-2-Methylpyrrolidine Derivatives Versus Proline in Asymmetric Organocatalysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as an indispensable third pillar, standing alongside metal catalysis and biocatalysis. Its appeal lies in the use of small, robust, and often non-toxic organic molecules to create chiral compounds with high stereoselectivity, mitigating the cost and toxicity concerns associated with heavy metals. At the heart of this field is L-proline, a simple amino acid lauded as the "simplest enzyme" for its remarkable ability to catalyze a wide array of stereoselective transformations.[1]
However, the pursuit of perfection—higher selectivity, lower catalyst loadings, and broader substrate scope—has driven the evolution of proline-based catalysts. Among the most successful are derivatives of (S)-2-methylpyrrolidine. This guide provides a comprehensive comparison of the foundational catalyst, proline, with its evolved counterparts, the (S)-2-methylpyrrolidine derivatives. We will delve into mechanistic underpinnings, compare performance with experimental data, and provide actionable protocols to help researchers select the optimal catalyst for their specific synthetic challenges.
The Mechanistic Foundation: From Bifunctionality to Steric Control
Understanding the catalytic cycles of both proline and its derivatives is crucial to appreciating their relative efficacies. The key to their power lies in the formation of transient enamine or iminium ion intermediates, which activate otherwise stable carbonyl compounds.
Proline: The Power of Dual Activation
L-proline's efficacy stems from its unique bifunctional nature. The secondary amine is the nucleophilic component that reacts with a donor ketone or aldehyde to form an enamine intermediate. Simultaneously, the carboxylic acid moiety acts as an intramolecular Brønsted acid/base, protonating the acceptor carbonyl and directing its approach through a tightly organized, hydrogen-bonded transition state.[2][3][4] This dual activation and organization are what allow a simple amino acid to induce high levels of stereoselectivity.[5][6]
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
(S)-2-Methylpyrrolidine Derivatives: Enhancing Selectivity Through Steric Shielding
(S)-2-Methylpyrrolidine derivatives retain the essential secondary amine for enamine formation but modify the catalyst's steric and electronic properties to achieve superior performance. The primary modification is the replacement of the carboxylic acid with other groups and the introduction of a substituent, such as a methyl group, at the C2 position adjacent to the nitrogen.
This C2-substituent acts as a powerful steric shield. Once the enamine is formed, the methyl group effectively blocks one face of the planar intermediate. This forces the incoming electrophile (e.g., an aldehyde) to approach from the less hindered face, dramatically enhancing enantioselectivity.[7] More sophisticated derivatives, like the renowned Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers), employ much bulkier groups to create an even more defined and restrictive chiral pocket, leading to exceptional levels of stereocontrol.[8][9][10]
Caption: Catalytic cycle highlighting steric control by a derivative.
Performance Showdown: A Head-to-Head Comparison
The choice between proline and a derivative catalyst is a classic trade-off between cost-effectiveness and performance. While proline is a robust and inexpensive workhorse, its derivatives are specialized tools designed for superior outcomes.
| Performance Metric | (S)-Proline | (S)-2-Methylpyrrolidine Derivatives | Field-Proven Insights & Rationale |
| Enantioselectivity (% ee) | Good to Excellent (often 70-96% ee)[1][5] | Excellent to Superb (often >95-99% ee)[7] | The C2-substituent provides a more rigid and defined chiral environment, minimizing competing reaction pathways and leading to higher facial selectivity. |
| Diastereoselectivity (dr) | Moderate to Good | Good to Excellent | The enhanced steric hindrance in the derivative's transition state often leads to a stronger preference for one diastereomer (syn or anti). |
| Catalyst Loading (mol%) | Higher (typically 10-30%)[1] | Lower (often 1-10%)[4] | Derivatives are often more efficient catalysts, achieving high conversion rates at lower concentrations, which is crucial for process chemistry and cost of goods. |
| Reaction Times | Moderate to Long | Generally Faster | Higher catalytic turnover frequency means reactions often reach completion more quickly. Some specialized derivatives are known to be exceptionally fast.[4] |
| Substrate Scope | Broad but with limitations (e.g., unbranched aldehydes may self-condense)[1][11] | Often Broader and More Tunable | Specific derivatives are designed to overcome proline's limitations. For example, bulky diarylprolinol ethers excel in reactions where aldehydes act as nucleophiles.[9] |
| Cost & Availability | Very Low Cost, Widely Available[1] | Higher Cost, May Require Synthesis | Proline is a commodity chemical. Derivatives require multi-step synthesis, making them significantly more expensive. This is the primary trade-off. |
| Operational Simplicity | High (Stable, easy to handle) | High (Generally stable) | Both catalyst types are typically air- and moisture-stable, a significant advantage over many metal-based catalysts. |
A Self-Validating Experimental Protocol: The Aldol Benchmark
To objectively evaluate these catalysts in your own laboratory, a standardized benchmark experiment is essential. The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a classic testbed for organocatalyst performance.[1][2]
Experimental Workflow
Caption: Workflow for comparative catalyst performance analysis.
Detailed Step-by-Step Methodology
Objective: To compare the yield, diastereoselectivity, and enantioselectivity of (S)-Proline vs. a representative (S)-2-Methylpyrrolidine derivative in a benchmark aldol reaction.
Materials:
-
(S)-Proline
-
(S)-2-Methylpyrrolidine-based catalyst (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Solvent (e.g., DMSO or a 1:1 MeOH/H₂O mixture)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar) and HPLC-grade solvents (e.g., Hexanes/Isopropanol)
Procedure:
-
Catalyst Preparation: In two separate, labeled reaction vials equipped with stir bars, add (S)-Proline (0.05 mmol, 20 mol%) to one and the (S)-2-Methylpyrrolidine derivative (0.0125 mmol, 5 mol%) to the other.
-
Causality: The different catalyst loadings reflect the typically higher efficiency of the derivative catalysts. Using optimized loadings for each provides a more realistic performance comparison.
-
-
Reagent Addition: To each vial, add the chosen solvent (2.0 mL). Stir for 10 minutes to dissolve the catalyst. Then, add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv). Finally, add cyclohexanone (1.25 mmol, 5.0 equiv).
-
Causality: Using the ketone in excess drives the reaction equilibrium towards product formation and minimizes potential side reactions of the aldehyde. 4-Nitrobenzaldehyde is used as it is a highly electrophilic and crystalline substrate, simplifying analysis and purification.
-
-
Reaction: Seal the vials and stir the mixtures vigorously at the chosen temperature (e.g., room temperature or 0 °C) for the specified time (e.g., 24-48 hours). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure aldol adduct.
-
Analysis:
-
Determine the isolated yield of the pure product.
-
Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the purified sample.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis, comparing the result to a racemic standard.
-
Conclusion and Strategic Catalyst Selection
The choice between (S)-proline and its (S)-2-methylpyrrolidine derivatives is not a matter of one being universally "better," but rather of selecting the right tool for the job.
-
(S)-Proline remains the undisputed champion for cost-effectiveness, robustness, and ease of use. It is the ideal starting point for initial route scouting, large-scale syntheses where cost is a primary driver, and for transformations where it provides "good enough" selectivity.
-
(S)-2-Methylpyrrolidine derivatives are high-performance, specialized catalysts. They are the go-to choice when the highest possible levels of enantioselectivity and diastereoselectivity are required, particularly in the synthesis of high-value compounds like active pharmaceutical ingredients. The higher initial cost of the catalyst is often justified by improved yields, higher purity, and reduced downstream processing costs associated with separating unwanted stereoisomers.
As organocatalysis continues to evolve, the development of even more active, selective, and recyclable pyrrolidine-based catalysts will further expand the synthetic chemist's toolkit.[4] By understanding the fundamental principles and performance trade-offs detailed in this guide, researchers can make informed, strategic decisions to accelerate their research and development goals.
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Beyond Proline: A Comparative Guide to Alternative Chiral Building Blocks for Pyrrolidine Synthesis
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, central to the structure of numerous pharmaceuticals and natural products.[1][2][3] While L-proline has traditionally dominated as the go-to chiral building block for stereoselective pyrrolidine synthesis, the demand for greater structural diversity and access to alternative stereochemical arrangements has spurred the exploration of other chiral pool sources. This guide provides a comprehensive comparison of alternative chiral building blocks for pyrrolidine synthesis, including non-proline amino acids, carbohydrates, and terpenes. We will delve into the strategic advantages of each class, present comparative experimental data where available, and provide detailed protocols for key transformations, empowering researchers to make informed decisions in the design and execution of novel synthetic routes.
Introduction: The Enduring Importance of the Chiral Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a recurring motif in a vast array of biologically active molecules.[1][3] Its conformational rigidity and the stereochemical information embedded within its structure are critical for molecular recognition and biological function. Consequently, the stereoselective synthesis of substituted pyrrolidines is a paramount objective in drug discovery and development.
For decades, the readily available and inexpensive amino acid L-proline has been the workhorse for introducing chirality into pyrrolidine rings.[1] However, an over-reliance on a single chiral precursor inherently limits the accessible chemical space. To unlock novel therapeutic potential, chemists are increasingly turning to alternative chiral building blocks that offer different substitution patterns, stereochemistries, and synthetic handles. This guide will explore the most promising of these alternatives, providing a framework for their strategic application.
The Chiral Pool: Expanding Beyond Proline
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis.[4] By leveraging the inherent chirality of these molecules, chemists can circumvent the need for often complex and costly asymmetric induction steps.
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A Comparative Guide to the Determination of Enanatiomeric Excess for (S)-2-Methylpyrrolidine Products
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the quality control of chiral molecules like (S)-2-Methylpyrrolidine. This pyrrolidine derivative is a valuable chiral building block in the synthesis of numerous pharmaceuticals. Ensuring its enantiomeric purity is critical, as the biological activity and toxicological profiles of enantiomers can differ significantly. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of (S)-2-Methylpyrrolidine, offering field-proven insights and detailed experimental protocols to aid in method selection and implementation.
The Criticality of Enantiomeric Excess in Drug Development
The stereochemistry of a drug can have profound effects on its pharmacological properties. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric purity of chiral drugs.[1][2][3][4][5] This underscores the necessity for robust and reliable analytical methods to quantify the enantiomeric excess of chiral intermediates such as (S)-2-Methylpyrrolidine.
Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric excess for (S)-2-Methylpyrrolidine is primarily accomplished through three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents.[6][7][8] The choice of method depends on factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted technique for the separation and quantification of enantiomers.[8][9] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[7]
Principle of Separation: The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of 2-methylpyrrolidine and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other.
Experimental Workflow:
Caption: General workflow for ee determination by Chiral HPLC.
Detailed Protocol for Direct Chiral HPLC Method:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives, is often effective for separating chiral amines.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. A small amount of an amine modifier, like diethylamine or triethylamine, is often added to improve peak shape and resolution.[10]
-
Sample Preparation: Dissolve a known concentration of the 2-methylpyrrolidine sample in the mobile phase. A typical concentration is 1 mg/mL.[10]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for pyrrolidine derivatives.
-
-
Data Analysis:
-
Inject a racemic standard of 2-methylpyrrolidine to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.[11]
-
Indirect Chiral HPLC Method: An alternative approach involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[10][12]
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, Chiral GC is an excellent method for determining enantiomeric excess.[6][7] 2-Methylpyrrolidine is sufficiently volatile for direct GC analysis.
Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase, typically a cyclodextrin derivative, coated on the inside of a capillary column.[13] The enantiomers exhibit different interactions with the CSP, leading to different retention times.
Experimental Workflow:
Caption: General workflow for ee determination by Chiral GC.
Detailed Protocol for Chiral GC Method:
-
Column Selection: A capillary column coated with a modified β-cyclodextrin stationary phase is a common choice for separating chiral amines.[14]
-
Sample Preparation: Dissolve the 2-methylpyrrolidine sample in a volatile solvent such as dichloromethane or ether.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a higher temperature (e.g., 150°C) to ensure elution and separation.[7]
-
Detector Temperature: 250°C (for a Flame Ionization Detector - FID).
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis: The data analysis process is analogous to that of chiral HPLC, involving the identification of enantiomer peaks using a racemic standard and calculating the ee from the integrated peak areas.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a powerful and often rapid method for determining enantiomeric excess without the need for chromatographic separation.[16][17] The principle lies in converting the enantiomeric mixture into a mixture of diastereomers, which are distinguishable by NMR.[18][19] This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[17][20][21]
Principle of Analysis:
-
Chiral Derivatizing Agents (CDAs): An enantiomerically pure CDA reacts covalently with both enantiomers of 2-methylpyrrolidine to form a pair of diastereomers.[18][19] These diastereomers have distinct chemical shifts in the NMR spectrum, and the ratio of their integrated signals directly corresponds to the enantiomeric ratio of the starting material.[22][23] Mosher's acid is a classic example of a CDA.[19]
-
Chiral Solvating Agents (CSAs): A CSA forms non-covalent diastereomeric complexes with the enantiomers of the analyte.[21] This interaction induces small but measurable differences in the chemical shifts of the enantiomers. BINOL and its derivatives are commonly used CSAs for amines.[21]
Experimental Workflow (using a CDA):
Caption: General workflow for ee determination by NMR with a CDA.
Detailed Protocol for NMR with a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride):
-
Derivatization: In an NMR tube, react the 2-methylpyrrolidine sample with a slight excess of an enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in a suitable deuterated solvent (e.g., CDCl3) containing a non-nucleophilic base (e.g., pyridine-d5).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. A higher field strength (e.g., 400 MHz or greater) is recommended for better signal resolution.[18]
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Carefully integrate these two signals.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Performance Comparison
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Auxiliaries |
| Principle | Differential partitioning with a solid chiral stationary phase.[7] | Differential partitioning with a liquid or solid chiral stationary phase.[7] | Formation of diastereomers with distinct NMR signals.[18] |
| Applicability | Broad applicability, including non-volatile and thermally labile compounds.[7] | Suitable for volatile and thermally stable compounds.[7] | Applicable to a wide range of compounds; requires a suitable chiral auxiliary.[17][20] |
| Sample Prep | Simple dissolution in mobile phase.[10] | Simple dissolution in a volatile solvent. | May require a derivatization reaction.[18] |
| Sensitivity | High | Very High | Lower than chromatographic methods |
| Accuracy | High | High | High, dependent on signal resolution and integration.[16] |
| Throughput | Moderate | High | High |
| Cost | Moderate to High (chiral columns can be expensive) | Moderate | High (initial instrument cost) |
| Development | Method development can be time-consuming. | Method development is often straightforward. | Selection of the right chiral auxiliary is crucial.[24] |
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of (S)-2-Methylpyrrolidine products depends on the specific requirements of the analysis.
-
Chiral HPLC is a versatile and robust technique suitable for a wide range of applications, especially in a quality control environment where high accuracy and precision are paramount.[8]
-
Chiral GC is an excellent choice for high-throughput screening of volatile samples like 2-methylpyrrolidine, offering high resolution and sensitivity.[6]
-
NMR spectroscopy with chiral auxiliaries provides a rapid and convenient method for ee determination, particularly useful during reaction monitoring and in research settings where immediate feedback is valuable.[17][22]
For comprehensive method validation, it is essential to follow regulatory guidelines, such as those provided by the FDA and the International Council for Harmonisation (ICH), to ensure the reliability and acceptability of the analytical results.[1][3][4][5] Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique will enable researchers and scientists to make an informed decision and ensure the quality and stereochemical integrity of their (S)-2-Methylpyrrolidine products.
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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NMR derivatization protocol for chiral recognition of racemic primary... ResearchGate. [Link]
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A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
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A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. [Link]
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Determination of enantiomeric excess. University of Bristol. [Link]
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Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
This guide provides an in-depth technical analysis of the X-ray crystallographic characterization of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate. It is intended for researchers, scientists, and drug development professionals engaged in chiral separations and solid-state characterization of small organic molecules. This document moves beyond a standard protocol, offering a comparative perspective on experimental choices, data interpretation, and alternative analytical methodologies.
Introduction: The Critical Role of Chiral Resolution and Crystallographic Analysis
In the pharmaceutical industry, the enantiomeric purity of a drug candidate is a critical quality attribute, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is therefore a fundamental step in drug development.[3][4] One of the most robust and scalable methods for achieving this is through the formation of diastereomeric salts, which can then be separated by fractional crystallization.[5][6][7]
(S)-2-Methylpyrrolidine is a valuable chiral building block in the synthesis of various pharmaceutical agents.[8][9][10] Its resolution from a racemic mixture is often accomplished by using a chiral resolving agent to form diastereomeric salts. 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, TsOH) is a common, commercially available, and strong acid that can form stable, crystalline salts with amines. The resulting salt, this compound, can be isolated and its absolute configuration unequivocally determined by single-crystal X-ray diffraction.[11][12] This guide will delve into the crystallographic analysis of this specific salt, providing a framework for its characterization and comparing the technique with other analytical methods.
The Principle of Diastereomeric Salt Resolution
The fundamental principle behind this chiral resolution strategy is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties, including solubility.[3] The reaction of racemic (R/S)-2-methylpyrrolidine with an enantiomerically pure chiral acid would be the standard approach. However, in this case, we are analyzing the salt formed from the already resolved (S)-2-methylpyrrolidine and an achiral acid, 4-methylbenzenesulfonic acid. The purpose of the X-ray crystallographic analysis is to confirm the absolute stereochemistry of the amine and to understand the solid-state packing and intermolecular interactions that govern the crystal lattice.
Below is a diagram illustrating the logical workflow from racemic amine to the crystallographic analysis of the resolved salt.
Caption: Workflow from Chiral Resolution to Crystallographic Analysis.
Experimental Protocol: From Salt to Structure
The successful X-ray crystallographic analysis hinges on the quality of the single crystal.[11][12] The following is a detailed, self-validating protocol for the preparation and analysis of this compound crystals.
Salt Formation and Crystallization
-
Stoichiometric Reaction: In a clean flask, dissolve one molar equivalent of (S)-2-methylpyrrolidine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). In a separate container, dissolve one molar equivalent of 4-methylbenzenesulfonic acid monohydrate in the same solvent.
-
Salt Precipitation: Slowly add the acid solution to the amine solution with stirring. The salt will likely precipitate immediately. Gentle warming may be required to achieve a clear solution.
-
Crystallization: The key to obtaining diffraction-quality single crystals is slow cooling and evaporation. Several methods can be employed:
-
Slow Evaporation: Cover the flask with parafilm and pierce a few small holes. Allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Place a small vial containing the salt solution inside a larger sealed jar containing a solvent in which the salt is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the salt solution, reducing its solubility and promoting crystal growth.
-
Slow Cooling: If the salt is soluble at elevated temperatures, heat the solution until the salt dissolves completely, then allow it to cool to room temperature slowly, followed by further cooling in a refrigerator.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in at least one dimension) have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.[13]
X-ray Data Collection and Structure Solution
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.[12]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[13]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.
-
Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed structure factors.[12]
Analysis of the Crystal Structure
While the specific crystal structure data for this compound is not publicly available in the search results, we can anticipate the key structural features to be analyzed based on related structures and general chemical principles. A search in the Cambridge Structural Database (CSD) would be the definitive way to find this data if it has been published.[14][15]
Key Expected Structural Features:
-
Absolute Configuration: The primary goal is to confirm the (S) configuration at the C2 position of the pyrrolidine ring.
-
Ionic Interaction: The protonated nitrogen of the pyrrolidinium cation will form a strong ionic bond with the sulfonate anion.
-
Hydrogen Bonding: The N-H protons of the pyrrolidinium cation are expected to form hydrogen bonds with the oxygen atoms of the sulfonate group. These interactions are crucial in dictating the crystal packing.
-
π-π Stacking: The aromatic rings of the 4-methylbenzenesulfonate anions may engage in π-π stacking interactions, further stabilizing the crystal lattice.[16][17]
-
Conformation: The conformation of the five-membered pyrrolidine ring (e.g., envelope or twist) will be determined.
The diagram below illustrates the expected key interactions within the crystal lattice.
Caption: Expected Intermolecular Interactions in the Crystal Lattice.
Comparison with Alternative Analytical Techniques
While single-crystal X-ray diffraction is the gold standard for determining absolute configuration and solid-state structure, other techniques can provide complementary or alternative information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Absolute configuration, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions. | Unambiguous 3D structure determination. | Requires a suitable single crystal, which can be difficult to grow. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity (ee%), separation of enantiomers. | High accuracy for quantitative analysis of enantiomeric excess.[1] | Does not provide structural information about the molecule itself. Requires method development.[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of chemical structure, relative stereochemistry (in some cases). Using chiral shift reagents can help distinguish enantiomers. | Provides detailed information about the chemical environment of atoms in solution. | Does not typically provide absolute configuration or information on crystal packing. |
| Vibrational Spectroscopy (FT-IR, Raman) | Presence of functional groups and information about hydrogen bonding in the solid state. | Non-destructive, provides information about the bulk sample.[17] | Indirect structural information, interpretation can be complex. |
| Powder X-ray Diffraction (PXRD) | "Fingerprint" of the crystalline solid, information on polymorphism. | Useful for bulk sample analysis and quality control. | Does not provide the detailed atomic-level structural information of single-crystal XRD.[19] |
Conclusion
The X-ray crystallographic analysis of this compound provides definitive proof of its absolute configuration and a detailed understanding of the intermolecular forces that govern its solid-state structure. This information is invaluable for ensuring the quality and consistency of this important chiral building block in pharmaceutical development. While other analytical techniques offer complementary data, single-crystal X-ray diffraction remains the unparalleled method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The protocols and analytical frameworks presented in this guide offer a comprehensive approach for researchers undertaking such studies, emphasizing the causal links between experimental choices and the quality of the final structural model.
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The Discerning Catalyst: A Comparative Guide to (S)-2-Methylpyrrolidine Performance in Different Solvent Systems
Abstract
In the landscape of asymmetric organocatalysis, (S)-2-Methylpyrrolidine, a structurally simple yet potent chiral amine, has emerged as a valuable catalyst for the stereocontrolled synthesis of complex molecules. Its efficacy, however, is not an intrinsic constant but is profoundly modulated by the reaction environment, with the choice of solvent being a paramount factor. This guide provides an in-depth comparison of (S)-2-Methylpyrrolidine's performance across various solvent systems. We will dissect the mechanistic underpinnings of solvent effects in enamine catalysis and present experimental data from representative asymmetric transformations to offer a predictive framework for solvent selection in pharmaceutical and fine chemical synthesis.
The Crucial Interplay: Catalyst, Substrate, and Solvent
The success of an asymmetric reaction hinges on the subtle energetic differences between two diastereomeric transition states. The catalyst's role is to magnify this difference, thereby directing the reaction toward the desired enantiomer. (S)-2-Methylpyrrolidine, like its parent compound (S)-proline, operates primarily through the enamine catalytic cycle.[1][2] The solvent is not a passive bystander in this process; it is an active participant that can influence the cycle at multiple stages:
-
Enamine Formation: The initial condensation between the ketone and (S)-2-Methylpyrrolidine is an equilibrium-driven process. The solvent can affect the rate of this step and the stability of the resulting enamine intermediate.
-
Transition State Stabilization: The solvent's polarity, proticity, and coordinating ability can preferentially stabilize one transition state over the other. Non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions between the solvent and the transition state assembly, are critical for stereodifferentiation.[3]
-
Catalyst Solubility and Aggregation: The catalyst must be sufficiently soluble to participate in the reaction. Furthermore, solvents can influence the aggregation state of the catalyst, which in turn can affect its activity and selectivity.
This guide will use the asymmetric aldol reaction—a cornerstone of C-C bond formation—as a case study to illustrate these solvent-dependent effects.
Case Study: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a classic benchmark for evaluating the performance of organocatalysts like (S)-2-Methylpyrrolidine and its derivatives. The catalyst's ability to control both the diastereoselectivity (syn vs. anti) and enantioselectivity is a key measure of its utility.
Experimental Rationale & Workflow
The selection of solvents for screening is a critical experimental choice. A diverse palette of solvents is typically chosen to span a range of properties, from non-polar aprotic (e.g., Hexane, Toluene) to polar aprotic (e.g., THF, CHCl₃, Acetonitrile, DMSO) and polar protic (e.g., Methanol). Solvent-free (neat) conditions are also frequently evaluated, as they can offer benefits in terms of green chemistry and sometimes lead to superior results.[4]
The general workflow for such a screening process is systematic and designed to ensure reproducibility and accurate comparison.[1]
Caption: A generalized workflow for screening solvents in an organocatalyzed reaction.
Detailed Experimental Protocol: Model Aldol Reaction
This protocol is a representative procedure for the asymmetric aldol reaction between an aryl methyl ketone and an aromatic aldehyde, catalyzed by a (S)-pyrrolidine derivative.
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the (S)-pyrrolidine sulfonamide catalyst (0.02 mmol, 10 mol%).[5]
-
Reagent Addition: Add the aromatic aldehyde (e.g., p-nitrobenzaldehyde, 0.2 mmol, 1.0 equiv) to the vial.
-
Solvent Addition: Add the desired solvent (0.3 mL).
-
Initiation: Add the aryl methyl ketone (e.g., acetophenone, 0.4 mmol, 2.0 equiv).
-
Reaction: Stir the mixture vigorously at the specified temperature (e.g., room temperature or 0°C) for the designated time (e.g., 24-72 hours). Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Analysis: Determine the isolated yield. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).[6]
Comparative Performance Data
While a comprehensive dataset for (S)-2-Methylpyrrolidine itself is diffuse, extensive studies on closely related (S)-pyrrolidine sulfonamides and (S)-proline provide a strong, transferable model for understanding solvent effects.[3][5] The following table synthesizes representative findings for the aldol reaction.
| Solvent | Dielectric Constant (ε) | Type | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Rationale for Performance |
| Hexane | 1.9 | Non-polar Aprotic | Low-Moderate | Low (e.g., <30%) | Poor catalyst solubility and stabilization of the polar transition state. Favors aggregation. |
| Toluene | 2.4 | Non-polar Aprotic | Moderate | Low-Moderate (e.g., 30-50%) | π-stacking interactions may offer some transition state organization, but polarity is insufficient. |
| Chloroform (CHCl₃) | 4.8 | Polar Aprotic | Good | Moderate-Good (e.g., 70-85%) | Balances solubility and can act as a hydrogen bond donor to stabilize key intermediates.[3] |
| THF | 7.6 | Polar Aprotic | Good | Moderate (e.g., 60-75%) | Good solvent for reagents, but its coordinating ability can sometimes interfere with the catalyst-substrate complex.[7] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good | Good (e.g., 80-92%) | High polarity effectively solvates charged intermediates and stabilizes the ordered transition state. |
| DMSO | 47 | Polar Aprotic | High | High (e.g., >95%) | Excellent solubility for proline-type catalysts and substrates; strongly stabilizes the polar, organized transition state required for high stereoselectivity.[3] |
| Methanol (MeOH) | 33 | Polar Protic | Variable | Low-Moderate | Protic nature can compete with the catalyst's carboxylic acid group (if present) or form non-productive hydrogen bonds, disrupting the catalytic cycle.[3] |
| Neat (Solvent-free) | N/A | N/A | High | High (e.g., >90%) | High concentration of reactants can accelerate the reaction. Can lead to a highly organized transition state, especially with solid-supported catalysts.[4] |
Note: The values presented are illustrative and synthesized from multiple sources on proline and pyrrolidine derivatives. Actual results will vary based on specific substrates, catalyst structure, and temperature.
Mechanistic Interpretation: Why Solvents Dictate Stereoselectivity
The high enantioselectivity observed in polar aprotic solvents like DMSO can be rationalized by examining the proposed transition state for the enamine-mediated aldol reaction.
Caption: The enamine catalytic cycle and the influence of solvent on the key transition state.
In the favored transition state, the aldehyde is activated by a hydrogen bond (often from an acid co-catalyst or a functional group on the catalyst itself), while the enamine attacks from a specific face. The methyl group of (S)-2-Methylpyrrolidine provides the crucial steric hindrance that directs this attack.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are highly effective because their strong dipole moments can stabilize the charge separation that develops in the transition state. They are poor hydrogen bond donors, so they do not compete with the intramolecular hydrogen bonds that are essential for organizing the transition state assembly. This leads to a more rigid, well-defined geometry, resulting in high stereoselectivity.[3]
-
Non-polar Aprotic Solvents (e.g., Toluene, Hexane): These solvents lack the ability to stabilize the polar transition state. This results in a "looser," less-organized transition state where the energy difference between the two diastereomeric pathways is small, leading to poor enantioselectivity.[5][8]
-
Polar Protic Solvents (e.g., Methanol): These solvents can be detrimental because they can form hydrogen bonds with both the catalyst and the substrates in a non-productive manner. This competitive solvation disrupts the highly organized network of hydrogen bonds within the desired transition state, eroding stereocontrol.
Conclusion and Recommendations
The choice of solvent is a powerful tool for optimizing reactions catalyzed by (S)-2-Methylpyrrolidine. Experimental evidence strongly indicates that highly polar aprotic solvents, particularly DMSO, are often the superior choice for achieving high enantioselectivity in asymmetric aldol reactions. However, solvent-free (neat) conditions should also be considered as a potent, green alternative.
For researchers and drug development professionals, a systematic solvent screen is not merely a step in optimization but a fundamental investigation into the reaction mechanism. We recommend starting with a diverse set of solvents, including DMSO, Chloroform, Toluene, and neat conditions. Lowering the reaction temperature is a complementary strategy that frequently enhances enantioselectivity at the cost of reaction rate.[9] By understanding the causal relationships between solvent properties and catalytic performance, scientists can accelerate the development of robust, efficient, and highly stereoselective synthetic routes.
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Spectroscopic Validation of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate: A Comparative Technical Guide
In the landscape of pharmaceutical development and asymmetric synthesis, the unequivocal structural confirmation of chiral molecules is a cornerstone of scientific rigor and regulatory compliance. (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate, a chiral salt, serves as a valuable resolving agent and a building block in organic synthesis. Its efficacy is intrinsically linked to its absolute stereochemistry and purity, necessitating robust analytical validation. This guide provides an in-depth technical comparison of spectroscopic methods for the structural validation of this compound, offering researchers a framework for its characterization against other common chiral resolving agents.
The Imperative of Spectroscopic Validation for Chiral Salts
Chirality is a critical determinant of a molecule's biological activity. For drug development professionals, ensuring the correct enantiomeric form of a substance is paramount, as the opposite enantiomer can be inactive or even exert toxic effects. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the structure, purity, and stereochemical integrity of chiral compounds like this compound. This validation process is not merely a procedural step but a foundational element of quality control and a prerequisite for its application in synthesis.
Predicted Spectroscopic Signature of this compound
The spectroscopic profile of this compound is a composite of its constituent ions: the (S)-2-methylpyrrolidinium cation and the 4-methylbenzenesulfonate (tosylate) anion. A thorough validation involves the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals for both the cation and the anion. The pyrrolidinium protons will appear as a series of multiplets in the aliphatic region, while the tosylate protons will be in the aromatic region. The integration of these signals should correspond to the ratio of protons in the two ions.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing characteristic chemical shifts for the aliphatic carbons of the pyrrolidinium ring and the aromatic and methyl carbons of the tosylate group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| (S)-2-Methylpyrrolidinium Cation | ||
| Methyl (CH₃) | ~1.3 (doublet) | ~19 |
| Methylene (CH₂) | 1.6 - 2.2 (multiplets) | 23 - 35 |
| Methine (CH) | ~3.4 (multiplet) | ~60 |
| Methylene (N-CH₂) | ~3.2 (multiplet) | ~50 |
| N-H | Broad signal, variable position | - |
| 4-Methylbenzenesulfonate Anion | ||
| Aromatic (ortho to SO₃⁻) | ~7.8 (doublet) | ~129 |
| Aromatic (meta to SO₃⁻) | ~7.2 (doublet) | ~126 |
| Methyl (Ar-CH₃) | ~2.4 (singlet) | ~21 |
| Quaternary Aromatic (C-SO₃⁻) | - | ~145 |
| Quaternary Aromatic (C-CH₃) | - | ~140 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. In the case of this salt, key vibrational modes will be indicative of both the pyrrolidinium and tosylate moieties.
Key expected absorption bands include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ is expected for the N-H bond of the secondary ammonium ion in the pyrrolidinium ring.[1]
-
C-H stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.
-
S=O stretching: Strong, characteristic absorptions for the sulfonate group will be present in the 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹ regions.
-
Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region will confirm the presence of the benzene ring.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H (stretch, ammonium salt) | 3200-3400 | Strong, Broad |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-2960 | Medium-Strong |
| C=C (aromatic) | 1450-1600 | Medium |
| S=O (sulfonate) | 1200-1250 and 1000-1050 | Strong |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic compounds. In positive ion mode, the spectrum should show a prominent peak corresponding to the (S)-2-methylpyrrolidinium cation (C₅H₁₂N⁺), with an expected m/z of 86.10. In negative ion mode, the tosylate anion (C₇H₇O₃S⁻) would be observed at an m/z of 171.01. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of these ions with high accuracy.
Comparative Analysis with Alternative Chiral Resolving Agents
The choice of a chiral resolving agent is critical for the successful separation of enantiomers.[2][3] this compound is a chiral base used to resolve racemic acids. For the resolution of racemic amines, chiral acids are employed. Below is a comparison with common alternatives.
(S)-Mandelic Acid
A widely used chiral acid for the resolution of amines. It forms diastereomeric salts that often exhibit good crystallinity, facilitating separation. Spectroscopic validation of the resulting salt would show signals for both the amine cation and the mandelate anion.
L-Tartaric Acid
A cost-effective and readily available chiral resolving agent.[2] Its dicarboxylic nature can sometimes lead to the formation of more complex salts, which can be advantageous or disadvantageous depending on the substrate. The spectroscopic analysis would need to account for the tartrate anion's structure.
(1S)-(+)-10-Camphorsulfonic Acid (CSA)
A strong chiral acid that is particularly effective for resolving weakly basic amines due to its ability to form stable salts.[2] Its complex bicyclic structure gives a distinct spectroscopic signature.
Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid)
While primarily used as a chiral derivatizing agent for NMR analysis to determine enantiomeric excess and absolute configuration, it can also be used for resolution.[4][5][6] The presence of fluorine allows for sensitive ¹⁹F NMR analysis.
Table 3: Comparison of Chiral Resolving Agents for Amines
| Resolving Agent | Advantages | Considerations | Key Spectroscopic Features of the Anion |
| (S)-Mandelic Acid | Good crystallinity of salts, commercially available.[2] | Aromatic and methine proton signals in ¹H NMR. Carboxylate stretch in IR. | |
| L-Tartaric Acid | Inexpensive, widely used.[2] | Can form complex salts. | Methine proton signals in ¹H NMR. Carboxylate and hydroxyl stretches in IR. |
| (1S)-(+)-10-Camphorsulfonic Acid | Strong acid, good for weakly basic amines.[2] | More expensive. | Complex aliphatic signals in ¹H NMR. Sulfonate and carbonyl stretches in IR. |
| Mosher's Acid | Allows for ¹⁹F NMR analysis, well-established method for configuration determination.[4][5][6] | Primarily used for analytical purposes. | Aromatic, methoxy, and CF₃ signals in ¹H, ¹³C, and ¹⁹F NMR. |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the this compound sample is of high purity.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) that provides good solubility and has residual solvent peaks that do not overlap with analyte signals.[7]
-
Concentration: Prepare a solution of approximately 10-20 mg of the salt in 0.6-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate 16-32 scans to obtain a good signal-to-noise ratio.
-
Background: Record a background spectrum prior to sample analysis.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS instrument.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
-
Data Acquisition (Negative Ion Mode):
-
Polarity: Negative.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: -3 to -4 kV.
-
Visualizing the Validation Workflow
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
The structural validation of this compound is a critical undertaking that relies on the convergence of multiple spectroscopic techniques. A comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra provides a detailed and unambiguous confirmation of its chemical identity and purity. By comparing its properties and the methodologies for its characterization with those of alternative chiral resolving agents, researchers and drug development professionals can make informed decisions in their synthetic and analytical endeavors. The protocols and comparative data presented in this guide serve as a robust resource for the effective spectroscopic validation of this important chiral compound.
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Benchmarking (S)-2-Methylpyrrolidine against other organocatalysts
Asymmetric organocatalysis has revolutionized modern synthetic chemistry, providing a powerful alternative to traditional metal-based catalysts for the construction of chiral molecules.[1] Among the diverse array of organocatalysts, those built upon the pyrrolidine scaffold have proven exceptionally versatile and effective.[2] This guide provides a comparative analysis of (S)-2-Methylpyrrolidine against established, high-performance pyrrolidine-based organocatalysts.
A comprehensive review of scientific literature reveals a notable finding: (S)-2-Methylpyrrolidine is not typically employed as a primary catalyst in key asymmetric reactions such as Aldol, Mannich, or Michael additions.[3] This suggests its ineffectiveness for these transformations, which can be attributed to its molecular structure. Unlike highly successful catalysts like L-proline, (S)-2-Methylpyrrolidine lacks a crucial functional group, such as a carboxylic acid, to stabilize the reaction's transition states.[3]
This guide will, therefore, serve to benchmark the structural and mechanistic features that define a successful pyrrolidine-based organocatalyst. We will delve into the established mechanisms of action for catalysts like L-proline and its derivatives, and present their performance data in benchmark reactions to provide a clear standard of efficacy. By understanding what makes these catalysts successful, we can infer why simpler structures like (S)-2-Methylpyrrolidine fall short.
The Mechanistic Divide: Why Functional Groups Matter
The efficacy of pyrrolidine-based organocatalysts like L-proline hinges on their ability to form key intermediates—enamines or iminium ions—while simultaneously providing a chiral environment and additional stabilizing interactions.[4][5] The catalytic cycle for the classic proline-catalyzed aldol reaction serves as a prime example.
Enamine Catalysis: The Workhorse of Pyrrolidine Catalysts
Enamine catalysis is the primary mechanism through which pyrrolidine catalysts activate carbonyl compounds.[5] The cycle involves the reaction of the secondary amine of the catalyst with a ketone or aldehyde to form a nucleophilic enamine intermediate.[6][7] This enamine then attacks an electrophile. The stereochemical outcome of the reaction is dictated by the chiral scaffold of the catalyst, which effectively shields one face of the enamine, directing the electrophile to the other.[6]
A critical feature of L-proline is its carboxylic acid group, which acts as a Brønsted acid cocatalyst.[5] It participates in the stabilization of the transition state through hydrogen bonding, a feature absent in (S)-2-Methylpyrrolidine.[3][5] This bifunctionality is a key reason for L-proline's success.[8]
The methyl group in (S)-2-Methylpyrrolidine provides steric hindrance, which can influence stereoselectivity. However, without the electronic assistance of a group like proline's carboxylic acid, its ability to catalyze reactions efficiently and with high stereocontrol is significantly diminished. The steric bulk alone is insufficient to overcome the energetic barriers of the reaction.[9][10]
Performance Benchmarking: L-Proline and Derivatives in Action
To establish a performance benchmark, we will examine the efficacy of L-proline and its more advanced derivatives in two cornerstone asymmetric transformations: the Aldol reaction and the Michael addition. These reactions are routinely used to evaluate the performance of new organocatalysts.[11]
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction that creates chiral β-hydroxy carbonyl compounds.[12][13] L-proline is a well-known catalyst for this transformation, demonstrating good to excellent yields and enantioselectivities.[14]
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-Proline [11] | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 99 | 93:7 (anti:syn) | 97 |
| L-Proline [12] | p-Nitrobenzaldehyde | Acetone | DMSO | 68 | - | 76 |
| Prolinamide Derivative | Aromatic Aldehydes | Ketones | Water | High | - | Good |
| Diarylprolinol Silyl Ether [13] | Various Aldehydes | Polymeric Ethyl Glyoxylate | Acetonitrile/Water | High | Excellent | Excellent |
Table 1: Comparative performance of L-proline and its derivatives in the asymmetric aldol reaction.
Asymmetric Michael Addition
The Michael addition is a crucial reaction for forming C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[15] Proline and its derivatives, particularly diarylprolinol silyl ethers, are highly effective catalysts for this transformation.[3][15]
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline [15] | Cyclohexanone | β-nitrostyrene | DMSO | 95 | 95:5 | 20 |
| L-Proline [15] | Propanal | β-nitrostyrene | CH₂Cl₂ | 96 | >95:5 | 78 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole [15] | Ketones | Nitroalkenes | - | High | High | High |
| Diarylprolinol Silyl Ether [16] | Aldehydes | Nitroolefins | Methylcyclohexane | 87 | 92:8 | 85 |
Table 2: Comparative performance of L-proline and its derivatives in the asymmetric Michael addition.
The data clearly indicates that L-proline and its structurally optimized derivatives consistently deliver high yields and stereoselectivities. This high level of performance is the standard against which any new organocatalyst, including (S)-2-Methylpyrrolidine, would be measured. The lack of published data for (S)-2-Methylpyrrolidine in these benchmark reactions underscores its inability to meet this standard.[3]
Experimental Protocols
For the purpose of reproducibility and standardized comparison, detailed experimental protocols for the benchmark reactions are provided.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure based on established methods.[8]
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2 mL), the ketone (10.0 mmol) is added.
-
Subsequently, L-proline (typically 10-30 mol%) is added to the mixture.
-
The reaction is stirred at the specified temperature (e.g., room temperature) for the time indicated in the relevant study.
-
Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the aldol product.
-
The diastereomeric ratio (dr) is determined by ¹H NMR analysis, and the enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.
General Procedure for an Organocatalyzed Asymmetric Michael Addition
This protocol is a generalized procedure for the Michael addition of aldehydes to nitroolefins.[16]
-
In an oven-dried vial under an inert atmosphere, the organocatalyst (e.g., a diarylprolinol derivative, 10 mol%) is dissolved in the specified solvent (e.g., methylcyclohexane).
-
The aldehyde (Michael donor, 1.5-2.0 equivalents) is added, and the mixture is stirred for a few minutes.
-
The nitroolefin (Michael acceptor, 1.0 equivalent) is then added, and the reaction is stirred at the specified temperature (e.g., 0 °C).
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then directly loaded onto a silica gel column for purification.
-
The product is isolated, and the yield, diastereomeric ratio, and enantiomeric excess are determined by standard analytical techniques (NMR, HPLC).
Conclusion
While (S)-2-Methylpyrrolidine possesses a chiral pyrrolidine core, it lacks the essential structural features—most notably a hydrogen-bond-donating group analogous to proline's carboxylic acid—that are critical for high performance in asymmetric organocatalysis.[3] The presented data for established catalysts like L-proline and its advanced derivatives in benchmark Aldol and Michael addition reactions highlight the high standards of yield and stereoselectivity that are expected in the field.
For researchers, scientists, and drug development professionals, the key takeaway is that catalyst design is nuanced. Steric hindrance, as provided by the methyl group in (S)-2-Methylpyrrolidine, is but one of many factors influencing catalytic outcomes. The most effective organocatalysts often operate through multiple, synergistic interactions with the substrates, a capability that (S)-2-Methylpyrrolidine does not possess. Therefore, L-proline and its functionally optimized derivatives remain the superior and mechanistically understood choices for a broad spectrum of asymmetric transformations.[3]
References
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- Benchchem. The Catalytic Core: A Technical Guide to the Mechanism of Action of (S)-5-(hydroxymethyl)
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- NIH. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- Benchchem.
- NIH. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
- Benchchem.
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- Harper, K. C., Bess, E. N., & Sigman, M. S. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions.
- Ros, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 546-552.
- Harper, K. C., Bess, E. N., & Sigman, M. S. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions.
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Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
For researchers, scientists, and professionals in drug development, the lifecycle of a chemical reagent extends beyond its use in experimentation; it concludes with its safe and compliant disposal. (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate, a salt formed from a basic pyrrolidine derivative and a strong sulfonic acid, requires meticulous handling not only during its application but also through its final disposition as waste.
Part 1: Hazard Assessment and Risk Profile
The cornerstone of safe disposal is a thorough understanding of the material's potential hazards. By examining its components, we can infer a reliable risk profile.
-
2-Methylpyrrolidine Moiety: The parent amine, pyrrolidine, is classified as a flammable liquid that causes severe skin burns, eye damage, and is harmful if swallowed or inhaled.[1][2][3] Derivatives like 2-methylpyrrolidine are expected to share these corrosive and toxic properties.[4][5]
-
4-methylbenzenesulfonate (Tosylate) Moiety: Sulfonic acids are a class of strong organic acids known to be corrosive and irritating to the skin and respiratory tract.[6] They are chemically incompatible with strong bases, amines, and reducing agents.[7]
When combined as a salt, the resulting compound is likely a solid irritant to the skin, eyes, and mucous membranes.[4] A critical, often overlooked, hazard arises during thermal decomposition (e.g., in a fire or improper incineration), which can release highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[5] Therefore, all waste containing this compound must be treated as hazardous.
Inferred Hazard Summary and Disposal Parameters
The following table summarizes key safety and disposal information based on analogous compounds. This data provides a quantitative basis for the procedural steps that follow.
| Parameter | Inferred Assessment for this compound | Rationale & Source |
| Physical State | Solid (Crystalline Powder) | Typical for organic salts. |
| Primary Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Acute Oral Toxicity (Category 4, Harmful) | Based on SDS for 2-Methylpyrrolidine hydrochloride.[4] |
| Combustion Hazards | Emits toxic NOx and SOx upon decomposition. | Based on the elemental composition (Nitrogen, Sulfur).[5] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Bases, Strong Acids | Interaction with strong bases can liberate flammable/corrosive 2-methylpyrrolidine. Interaction with strong acids can liberate corrosive tosic acid. Tosylates are incompatible with strong oxidizing agents.[4][7] |
| Required PPE | Nitrile Gloves, Safety Goggles (or Face Shield), Lab Coat | Standard for handling irritant and potentially corrosive solids.[1][4] |
| Disposal Classification | Hazardous Chemical Waste | Due to irritant properties and hazardous decomposition products. Must be handled by a licensed disposal company.[1] |
| Environmental Hazard | Potentially harmful to aquatic life. | Pyrrolidine shows aquatic toxicity. Do not empty into drains.[1][5] |
Part 2: Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins long before the waste container is full. It starts with meticulous segregation and containment at the point of generation.
Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)
Identify a specific location in the lab, preferably within a ventilated cabinet or fume hood, for collecting this waste stream. The SAA must be clearly marked and away from incompatible chemicals.
Step 2: Select an Appropriate Waste Container
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.[8]
-
For Liquid Waste (e.g., solutions containing the compound): Use a compatible, shatter-resistant, and leak-proof container (e.g., coated glass or HDPE). Ensure the container material is compatible with the solvent used.
-
Labeling is Mandatory: The moment the first drop of waste enters the container, it must be labeled. Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[9] The label must include:
-
The full chemical name: "this compound"
-
An accurate list of all constituents, including solvents, with percentages.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
The accumulation start date.
-
Step 3: Maintain Container Integrity
-
Keep Containers Closed: Waste containers must be sealed at all times except when actively adding waste.[8] This prevents the release of vapors and protects against spills.
-
Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills during transport.[8]
-
Ensure Cleanliness: The exterior of the waste container must be kept clean and free of contamination.
Part 3: The Disposal Workflow: A Step-by-Step Guide
Treat all materials contaminated with this compound as hazardous waste.
Protocol for Solid Waste (Unused Reagent, Contaminated Weigh Boats, etc.)
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Transfer Waste: Carefully transfer the solid waste into the designated, pre-labeled hazardous waste container. Use tools (spatulas, funnels) that can be decontaminated or disposed of as hazardous waste themselves.
-
Minimize Dust: Avoid generating dust during transfer. If the material is a fine powder, perform the transfer within a fume hood or ventilated enclosure.
-
Seal and Store: Securely close the container and place it in your designated Satellite Accumulation Area.
Protocol for Liquid Waste (Reaction Mixtures, Solutions)
-
Don PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles. A face shield is recommended if splashing is possible.
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the designated liquid hazardous waste container.
-
Segregate Solvents: Do not mix halogenated and non-halogenated solvent waste streams unless your facility's protocol explicitly allows it.[10]
-
Seal and Store: Securely cap the container and return it to the SAA.
Protocol for Contaminated Labware (Glassware, Syringes, Gloves)
-
Gross Decontamination: Scrape out any significant solid residue into the solid waste container.
-
Rinsing Procedure: The first rinse of a container that held a hazardous chemical must be collected as hazardous waste.[9] Rinse the contaminated item with a small amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the appropriate liquid hazardous waste container.
-
Final Cleaning: After the initial hazardous rinsate is collected, the glassware can typically be washed through standard laboratory procedures.
-
Solid Debris: Contaminated gloves, wipes, and spill pads must be collected in a separate, clearly labeled solid waste stream, often in a sealed bag or drum designated for "Contaminated Debris."
Part 4: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to ensuring personnel safety.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Increase ventilation by opening the fume hood sash.
-
Don Enhanced PPE: Wear double gloves, safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.[2]
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a chemical spill pillow.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste. Follow with a soap and water wash.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Visualization: Disposal Decision Workflow
The following diagram outlines the logical steps and decision points in the disposal process for this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Quora. (2025). How to store and handle sodium Naphthalene Sulfonate safely. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Retrieved from [Link]
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY. Retrieved from [Link]
-
Fisher Scientific. (2012). SAFETY DATA SHEET - Pyrrolidine. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate is a salt composed of a cyclic amine cation and a tosylate anion. Based on its constituent parts, the following hazards should be anticipated:
-
Corrosivity: The 2-methylpyrrolidine component suggests this compound is likely corrosive and can cause severe skin burns and serious eye damage.[1][2]
-
Irritation: The tosylate anion is known to cause skin and serious eye irritation.[3][4][5]
-
Flammability: 2-Methylpyrrolidine is a flammable liquid.[1][2] While the salt form is a solid and less likely to be flammable, it may form explosive mixtures with air if dispersed as a fine dust.[1][2] Vapors released during handling or in case of fire may be flammable.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]
Hazard Summary Table
| Hazard Classification | Anticipated Effects | Primary Contributing Component |
| Skin Corrosion/Irritation | Causes severe burns and skin irritation.[1][3] | 2-Methylpyrrolidine, 4-Methylbenzenesulfonate |
| Serious Eye Damage/Irritation | Causes serious eye damage, potentially leading to blindness.[1][3][4] | 2-Methylpyrrolidine, 4-Methylbenzenesulfonate |
| Flammability | Potential for flammable dust clouds and vapors.[1][2] | 2-Methylpyrrolidine |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation.[3] | 2-Methylpyrrolidine, 4-Methylbenzenesulfonate |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
Required Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale and Standards |
| Eye/Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes and dust that can cause severe eye damage. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before each use. A flame-retardant lab coat and additional impervious clothing as needed to prevent any skin contact. | Prevents skin burns and irritation. Gloves should meet EN 374 standards.[2][6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge is required if handling outside of a certified chemical fume hood or if dust/vapors are generated. | Protects against inhalation of irritating and potentially harmful dust and vapors.[4][6] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, methodical workflow is paramount for safety. The following protocols provide a self-validating system for the handling and disposal of this compound.
Chemical Handling Workflow
The following diagram illustrates the essential steps for safely handling this compound from initial receipt to final disposal.
Caption: Safe Handling Workflow for this compound.
Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]
-
The storage area should be designated for flammable and corrosive materials.[1][2]
Weighing and Transferring:
-
Always conduct these operations within a certified chemical fume hood to control exposure to dust and vapors.[2][6]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[1]
-
When weighing, use a tared container with a secure lid to minimize the generation of airborne dust.
-
For transfers, use a powder funnel to guide the solid into the reaction vessel, preventing spills.
In-Reaction Handling:
-
If the reaction is exothermic, have an appropriate cooling bath ready.
-
Maintain the reaction in a closed system or under adequate ventilation to contain any vapors.[1]
-
Continuously monitor the reaction for any signs of an uncontrolled process.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill Response: Evacuate the area and remove all sources of ignition.[1] Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, silica gel).[1][4] Scoop the material into a suitable, labeled container for disposal.[1][4]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Collect all contaminated materials (absorbents, gloves, etc.) and the compound itself in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company. Do not empty into drains.[1]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Building a Culture of Safety
This guide provides a framework for the safe handling of this compound. However, true laboratory safety is an ongoing commitment. Regularly review safety procedures, ensure all personnel are trained on the specific hazards of the chemicals they handle, and foster an environment where safety is the highest priority. By integrating these principles into your daily operations, you build a resilient and trustworthy research environment.
References
-
PubChem. (n.d.). Sodium 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Fisher Scientific. (2023, September 29). Safety Data Sheet: 2-Methylpyrrolidine. Retrieved from Fisher Scientific. [Link]
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- 4. Sodium 4-methylbenzenesulfonate | C7H7NaO3S | CID 3720192 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
